Barium gluconate
Description
BenchChem offers high-quality Barium gluconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barium gluconate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
22561-74-6 |
|---|---|
Molecular Formula |
C12H22BaO14 |
Molecular Weight |
527.62 g/mol |
IUPAC Name |
barium(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ba/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI Key |
PECPTSUHUFWKDG-IYEMJOQQSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ba+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ba+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Barium Gluconate from Gluconic Acid and Barium Carbonate
Abstract
Barium gluconate (C₁₂H₂₂BaO₁₄) is a metal salt of gluconic acid with applications in various industrial and pharmaceutical contexts.[1] It often serves as a precursor for the synthesis of other pharmaceutical-grade metal gluconates.[2] This technical guide provides a comprehensive overview of the synthesis of barium gluconate through the direct reaction of gluconic acid with barium carbonate. The document details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and analytical methods for characterization. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility for researchers in chemical and pharmaceutical development.
Chemical Principles and Stoichiometry
The synthesis of barium gluconate from gluconic acid and barium carbonate is a straightforward acid-base reaction. Gluconic acid, a weak organic acid, reacts with barium carbonate, an inorganic salt that acts as a base. This reaction neutralizes the acid and produces the barium salt of gluconic acid, along with water and carbon dioxide gas as byproducts. The evolution of CO₂ gas is a visual indicator of the reaction's progress.
The balanced chemical equation for the reaction is:
2C₆H₁₂O₇ (Gluconic Acid) + BaCO₃ (Barium Carbonate) → C₁₂H₂₂BaO₁₄ (Barium Gluconate) + H₂O (Water) + CO₂ (Carbon Dioxide)
The stoichiometry of the reaction dictates that two moles of gluconic acid are required to react completely with one mole of barium carbonate.[3][4] This 2:1 molar ratio is critical for calculating the requisite mass of each reactant to maximize yield and minimize unreacted starting materials.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| Gluconic Acid | C₆H₁₂O₇ | 196.16 | Colorless to light yellow, clear syrupy liquid (typically as a 50% aqueous solution) |
| Barium Carbonate | BaCO₃ | 197.34 | White powder/crystals[3] |
| Barium Gluconate | C₁₂H₂₂BaO₁₄ | 527.62[5][6] | White, odorless powder[1] |
Experimental Protocol: Laboratory-Scale Synthesis
This section outlines a detailed methodology for the synthesis of barium gluconate. The protocol is based on established industrial production methods where barium carbonate is dissolved in gluconic acid.[1]
2.1 Materials and Equipment
-
Gluconic acid (50% w/w aqueous solution)
-
Barium carbonate powder
-
Deionized water
-
Ethanol (B145695) (95%)
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer with heating plate
-
pH meter or pH indicator strips
-
Buchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven
2.2 Synthesis Procedure
-
Reactant Calculation: Based on the 2:1 molar ratio, calculate the required mass of barium carbonate for a given volume of 50% gluconic acid solution. It is often advantageous to use a slight excess of barium carbonate to ensure complete neutralization of the acid.
-
Reaction Setup: Place the calculated volume of 50% gluconic acid solution into a beaker equipped with a magnetic stir bar.
-
Addition of Barium Carbonate: Slowly add the barium carbonate powder to the stirring gluconic acid solution in small portions. Effervescence (CO₂ evolution) will occur. Control the rate of addition to prevent excessive foaming.
-
Heating and Reaction: Gently heat the mixture to approximately 60-70°C while continuing to stir.[1] The elevated temperature facilitates the reaction. Maintain this temperature until all effervescence has ceased, which indicates the reaction is complete.
-
pH Confirmation: Check the pH of the solution. A final pH of 6.0-7.0 suggests that the gluconic acid has been fully neutralized.
-
Hot Filtration: Filter the hot reaction mixture through a pre-heated Buchner funnel to remove any unreacted barium carbonate and other insoluble impurities.[1] This step is crucial to ensure the purity of the final product.
-
Crystallization: Transfer the clear, hot filtrate to a clean beaker and allow it to cool slowly to room temperature. Barium gluconate crystals will begin to form. For improved crystallization, the beaker can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water or aqueous ethanol to remove residual soluble impurities.
Table 2: Recommended Reaction Parameters
| Parameter | Value/Range | Rationale |
| Molar Ratio (Gluconic Acid:BaCO₃) | 2:1 | Ensures stoichiometric conversion. A slight excess of BaCO₃ can be used. |
| Reaction Temperature | 60 - 70°C | Facilitates the reaction rate without degrading the product.[1] |
| Final pH | 6.0 - 7.0 | Indicates complete neutralization of the gluconic acid.[1] |
| Stirring Speed | 200 - 400 RPM | Ensures proper mixing of the heterogeneous reaction mixture. |
Purification and Characterization
3.1 Purification by Recrystallization For high-purity applications, the synthesized barium gluconate can be further purified by recrystallization.
-
Dissolve the crude barium gluconate crystals in a minimum amount of hot deionized water.
-
Add ethanol to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly, which will induce the formation of high-purity crystals.
-
Isolate the purified crystals by vacuum filtration.
-
Dry the final product in a vacuum oven at 60-80°C to a constant weight.[1][7]
3.2 Analytical Characterization To confirm the identity and purity of the synthesized barium gluconate, the following analytical techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the gluconate ligand and the absence of carbonate impurities.[1]
-
Elemental Analysis (ICP-OES): To determine the barium content and confirm the correct elemental composition.[1]
-
Gravimetric Analysis: Purity can be assessed by precipitating barium sulfate (B86663) from a solution of the product and comparing the yield to the theoretical value.[8]
Process Diagrams and Workflows
Visual aids are essential for understanding the synthesis process. The following diagrams, generated using Graphviz, illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical reaction pathway for barium gluconate synthesis.
References
- 1. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 2. quickcompany.in [quickcompany.in]
- 3. Barium carbonate - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Barium gluconate | C12H22BaO14 | CID 89753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BARIUM GLUCONATE [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. scribd.com [scribd.com]
An In-depth Technical Guide to the Crystal Structure Analysis and Characterization of Barium Gluconate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Barium gluconate, the barium salt of gluconic acid, is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solid-state properties, including crystal structure, purity, and stability, is paramount for its effective utilization and development. This guide details the necessary experimental framework to achieve a comprehensive characterization of barium gluconate crystals.
Synthesis and Crystal Growth of Barium Gluconate
The synthesis of barium gluconate is typically achieved through an aqueous reaction between a soluble barium salt, such as barium hydroxide (B78521) or barium carbonate, and gluconic acid. The subsequent crystallization is a critical step for obtaining samples suitable for single-crystal X-ray diffraction.
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: A stoichiometric amount of barium hydroxide octahydrate is dissolved in deionized water with gentle heating. To this solution, a molar equivalent of D-gluconic acid is added dropwise with continuous stirring. The pH of the solution should be monitored and maintained near neutral.
-
Precipitation and Filtration: Upon cooling, barium gluconate will precipitate out of the solution. The precipitate is collected by vacuum filtration and washed with cold deionized water followed by ethanol (B145695) to remove any unreacted starting materials and impurities.
-
Recrystallization for Single Crystals: For the growth of single crystals, the purified barium gluconate powder is dissolved in a minimal amount of hot deionized water to create a saturated solution. This solution is then allowed to cool slowly and undisturbed over several days. Slow evaporation of the solvent will facilitate the formation of well-defined single crystals suitable for X-ray diffraction analysis.
Crystal Structure Determination: X-ray Diffraction
X-ray diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement within a crystalline solid. Both single-crystal and powder XRD methods are essential for a complete structural characterization of barium gluconate.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most precise and unambiguous determination of the crystal structure, including unit cell dimensions, space group, and atomic coordinates.
-
Crystal Selection and Mounting: A suitable single crystal of barium gluconate, free of visible defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (typically 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain accurate atomic positions, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk crystalline material, confirm phase purity, and can be used for structure determination if single crystals are not available.
-
Sample Preparation: A finely ground powder of the barium gluconate sample is packed into a sample holder.
-
Data Collection: The sample is analyzed using a powder X-ray diffractometer. A continuous scan is performed over a range of 2θ angles (e.g., 5° to 80°) using monochromatic X-ray radiation.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database. For quantitative analysis and lattice parameter refinement, methods like Rietveld refinement can be employed.
Crystallographic Data Summary
As a definitive crystal structure for barium gluconate is not publicly available, the following table provides a template for the expected crystallographic data. For illustrative purposes, data for a related compound, calcium gluconate monohydrate, is often referenced in literature.
| Parameter | Barium Gluconate (Expected) |
| Chemical Formula | C₁₂H₂₂BaO₁₄ |
| Formula Weight | 527.62 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (g/cm³) | To be determined |
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in barium gluconate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in the gluconate ligand and confirming the formation of the salt.
-
Sample Preparation: A small amount of the barium gluconate powder is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.
-
Data Collection: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrations of the hydroxyl (-OH), carboxylate (-COO⁻), and C-H bonds.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of the molecule and can be particularly useful for studying the low-frequency modes involving the barium-oxygen bonds.
-
Sample Preparation: A small amount of the barium gluconate powder is placed on a microscope slide.
-
Data Collection: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used to illuminate the sample. The scattered light is collected and analyzed.
-
Spectral Analysis: The Raman shifts are analyzed to identify the vibrational modes of the gluconate ligand and the metal-ligand interactions.
Spectroscopic Data Summary
| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3600-3200 (broad) | |
| C-H Stretch | 3000-2850 | 3000-2850 |
| C=O Stretch (carboxylate) | 1610-1550 (asymmetric) | 1450-1380 (symmetric) |
| C-O Stretch | 1260-1000 | |
| Ba-O Stretch | < 600 | < 400 |
Thermal Analysis
Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature. For barium gluconate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important for determining its thermal stability and decomposition pathway.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate. It is used to determine the temperature at which the compound decomposes and to identify the loss of volatile components such as water.
-
Sample Preparation: A small, accurately weighed amount of the barium gluconate sample is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperature ranges of mass loss events.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, melting, and decomposition.
-
Sample Preparation: A small, accurately weighed amount of the barium gluconate sample is sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Data Collection: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The differential heat flow is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.
Thermal Analysis Data Summary
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |
| Dehydration (if hydrated) | To be determined | To be determined | Endothermic |
| Decomposition Onset | To be determined | - | - |
| Decomposition Stages | To be determined | To be determined | Exothermic/Endothermic |
| Final Residue | > To be determined | To be determined | - |
Visualizations
The following diagrams illustrate the logical workflow for the characterization of barium gluconate and the relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and characterization of barium gluconate.
Caption: Logical relationships in the characterization of barium gluconate.
Conclusion
This technical guide has outlined the essential experimental protocols and analytical techniques required for a thorough characterization of barium gluconate. While the definitive crystal structure remains to be reported in publicly accessible literature, the methodologies described herein provide a robust framework for researchers to determine its solid-state properties. A combination of X-ray diffraction, vibrational spectroscopy, and thermal analysis is crucial for a comprehensive understanding of this compound, which is vital for its application in scientific research and drug development.
Solubility of Barium Gluconate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of barium gluconate in a range of common organic solvents. The information contained herein is intended to support research, development, and formulation activities where barium gluconate is a compound of interest. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows and influencing factors.
Quantitative Solubility Data
The solubility of barium gluconate in various organic solvents has been determined under controlled laboratory conditions. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across different solvent systems.
| Organic Solvent | Temperature (°C) | Solubility |
| Methanol | 25 ± 1 | 41 ± 1 % w/w |
| Ethanol | 25 ± 1 | 0.5 ± 0.08 % w/w |
| Acetone | 22 | 2.7 ppm |
| Dichloromethane | 22 | 0.2 ppm |
| Ethyl Acetate | 22 | 0.1 ppm |
| Toluene | 22 | 0.2 ppm |
| n-Hexane | 22 | 0.1 ppm |
Data sourced from a 2016 report by the Cosmetic Ingredient Review expert panel.[1]
Experimental Protocols for Solubility Determination
The determination of the solubility of a sparingly soluble salt such as barium gluconate in organic solvents requires a precise and well-controlled experimental approach. The following protocol is a detailed methodology based on the widely accepted shake-flask method, which is considered a reliable technique for measuring thermodynamic equilibrium solubility.[2]
Materials and Apparatus
-
Solute: Barium gluconate (C₁₂H₂₂BaO₁₄), high purity grade
-
Solvents: Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, n-Hexane (analytical or HPLC grade)
-
Apparatus:
-
Analytical balance (± 0.1 mg accuracy)
-
Constant temperature orbital shaker or water bath
-
Borosilicate glass vials with screw caps (B75204) and PTFE septa
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.22 µm, solvent-compatible membrane)
-
Autosampler vials for the analytical instrument
-
Analytical instrumentation for quantification (e.g., Atomic Absorption Spectrometer, Inductively Coupled Plasma-Atomic Emission Spectrometer)
-
Experimental Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid the formation of bubbles during the experiment.
-
Sample Preparation: Accurately weigh an excess amount of barium gluconate and add it to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Addition of Solvent: Add a precise volume of the respective organic solvent to each vial containing the barium gluconate.
-
Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vials to rest in the constant temperature environment for a sufficient time to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature fluctuations that could affect solubility.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of barium in the solution. Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) are suitable techniques for quantifying barium concentrations.[3][4]
-
Calculation of Solubility: Based on the measured concentration of barium and the dilution factor, calculate the solubility of barium gluconate in the respective organic solvent. The results can be expressed in various units, such as g/100 mL, mg/L, or molarity.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of barium gluconate solubility using the shake-flask method.
Caption: Workflow for determining barium gluconate solubility.
Factors Influencing Solubility
The solubility of an ionic compound like barium gluconate in organic solvents is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. The diagram below outlines these key relationships.
References
Thermal Decomposition Properties of Barium Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium gluconate, the barium salt of gluconic acid, is a compound of interest in various chemical and pharmaceutical applications. Understanding its thermal decomposition properties is crucial for its handling, storage, and use in processes that involve elevated temperatures. This technical guide provides an in-depth overview of the expected thermal behavior of barium gluconate, based on the established principles of thermal analysis and comparative data from other alkaline earth metal gluconates. While specific experimental data for barium gluconate is not extensively available in peer-reviewed literature, this guide extrapolates its properties based on well-understood chemical trends.
General Decomposition Pathway of Alkaline Earth Metal Gluconates
The thermal decomposition of alkaline earth metal gluconates, such as those of magnesium and calcium, typically proceeds in multiple stages when analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). A similar decomposition pathway is anticipated for barium gluconate, which can be generalized as follows:
-
Dehydration: If the barium gluconate is in a hydrated form, the initial weight loss observed upon heating corresponds to the removal of water molecules. This is an endothermic process.
-
Decomposition of the Gluconate Moiety: Following dehydration, the organic gluconate portion of the molecule begins to decompose. This is a complex process that involves the breaking of C-C and C-O bonds and results in the evolution of volatile products such as water, carbon dioxide, and other small organic fragments. This stage is typically characterized by a significant weight loss.
-
Formation of Barium Carbonate: The decomposition of the organic component in an inert atmosphere is expected to yield barium carbonate (BaCO₃) as a stable intermediate.
-
Decomposition of Barium Carbonate (at high temperatures): Barium carbonate is thermally stable and decomposes into barium oxide (BaO) and carbon dioxide at very high temperatures, generally above 1000 °C.
Predicted Thermal Stability of Barium Gluconate
The thermal stability of salts of alkaline earth metals with the same anion generally increases down the group (from Magnesium to Barium). This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases. A cation with a lower polarizing power is less effective at distorting the electron cloud of the anion, leading to a more stable compound that requires higher temperatures for decomposition.
Therefore, it is predicted that barium gluconate will be more thermally stable than magnesium gluconate and calcium gluconate. The decomposition temperatures for barium gluconate are expected to be higher than those reported for its lighter counterparts.
Quantitative Data for Related Alkaline Earth Metal Gluconates
To provide a comparative context, the following table summarizes the thermal decomposition data for magnesium gluconate and calcium gluconate, which have been more extensively studied.
| Compound | Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Final Residue |
| Magnesium Gluconate | Dehydration | ~50 - 150 | Varies with hydration | - |
| Gluconate Decomposition | ~150 - 500 | Significant | MgO | |
| Calcium Gluconate Monohydrate | Dehydration | ~100 - 150 | ~4 | - |
| Gluconate Decomposition | ~200 - 500 | Significant | CaCO₃ | |
| Carbonate Decomposition | >600 | - | CaO |
Note: The exact temperatures and weight loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The investigation of the thermal decomposition of barium gluconate would involve standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and weight change associated with the decomposition of barium gluconate.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small, accurately weighed sample of barium gluconate (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 1000 °C).
-
The atmosphere in the furnace is controlled, typically using an inert gas like nitrogen or an oxidative gas like air.
-
The weight of the sample is continuously monitored as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in barium gluconate.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of barium gluconate (typically 2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate over a defined temperature range.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature, revealing endothermic and exothermic events.
Mandatory Visualizations
Caption: Experimental workflow for the thermal analysis of barium gluconate.
Caption: Predicted trend of thermal stability for alkaline earth metal gluconates.
Conclusion
While direct experimental data on the thermal decomposition of barium gluconate is scarce, a comprehensive understanding of its likely behavior can be formulated by examining related compounds and fundamental chemical principles. It is anticipated that barium gluconate will exhibit a multi-stage decomposition process, beginning with dehydration (if hydrated), followed by the decomposition of the organic gluconate moiety to form barium carbonate, which is stable to high temperatures. Notably, barium gluconate is expected to be the most thermally stable among the alkaline earth metal gluconates. For precise characterization, experimental investigation using TGA and DSC, as outlined in this guide, is recommended.
Barium gluconate CAS number and molecular properties
An In-depth Technical Guide to Barium Gluconate: CAS Number, Molecular Properties, and Biological Interactions
This technical guide provides a comprehensive overview of barium gluconate, including its chemical and physical properties, synthesis, and analysis. It is intended for researchers, scientists, and drug development professionals who are interested in the use of this compound in laboratory and industrial settings.
Core Properties of Barium Gluconate
Barium gluconate is the barium salt of gluconic acid. It is a white, odorless, and highly water-soluble powder.[1]
Molecular and Chemical Data
The fundamental molecular and chemical identification data for barium gluconate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22561-74-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₂₂BaO₁₄ | [1][3][4] |
| Molecular Weight | 527.62 g/mol | [3][4][6] |
| IUPAC Name | barium(2+);bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) | [1][4] |
| Synonyms | Barium di-D-gluconate, D-Gluconic acid, barium salt | [2][4] |
| InChI Key | PECPTSUHUFWKDG-IYEMJOQQSA-L | [1][6] |
Synthesis of Barium Gluconate
Barium gluconate can be synthesized through several methods, including chemical reactions and fermentation processes.
Chemical Synthesis
Two primary chemical synthesis routes are commonly employed:
-
Reaction of Barium Hydroxide (B78521) with Gluconic Acid : This reaction is typically carried out in an aqueous solution. Maintaining a controlled temperature and pH is crucial to ensure the reaction goes to completion and to obtain a high-purity product.[2] A specific example of this method involves dissolving barium hydroxide octahydrate in hot distilled water and slowly adding it to a 50% aqueous solution of gluconic acid.[7]
-
Reaction of Barium Carbonate with Gluconic Acid : In an industrial setting, barium gluconate is often produced by dissolving barium carbonate in gluconic acid. The mixture is heated to facilitate the reaction, and the resulting solution is filtered to remove impurities. The product is then crystallized by evaporating the filtrate.[2]
Fermentation Process
A fermentation process has been developed for the production of barium D-gluconate from a carbohydrate source in a single step. This method utilizes a specific strain of Aspergillus niger and can produce high concentrations of the final product without the accumulation of other organic acids. The barium gluconate can then be recovered by crystallization from the fermented broth.
Experimental Protocols
Gravimetric Determination of Barium
Gravimetric analysis is a precise method for quantifying the amount of barium in a sample of barium gluconate by precipitating it as barium sulfate (B86663).
Principle : Barium ions (Ba²⁺) are quantitatively precipitated from a solution by the addition of a sulfate source, typically sulfuric acid, to form the insoluble salt barium sulfate (BaSO₄). The precipitate is then collected, dried, and weighed. The mass of barium in the original sample can be calculated from the mass of the barium sulfate precipitate.
Procedure :
-
Sample Preparation : Accurately weigh a sample of barium gluconate and dissolve it in distilled water. Acidify the solution with a small amount of dilute hydrochloric acid and dilute to approximately 150 mL with distilled water.
-
Precipitation : Heat the solution to boiling. Add a hot solution of 4N sulfuric acid dropwise with constant stirring until precipitation is complete.
-
Digestion : Heat the solution containing the precipitate on a water bath for about 5 minutes to encourage the formation of larger, more easily filterable crystals. Allow the precipitate to settle for at least an hour.
-
Filtration and Washing : Decant the clear supernatant through an ashless filter paper (e.g., Whatman No. 40). Wash the precipitate with hot distilled water until the washings are free of sulfate ions.
-
Drying and Weighing : Transfer the filter paper containing the precipitate to a pre-weighed crucible. Incinerate the filter paper and then heat the crucible at a high temperature until a constant weight is achieved. Cool the crucible in a desiccator before weighing.
-
Calculation : The mass of barium can be calculated using the following formula: Mass of Barium = (Mass of BaSO₄ precipitate × Atomic weight of Ba) / Molecular weight of BaSO₄
Biological Activity and Signaling Pathways
The biological effects of barium gluconate are primarily attributed to the actions of the barium ion (Ba²⁺). Barium ions are known to interact with and modulate the activity of several types of ion channels, which are critical components of cellular signaling pathways.
Interaction with Potassium Channels
Barium ions are potent blockers of certain types of potassium channels, particularly inward-rectifier potassium channels (Kir). This blockade inhibits the efflux of potassium from cells, leading to a decrease in extracellular potassium concentration and an increase in intracellular potassium, a condition known as hypokalemia. This is the primary mechanism of barium toxicity.
Interaction with Calcium Channels
Barium ions can also interact with calcium channels. They can act as charge carriers through some types of calcium channels but can also block these channels. The interaction is complex and depends on the specific type of calcium channel and the concentration of barium.
Experimental Workflow for Investigating Ion Channel Modulation
The following diagram outlines a typical experimental workflow for investigating the effects of barium gluconate on ion channel activity using electrophysiological techniques.
References
- 1. Antagonism of calcium currents and neurotransmitter release by barium ions at frog motor nerve endings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of barium ions with potassium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural bases for blockade and activation of BK channels by Ba2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the potassium channel blocker barium on sodium and potassium transport in the rat loop of Henle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2597384A - Preparation of colloidal barium sulfate - Google Patents [patents.google.com]
- 6. Blocking effects of barium and hydrogen ions on the potassium current during anomalous rectification in the starfish egg - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barium ions selectively activate BK channels via the Ca2+-bowl site - PubMed [pubmed.ncbi.nlm.nih.gov]
Barium Gluconate: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Characteristics, Synthesis, and Analytical Methodologies of Barium Gluconate
Introduction
Barium gluconate, the barium salt of gluconic acid, is a compound of interest in various industrial and pharmaceutical applications. Primarily, it serves as a crucial precursor in the synthesis of other pharmaceutical-grade metal gluconates.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of barium gluconate, detailed experimental protocols for its synthesis, and relevant analytical methods for its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.
Physical and Chemical Properties
Barium gluconate is a white, odorless powder.[1] It is recognized for its high solubility in water.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₂₂BaO₁₄ | [2] |
| Molecular Weight | 527.62 g/mol | [2][3] |
| Appearance | White, odorless powder | [1] |
| Solubility | Highly soluble in water | [1] |
| CAS Number | 22561-74-6 | [2] |
Synthesis of Barium Gluconate
Barium gluconate can be synthesized through two primary routes: chemical synthesis and a fermentation process.
Chemical Synthesis Protocol
The chemical synthesis of barium gluconate is typically achieved through the reaction of a barium base, such as barium carbonate or barium hydroxide (B78521), with gluconic acid.[1]
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve barium carbonate in an aqueous solution of gluconic acid.[1]
-
Heating: The mixture is heated to facilitate the reaction between the barium carbonate and gluconic acid.[1] The reaction with barium hydroxide also proceeds in an aqueous solution.[1]
-
pH and Temperature Control: Throughout the reaction, it is crucial to maintain a controlled temperature and pH to ensure the reaction goes to completion and to obtain a high-purity product.[1]
-
Filtration: After the reaction is complete, the resulting solution is filtered to remove any unreacted starting materials or solid impurities.[1]
-
Crystallization: The clear filtrate is then subjected to evaporation to concentrate the solution and induce the crystallization of barium gluconate.[1]
-
Drying and Milling: The obtained crystals are subsequently dried to remove any residual solvent and can be milled to achieve the desired particle size.[1]
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of barium gluconate.
Fermentation Protocol
A patented fermentation process utilizes the fungus Aspergillus niger to produce barium D-gluconate directly from a carbohydrate source like glucose.[4] This method can achieve high concentrations of the product.[4]
Methodology:
-
Media Preparation: A fermentation medium is prepared containing a high concentration of glucose (200-250 g/L) and includes barium carbonate.[4]
-
Inoculation: The medium is inoculated with a specially selected and adapted strain of Aspergillus niger.[4]
-
Fermentation Conditions: The fermentation is carried out under controlled conditions. Notably, this process may not require external pH control.[4]
-
Product Accumulation: The fermentation is allowed to proceed until a high concentration of barium gluconate (over 250 g/L) accumulates in the broth.[4]
-
Harvesting: The fungal biomass is separated from the fermented broth.
-
Product Recovery: Barium gluconate can be recovered from the broth through several methods, including:
-
Holding the broth at a low temperature (10-40°C) for 24 hours to induce crystallization.[4]
-
Concentrating the broth by evaporation followed by crystallization.[4]
-
Precipitating the product by adding methanol (B129727) or ethanol.[4]
-
Fermentation Workflow for Barium Gluconate Production
Caption: Workflow for the production of barium gluconate via fermentation.
Analytical Methods for Quality Control
-
Gravimetric Analysis: A fundamental method for the quantification of barium is through gravimetric analysis, where barium is precipitated as insoluble barium sulfate.[5]
-
Atomic Absorption Spectroscopy (AAS): AAS is a common and robust technique for determining the concentration of barium in various samples, including water and wastewater.[6]
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): ICP-AES is a highly sensitive method for measuring low levels of barium in biological and environmental samples.[6][7]
Relevance in Drug Development and Biological Interactions
Barium gluconate's primary role in drug development is as an intermediate for producing other gluconate salts, such as those of iron, magnesium, zinc, and copper, which have pharmaceutical applications.[4]
The biological effects of barium gluconate are primarily attributed to the barium ion (Ba²⁺). There are no known signaling pathways directly activated by the barium gluconate molecule itself. However, barium ions are known to interact with and block certain types of potassium channels and can also affect calcium channels.[8][9] This interference with fundamental ion channel function is the basis of barium's toxicity. In a research context, barium's ability to distinguish between different calcium-dependent cellular processes, such as peptide synthesis and secretion, can be a valuable experimental tool.[8]
Logical Relationship of Barium Ion Interference with Calcium Signaling
Caption: Barium ion's interference with calcium signaling pathways.
Conclusion
Barium gluconate is a compound with well-defined chemical properties and established synthesis routes. Its significance in the pharmaceutical industry lies in its role as a precursor for other essential metal gluconates. While the intact molecule does not have a direct role in cellular signaling, the bioavailable barium ions can have profound effects on ion channel function, a property that is both the source of its toxicity and a point of interest for researchers studying ion-mediated cellular processes. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals working with or considering the use of barium gluconate.
References
- 1. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 2. Barium gluconate | C12H22BaO14 | CID 89753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BARIUM GLUCONATE [chemicalbook.com]
- 4. quickcompany.in [quickcompany.in]
- 5. scribd.com [scribd.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Barium distinguishes separate calcium targets for synthesis and secretion of peptides in neuroendocrine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Barium ions induce prolonged plateau depolarizations in neurosecretory neurones of the adult rat supraoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Barium D-Gluconate Production via Fermentation with Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of barium D-gluconate through a single-step fermentation process utilizing the fungus Aspergillus niger. The document details the biochemical pathways, optimized fermentation protocols, downstream processing, and analytical methodologies pertinent to the synthesis of this compound, which serves as a key intermediate in the pharmaceutical industry for the preparation of various other gluconate salts.
Introduction
Gluconic acid and its derivatives are valuable compounds with wide applications in the food, pharmaceutical, and chemical industries. Barium D-gluconate, in particular, is a significant precursor for the synthesis of pharmaceutical-grade ferrous, magnesium, zinc, and copper gluconates. Traditionally, the production of such salts involves a multi-step process: fermentation to produce gluconic acid, followed by neutralization and purification steps. However, a more efficient, single-step fermentation process has been developed that directly yields barium D-gluconate, simplifying the production pathway and increasing overall efficiency. This guide focuses on this advanced fermentation method using a selected strain of Aspergillus niger.
Biochemistry of Gluconic Acid Production in Aspergillus niger
The bioconversion of glucose to gluconic acid in Aspergillus niger is a simple oxidation reaction. The key enzyme responsible for this conversion is glucose oxidase, which is an FAD-dependent enzyme. This process occurs extracellularly, with glucose oxidase being localized in the cell wall of the fungus.
The reaction proceeds in two steps:
-
Enzymatic Oxidation: Glucose oxidase catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, with the concomitant reduction of oxygen to hydrogen peroxide.
-
Hydrolysis: The D-glucono-δ-lactone is then hydrolyzed to D-gluconic acid. This hydrolysis can occur spontaneously or be aided by the enzyme lactonase.
In the presence of a neutralizing agent, such as barium carbonate (BaCO₃), the produced gluconic acid is immediately converted to its corresponding salt, barium D-gluconate. This in-situ neutralization is crucial as it prevents the accumulation of acid, which would lower the pH of the fermentation broth and inhibit fungal growth and enzyme activity.
Signaling Pathways
While the direct metabolic pathway for gluconic acid production is well-established, the overarching regulatory and signaling pathways that control the overexpression of glucose oxidase and subsequent gluconic acid secretion are complex. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, for instance, is known to be involved in the fungal response to various environmental stresses and can influence secondary metabolite production. Light signaling has been shown to regulate the MAPK pathway in A. niger, affecting melanin (B1238610) production and biofilm formation.[1] It is plausible that similar signaling cascades, triggered by specific culture conditions (e.g., pH, nitrogen limitation, high glucose concentration), play a role in optimizing the metabolic flux towards gluconic acid production.
Caption: Metabolic pathway for Barium D-gluconate production.
Experimental Protocols
This section provides detailed methodologies for the production of barium D-gluconate, from strain selection and inoculum preparation to fermentation and product recovery. The protocols are based on a patented single-step fermentation process.[2]
Microorganism
A specifically selected strain, Aspergillus niger RRL BAG 11, is utilized for its high efficiency in this process.[2]
Inoculum Preparation
-
Spore Suspension: Spores from a culture of A. niger are collected in a 0.1% Tween 80 solution in distilled water to achieve a concentration of 10⁷ spores/mL.[2]
-
Seed Culture: The spore suspension is inoculated into a seed medium. The seed culture is incubated under shaken conditions at 30°C for 24 hours.[2]
Fermentation
-
Production Medium: A production medium is prepared and sterilized. Barium carbonate is incorporated into this medium to act as the neutralizing agent.[2]
-
Inoculation: The seed culture is transferred to the production fermenter.
-
Fermentation Conditions: The fermentation is carried out under specific conditions to maximize product yield.
-
Monitoring: The fermentation is monitored for glucose consumption. The process is typically concluded when the residual glucose is less than 1%.
Downstream Processing: Barium D-gluconate Recovery
The direct production of barium D-gluconate simplifies downstream processing. The product can be recovered from the fermented broth through crystallization.[2]
-
Mycelial Separation: The fungal mycelium is separated from the fermentation broth by filtration.
-
Crystallization: Barium D-gluconate is crystallized from the broth by one of the following methods:[2]
-
Cooling: The fermented broth is held at a temperature between 10 to 40°C for 24 hours.[2]
-
Concentration and Cooling: The broth is concentrated to half its volume and kept at 25°C.[2]
-
Solvent Precipitation: Methanol or ethanol (B145695) is added to the broth to precipitate the barium D-gluconate.[2]
-
-
Drying: The resulting crystals are dried to obtain the final product.
Caption: Experimental workflow for Barium D-gluconate production.
Quantitative Data
The following tables summarize the quantitative data for the production of barium D-gluconate via fermentation with Aspergillus niger.
| Table 1: Composition of Media | |
| Seed Medium Component | Concentration (g/L) |
| Sucrose | 140 |
| NH₄NO₃ | 2.5 |
| KH₂PO₄ | 1.0 |
| MgSO₄·7H₂O | 0.25 |
| Starch | 1.0 |
| Production Medium Component | Concentration (g/L) |
| Glucose Monohydrate | 100 |
| (NH₄)₂HPO₄ | 0.42 |
| Urea | 0.11 |
| KH₂PO₄ | 0.2 |
| MgSO₄·7H₂O | 0.17 |
| Corn Steep Liquor | 4.0 |
| Barium Carbonate | As required for neutralization |
Data sourced from patent describing the single-step fermentation process.[2]
| Table 2: Fermentation Parameters and Yield | |
| Parameter | Value |
| Strain | Aspergillus niger RRL BAG 11 |
| Temperature | 30°C |
| Initial pH | 6.5 (adjusted with Barium Hydroxide) |
| Fermentation Time | Until residual glucose < 1% |
| Barium D-gluconate Accumulation | > 250 g/L |
| Production Rate | 6-7 kg/m ³/h |
Data sourced from patent describing the single-step fermentation process.[2]
Analytical Methods
Accurate quantification of gluconic acid/gluconate is essential for monitoring the fermentation process and for quality control of the final product. Several methods can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for the separation and quantification of organic acids. Specific columns, such as Aminex HPX-87H, can be used for the analysis of gluconic acid and other organic acids in fermentation broths.
-
Enzymatic Assays: Enzymatic kits are available for the specific determination of D-gluconic acid. These assays are typically based on a coupled reaction involving gluconate kinase and 6-phosphogluconate dehydrogenase, where the formation of NADPH is measured spectrophotometrically at 340 nm.
Conclusion
The single-step fermentation of barium D-gluconate using Aspergillus niger represents a significant advancement in the production of this key pharmaceutical intermediate. By integrating the neutralization step into the fermentation process, this method simplifies downstream processing, reduces production time, and achieves high product concentrations. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to implement and further optimize this efficient biotechnological process. Further research into the genetic and metabolic regulation of gluconic acid production in A. niger could lead to even greater yields and process efficiencies.
References
An In-depth Technical Guide to the Discovery and Initial Synthesis of Barium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium gluconate, the barium salt of gluconic acid, serves as a key intermediate in the pharmaceutical industry for the production of various metal gluconates. This technical guide provides a comprehensive overview of the discovery and initial synthesis of this compound, detailing both the historical context of gluconic acid preparation and the subsequent development of chemical and fermentation-based synthesis routes for barium gluconate. This document furnishes detailed experimental protocols, quantitative data, and process workflows to serve as a practical resource for laboratory and industrial applications.
Introduction: A Historical Perspective
The history of barium gluconate is intrinsically linked to the discovery and production of gluconic acid. While a definitive first synthesis of barium gluconate is not prominently documented in readily available historical records, its preparation follows the well-established chemistry of gluconic acid and its salts, which dates back to the 19th and early 20th centuries.
Gluconic acid was first prepared and isolated by Boutroux in 1880 through the fermentation of glucose. The chemical synthesis of aldonic acids, including gluconic acid, was advanced by the work of Heinrich Kiliani in 1886. The Kiliani-Fischer synthesis, a method for elongating the carbon chain of aldoses, proceeds through cyanohydrin and aldonic acid lactone intermediates. This foundational work in carbohydrate chemistry paved the way for the synthesis of various gluconate salts.
The industrial production of gluconic acid and its salts was later revolutionized by the development of submerged fermentation techniques. Notably, the production of gluconic acid using the filamentous fungus Aspergillus niger became a commercially viable process. This biotechnological approach offered a high-yield, single-step method for producing gluconate salts.
Synthesis Methodologies
Two primary routes have been established for the synthesis of barium gluconate: direct chemical synthesis and fermentation.
Chemical Synthesis
The chemical synthesis of barium gluconate is a straightforward acid-base reaction. It typically involves the neutralization of gluconic acid with a barium base, such as barium hydroxide (B78521) or barium carbonate. This method is well-suited for laboratory-scale synthesis and offers high purity of the final product.
Barium hydroxide reacts with gluconic acid in an aqueous solution to yield barium gluconate and water. The reaction is as follows:
Ba(OH)₂ + 2 C₆H₁₂O₇ → Ba(C₆H₁₁O₇)₂ + 2 H₂O
Alternatively, barium carbonate can be used. The reaction with gluconic acid produces barium gluconate, water, and carbon dioxide:
BaCO₃ + 2 C₆H₁₂O₇ → Ba(C₆H₁₁O₇)₂ + H₂O + CO₂
This method is common in industrial settings. The mixture is typically heated to drive the reaction to completion, followed by filtration to remove any unreacted solids.
Fermentation Synthesis
A more recent and industrially significant method is the direct production of barium gluconate through fermentation. This process utilizes microorganisms, primarily strains of Aspergillus niger, which are capable of oxidizing glucose to gluconic acid. By including barium carbonate in the fermentation medium, the gluconic acid produced is neutralized in situ to form barium gluconate.[1]
This single-step fermentation process is economically advantageous as it bypasses the separate production and purification of gluconic acid.[1]
Experimental Protocols
Chemical Synthesis from Barium Hydroxide and Gluconic Acid
This protocol is adapted from a procedure for preparing barium gluconate solutions for subsequent reactions.[2]
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
50% aqueous gluconic acid (C₆H₁₂O₇)
-
Distilled water
Procedure:
-
Dissolve 22 parts by weight of barium hydroxide octahydrate in 100 parts of hot distilled water.[2]
-
Slowly add the hot barium hydroxide solution to 80 parts of 50% aqueous gluconic acid with constant stirring.[2]
-
Continue stirring until the reaction is complete and a clear solution is obtained. The resulting solution will have a nearly neutral pH.[2]
-
To isolate the solid barium gluconate, the solution can be concentrated by evaporation under reduced pressure.
-
The resulting crystals are then filtered, washed with a small amount of cold water or aqueous ethanol, and dried under vacuum.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Molar ratio of gluconic acid to barium hydroxide | ~2.1:1 | [2] |
| Barium concentration in the resulting solution | ~4.7% | [2] |
Chemical Synthesis from Barium Carbonate and Gluconic Acid
This protocol outlines the industrial production method.
Materials:
-
Barium carbonate (BaCO₃)
-
Gluconic acid (C₆H₁₂O₇)
-
Water
Procedure:
-
Dissolve barium carbonate in an aqueous solution of gluconic acid.
-
Heat the mixture to facilitate the reaction, ensuring adequate ventilation to handle the carbon dioxide evolution.
-
After the reaction is complete (cessation of gas evolution), filter the hot solution to remove any unreacted barium carbonate and other impurities.
-
Cool the filtrate to induce crystallization of barium gluconate.
-
Isolate the crystals by filtration.
-
Wash the crystals with a suitable solvent (e.g., aqueous ethanol) to remove residual impurities.
-
Dry the purified crystals under vacuum.[3]
Quantitative Data:
For reproducible synthesis, it is crucial to control the stoichiometric ratios of barium carbonate and gluconic acid under neutral pH conditions.[3]
Fermentative Production of Barium Gluconate
This protocol is based on a patented fermentation process.[1]
Microorganism:
-
A specially selected strain of Aspergillus niger adapted to high concentrations of barium salts.[1]
Fermentation Medium:
-
A broth containing 200-250 g/L of glucose.[1]
-
Barium carbonate is introduced into the medium in gradual increments to allow the microorganism to adapt.[1]
Procedure:
-
Prepare the fermentation broth with the specified glucose concentration.
-
Sterilize the medium and inoculate with the selected Aspergillus niger strain.
-
Maintain the fermentation under aerobic conditions with appropriate agitation and temperature control.
-
Gradually add barium carbonate to the fermenting broth to neutralize the gluconic acid as it is produced.
-
Monitor the fermentation until the desired concentration of barium gluconate is achieved.
-
The fermented broth can be used directly for the preparation of other gluconate salts, or the barium gluconate can be recovered.[1]
-
To recover the product, the broth can be kept at 10-40°C for 24 hours or concentrated to half its volume and kept at 25°C to induce crystallization. Precipitation can also be achieved by adding methanol (B129727) or ethanol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Glucose Concentration | 200-250 g/L | [1] |
| Production Rate | 6-7 kg/m ³/h | [1] |
| Final Barium Gluconate Concentration | > 250 g/L | [1] |
Characterization of Barium Gluconate
The synthesized barium gluconate should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₂H₂₂BaO₁₄ |
| Molecular Weight | 527.62 g/mol |
| Appearance | White, odorless powder |
Analytical Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the gluconate ligand.[3]
-
Elemental Analysis (e.g., ICP-OES): To determine the barium content and confirm the stoichiometry.[3]
Process Workflows and Diagrams
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of barium gluconate.
Fermentation Synthesis Logical Flow
References
Barium Gluconate as a Precursor for High-Purity Divalent Metal Gluconates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of divalent metal gluconates using barium gluconate as a precursor. This method offers a reliable and efficient pathway to produce high-purity metal gluconates, which are of significant interest in the pharmaceutical and nutraceutical industries for their roles as active pharmaceutical ingredients (APIs) and dietary supplements. The process leverages a double displacement (metathesis) reaction, driven by the precipitation of highly insoluble barium sulfate (B86663).
Core Synthesis Principle
The fundamental chemical principle underlying this synthetic route is a metathesis reaction between an aqueous solution of barium gluconate (Ba(C₆H₁₁O₇)₂) and a soluble sulfate salt of a divalent metal (M²⁺). The general form of the reaction is as follows:
Ba(C₆H₁₁O₇)₂(aq) + MSO₄(aq) → M(C₆H₁₁O₇)₂(aq) + BaSO₄(s)↓
In this reaction, 'M' represents a divalent metal cation such as Calcium (Ca²⁺), Zinc (Zn²⁺), Magnesium (Mg²⁺), Manganese (Mn²⁺), or Copper (Cu²⁺). The reaction proceeds to completion due to the formation of barium sulfate (BaSO₄) as a dense, white precipitate. The extremely low solubility of barium sulfate in water simplifies the purification process, as it can be readily removed by filtration, leaving the desired divalent metal gluconate in the aqueous solution.[1] This method is particularly advantageous for preparing pharmaceutical-grade products where purity is paramount.[1]
General Experimental Workflow
The synthesis process can be generalized into a series of sequential steps, as illustrated in the workflow diagram below. This process begins with the preparation of the reactant solutions and culminates in the isolation and purification of the final divalent metal gluconate product.
Chemical Reaction Pathway
The core of the synthesis is the exchange of ions between the two soluble salt precursors. The diagram below illustrates this double displacement reaction, highlighting the formation of the soluble desired product and the insoluble byproduct.
Experimental Protocols and Quantitative Data
While a single comprehensive source detailing the synthesis of all divalent metal gluconates via this method is not available, the following sections provide generalized protocols based on established chemical principles and specific data points collated from various sources. It is recommended that these protocols be optimized for specific laboratory conditions and desired product specifications.
Preparation of Barium Gluconate Solution
A key starting material is a standardized aqueous solution of barium gluconate. This can be prepared by reacting gluconic acid with barium hydroxide (B78521) or barium carbonate. For instance, a solution can be prepared by dissolving barium hydroxide octahydrate in hot distilled water and slowly adding it to a 50% aqueous solution of gluconic acid. The molar ratio should be controlled to ensure complete reaction, typically aiming for a neutral to slightly acidic pH.
Synthesis of Specific Divalent Metal Gluconates
The general procedure involves the controlled addition of the divalent metal sulfate solution to the barium gluconate solution with constant stirring. The reaction temperature and rate of addition may be optimized to control the particle size of the barium sulfate precipitate, facilitating easier filtration.
Table 1: Summary of Reactants and Conditions for Divalent Metal Gluconate Synthesis
| Target Product | Divalent Metal | Metal Sulfate Reactant | General Reaction Conditions | Potential Yield |
| Calcium Gluconate | Ca²⁺ | Calcium Sulfate (CaSO₄) | Equimolar reactants in aqueous solution. Reaction may be heated to increase the rate. | High (Theoretically quantitative) |
| Zinc Gluconate | Zn²⁺ | Zinc Sulfate (ZnSO₄) | Reaction of equimolar aqueous solutions at controlled temperature. | >90% |
| Magnesium Gluconate | Mg²⁺ | Magnesium Sulfate (MgSO₄) | Equimolar reactants in aqueous solution. | High (Theoretically quantitative) |
| Manganese Gluconate | Mn²⁺ | Manganese(II) Sulfate (MnSO₄) | Reaction of equimolar aqueous solutions. | High (Theoretically quantitative) |
| Copper(II) Gluconate | Cu²⁺ | Copper(II) Sulfate (CuSO₄) | Equimolar reactants in aqueous solution. | >90% |
Note: Yields are highly dependent on the efficiency of product isolation and purification steps.
Detailed Methodology: A Generalized Approach
-
Reactant Preparation:
-
Prepare an aqueous solution of barium gluconate of a known concentration (e.g., 0.5 M).
-
Prepare a separate aqueous solution of the desired divalent metal sulfate (e.g., zinc sulfate, copper sulfate) of an equimolar concentration.
-
-
Reaction:
-
In a reaction vessel equipped with a stirrer, place the barium gluconate solution.
-
Slowly add the metal sulfate solution to the barium gluconate solution under constant agitation. The addition can be performed at room temperature, although gentle heating (e.g., 40-60 °C) may be employed to ensure complete reaction.
-
A dense white precipitate of barium sulfate will form immediately.
-
Continue stirring for a defined period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Separation:
-
Separate the barium sulfate precipitate from the solution by filtration. A Buchner funnel with an appropriate filter paper is suitable. For very fine precipitates, centrifugation followed by decantation may be used.
-
Wash the precipitate with a small amount of deionized water to recover any entrained product solution. Combine the washings with the filtrate.
-
-
Product Isolation:
-
The resulting filtrate is a clear aqueous solution of the desired divalent metal gluconate.
-
Concentrate the solution by evaporation, preferably under reduced pressure to avoid thermal degradation of the product.
-
Induce crystallization by cooling the concentrated solution or by adding a suitable anti-solvent (e.g., ethanol).
-
Collect the crystalline product by filtration or centrifugation.
-
-
Drying:
-
Dry the isolated product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Product Characterization
The identity and purity of the synthesized divalent metal gluconates should be confirmed using standard analytical techniques.
Table 2: Recommended Analytical Techniques for Product Characterization
| Analytical Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the gluconate functional groups and absence of sulfate impurities. |
| Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Quantification of the metal content in the final product. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the gluconate anion. |
| X-ray Diffraction (XRD) | Analysis of the crystalline structure of the final product. |
| Thermogravimetric Analysis (TGA) | Determination of water of hydration and thermal stability. |
Conclusion
The use of barium gluconate as a precursor provides an elegant and effective method for the synthesis of a variety of divalent metal gluconates. The primary advantage of this route is the formation of an insoluble barium sulfate byproduct, which can be easily removed, leading to a high-purity product. This technical guide outlines the core principles and a generalized experimental workflow that can be adapted and optimized for the production of specific metal gluconates for research, drug development, and other high-purity applications.
References
Spectroscopic Analysis of Barium Gluconate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of barium gluconate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Barium gluconate, with the chemical formula C₁₂H₂₂BaO₁₄, is a metal complex of significant interest in various chemical and pharmaceutical applications. Understanding its structural and electronic properties through spectroscopic methods is crucial for quality control, stability assessment, and formulation development.
While direct, comprehensive spectroscopic studies on barium gluconate are not extensively documented in publicly available literature, this guide extrapolates key analytical data and methodologies from studies on analogous metal gluconates, such as those of sodium, iron(II), and magnesium. The gluconate anion is the primary chromophore and magnetically active species, allowing for reliable inferences regarding the spectroscopic behavior of the barium salt.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the FTIR and NMR analysis of barium gluconate, based on published data for other gluconate salts. These values provide a strong baseline for researchers performing these analyses.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of barium gluconate is expected to be dominated by the vibrational modes of the gluconate ligand. The coordination of the barium ion to the carboxylate and hydroxyl groups may induce slight shifts in the observed frequencies compared to the free gluconate anion or other metal salts.
Table 1: Predicted FTIR Peak Assignments for Barium Gluconate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Characteristics & Notes |
| ~3600 - 3200 | O-H Stretching | Hydroxyl (O-H) | Broad, strong band resulting from the numerous hydroxyl groups and any associated water of hydration. The presence of both primary and secondary alcohols may lead to a complex band structure. |
| ~2950 - 2850 | C-H Stretching | Alkane (C-H) | Weak to medium intensity bands. |
| ~1600 - 1550 | Asymmetric C=O Stretching | Carboxylate (COO⁻) | A very strong and characteristic band. Its position is sensitive to the coordinating metal ion. |
| ~1450 - 1380 | Symmetric C=O Stretching | Carboxylate (COO⁻) | Another strong, characteristic band for the carboxylate group. The separation between the asymmetric and symmetric stretching frequencies can provide information about the coordination mode. |
| ~1470 - 1400 | O-H Bending (in-plane) | Hydroxyl (O-H) | Often appears as a complex band. |
| ~1100 - 1000 | C-O Stretching | Primary & Secondary Alcohols | Strong bands associated with the C-O bonds of the alcohol groups. For sodium gluconate, the primary alcohol C-O stretch is observed around 1038 cm⁻¹ and the secondary alcohol C-O stretch around 1095 cm⁻¹[1]. |
| ~650 | O-H Bending (out-of-plane) | Hydroxyl (O-H) | A broad band of medium intensity[1]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of barium gluconate will provide detailed information about the carbon-hydrogen framework of the gluconate ligand. The chemical shifts will be influenced by the electronegativity of the attached oxygen atoms and the overall molecular conformation. The spectra are typically recorded in D₂O, which results in the exchange of the hydroxyl protons with deuterium (B1214612), rendering them invisible in the ¹H NMR spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts for Barium Gluconate (in D₂O)
| Proton | Multiplicity (Predicted) | Chemical Shift (δ, ppm) | Notes |
| H-2 | Doublet | ~4.0 - 4.2 | The chemical shift is influenced by the adjacent carboxylate group. |
| H-3 | Multiplet | ~3.6 - 3.8 | |
| H-4 | Multiplet | ~3.6 - 3.8 | |
| H-5 | Multiplet | ~3.6 - 3.8 | |
| H-6, H-6' | Multiplet | ~3.5 - 3.7 | These are diastereotopic protons of the CH₂ group. |
Table 3: Predicted ¹³C NMR Chemical Shifts for Barium Gluconate (in D₂O)
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C-1 (COO⁻) | ~175 - 180 | The carboxylate carbon is the most deshielded. |
| C-2 | ~72 - 75 | |
| C-3 | ~71 - 74 | |
| C-4 | ~71 - 74 | |
| C-5 | ~70 - 73 | |
| C-6 | ~62 - 65 | The carbon of the primary alcohol is the most shielded among the carbons bearing hydroxyl groups. |
Note: The exact chemical shifts for both ¹H and ¹³C NMR can vary depending on the solvent, temperature, and pH.
Experimental Protocols
The following sections provide detailed methodologies for acquiring high-quality FTIR and NMR spectra of barium gluconate.
FTIR Spectroscopy Protocol
Objective: To obtain the infrared vibrational spectrum of solid barium gluconate.
Materials and Equipment:
-
Barium gluconate sample (finely ground powder)
-
Fourier-Transform Infrared (FTIR) spectrometer with a suitable detector (e.g., DTGS)
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press
-
Spatula
-
Mortar and pestle (if using KBr pellet method)
-
Dehumidified environment or nitrogen purge for the sample compartment
Procedure (ATR Method):
-
Sample Preparation: Ensure the barium gluconate sample is dry and finely powdered.
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.
-
Select the desired spectral range (e.g., 4000 - 400 cm⁻¹).
-
Set the resolution (e.g., 4 cm⁻¹) and the number of scans (e.g., 32 or 64 for good signal-to-noise ratio).
-
-
Background Collection:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the powdered barium gluconate onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of barium gluconate in solution.
Materials and Equipment:
-
Barium gluconate sample
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of barium gluconate and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the D₂O solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Use a solvent suppression technique if the residual HOD signal is too intense.
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be necessary for quaternary carbons like the carboxylate carbon.
-
Use proton decoupling (e.g., broadband decoupling) to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale. For ¹H NMR in D₂O, the residual HOD peak can be set to ~4.79 ppm. For ¹³C NMR, an internal or external standard can be used.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Label the peaks in both spectra.
-
Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the chemical structure of barium gluconate.
Caption: Experimental workflow for the spectroscopic analysis of barium gluconate.
Caption: Chemical structure of barium gluconate showing ionic interactions.
References
In-Depth Technical Guide: Acute Toxicity of Soluble Barium Salts in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soluble barium salts, such as barium chloride, barium nitrate, and barium acetate, are known to exhibit significant acute toxicity. This guide provides a comprehensive overview of the cytotoxic effects of these compounds in various in vitro cell culture models. It summarizes key quantitative toxicity data, details the underlying molecular mechanisms and signaling pathways, and provides standardized experimental protocols for assessing barium-induced cytotoxicity and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Introduction
Barium is an alkaline earth metal, and its soluble salts are readily absorbed, posing a significant health risk. In industrial and environmental contexts, exposure to soluble barium compounds can lead to adverse health effects. Understanding the acute toxicity of these salts at the cellular level is crucial for risk assessment and for the development of potential therapeutic interventions in cases of barium poisoning. This guide focuses on the in vitro toxicological profile of soluble barium salts, providing a detailed examination of their effects on cultured cells.
Quantitative Toxicity Data
The cytotoxic effects of soluble barium salts are concentration-dependent and vary across different cell types. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the toxicity of a compound. While specific IC50 values for soluble barium salts are not extensively documented in publicly available literature for all cell lines, the following table summarizes available quantitative data and qualitative toxic effects observed in relevant cell culture models.
| Barium Salt | Cell Line | Assay | Exposure Time | Observed Effect | IC50/Toxic Concentration | Reference |
| Barium Chloride | Human Phagocytes | Trypan Blue Exclusion | 60 minutes | Reduced cell viability | 1 ng/mL | [1] |
| Barium Chloride | Saltwater Algae | Growth Inhibition | 5 days | Inhibition of growth | Not specified | |
| Barium Chloride | Human Lung Carcinoma (A549) | MTT Assay | 24 hours | Dose-dependent decrease in cell viability | Not specified | |
| Barium Acetate | Rat | Oral LD50 | - | Lethal dose | 921 mg/kg |
Note: The lack of standardized IC50 values across multiple cell lines highlights a gap in the current toxicological data for soluble barium salts.
Mechanisms of Acute Cytotoxicity
The acute toxicity of soluble barium salts is primarily attributed to the action of the Ba²⁺ ion, which disrupts fundamental cellular processes. The principal mechanisms include the blockade of potassium channels and the dysregulation of intracellular calcium homeostasis.
Blockade of Potassium Channels
Barium ions are potent blockers of potassium channels, particularly the inward-rectifier potassium channels (Kir). This blockade inhibits the efflux of potassium ions from the cell, leading to a depolarization of the cell membrane. The sustained depolarization can trigger a cascade of downstream events, including the opening of voltage-gated calcium channels.
Disruption of Calcium Homeostasis
The influx of calcium ions, coupled with potential effects of barium on intracellular calcium stores, leads to a significant increase in cytosolic calcium concentration. This disruption of calcium homeostasis is a critical event in barium-induced cytotoxicity, as elevated intracellular calcium can activate various downstream signaling pathways, including those leading to apoptosis.
Induction of Oxidative Stress
Studies have shown that exposure to barium chloride can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions.[1][2] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, and contribute to the induction of apoptosis.
Signaling Pathways in Barium-Induced Apoptosis
The culmination of the aforementioned mechanistic insults is often the induction of programmed cell death, or apoptosis. The signaling cascade initiated by soluble barium salts involves key players in the intrinsic apoptotic pathway.
Barium-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling pathway for barium-induced apoptosis:
Caption: Signaling cascade of barium-induced apoptosis.
Key Molecular Events
-
Mitochondrial Dysfunction: Elevated intracellular calcium and oxidative stress lead to mitochondrial dysfunction, a central event in the intrinsic apoptotic pathway.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is disrupted, favoring apoptosis.
-
Cytochrome c Release: Mitochondrial damage results in the release of cytochrome c from the intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of cytotoxicity. The following sections provide detailed methodologies for key in vitro assays.
General Cell Culture and Treatment Workflow
The following diagram outlines a typical workflow for preparing cells and exposing them to soluble barium salts for cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the soluble barium salt. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Neutral Red Uptake (NRU) Assay for Cytotoxicity
The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Principle: The dye is a weak cationic dye that penetrates cell membranes and accumulates in lysosomes. Toxic substances can impair the cell's ability to retain the dye.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of neutral red solution (50 µg/mL in medium) to each well. Incubate for 3 hours at 37°C.
-
Washing: Remove the neutral red solution and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells and the IC50 value.
Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead or late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with soluble barium salts for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Soluble barium salts exhibit significant acute toxicity in cell culture models, primarily through the disruption of potassium and calcium homeostasis, leading to oxidative stress and the induction of apoptosis via the intrinsic pathway. This guide provides a foundational understanding of these mechanisms and offers detailed protocols for the in vitro assessment of barium-induced cytotoxicity. Further research is warranted to establish a more comprehensive database of quantitative toxicity values for various barium salts across a wider range of cell lines. Such data will be invaluable for improving risk assessment and for the development of targeted therapeutic strategies against barium poisoning.
References
Barium gluconate safety and handling precautions in the lab
An In-depth Technical Guide on the Safety and Handling of Barium Gluconate in the Laboratory
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safe handling of barium gluconate, a water-soluble barium salt. While specific toxicological data for barium gluconate is limited, the safety protocols are based on the well-documented hazards of soluble barium compounds.
Hazard Identification and Toxicological Profile
Barium gluconate, with the chemical formula C₁₂H₂₂BaO₁₄, is a white, odorless, and highly water-soluble powder[1]. The primary hazard associated with barium gluconate stems from its solubility, which allows for the dissociation of toxic barium ions (Ba²⁺) in the body[2][3]. Ingestion is the most significant route of acute toxicity, with symptoms appearing rapidly, often within an hour[4].
Acute exposure to soluble barium compounds can lead to a range of adverse health effects, primarily due to barium's ability to block potassium channels, leading to profound hypokalemia (low potassium levels)[5]. This can result in severe health consequences, including gastrointestinal distress, cardiac arrhythmias, and muscular weakness[4][5][6]. Chronic exposure may lead to adverse effects on the kidneys[2][6].
Table 1: Summary of Toxicological Hazards of Soluble Barium Compounds
| Exposure Route | Acute Effects | Chronic Effects |
| Ingestion | Nausea, vomiting, abdominal pain, diarrhea, hypotension, ventricular dysrhythmias, muscle weakness, paralysis, respiratory failure, hypokalemia, metabolic acidosis, rhabdomyolysis[4][7]. Toxicity has been observed with as little as 200 mg of a barium salt, and the lethal dose can range from 1 to 30 grams[4][5]. | Potential for adverse renal (kidney) effects[2][6]. |
| Inhalation | Irritation of the nose, throat, and lungs[7][8]. In rare cases of high-level exposure, systemic effects similar to ingestion may occur[6]. | Repeated exposure may lead to bronchitis, characterized by cough, phlegm, and shortness of breath[8]. |
| Skin Contact | May cause irritation, redness, and pain[9][10]. Some barium compounds can be dermal irritants[6]. | Dermatitis may result from prolonged or repeated exposure[9]. |
| Eye Contact | Can cause irritation, redness, tearing, burning sensation, and blurred vision[8][9][10]. | Conjunctivitis may occur with repeated exposure[9]. |
Occupational Exposure Limits
Regulatory bodies have established occupational exposure limits for soluble barium compounds to protect laboratory personnel from their harmful effects.
Table 2: Occupational Exposure Limits for Soluble Barium Compounds (as Ba)
| Organization | Limit | Description |
| OSHA | 0.5 mg/m³ | Permissible Exposure Limit (PEL) as an 8-hour Time-Weighted Average (TWA)[6][7][8]. |
| NIOSH | 0.5 mg/m³ | Recommended Exposure Limit (REL) as a 10-hour TWA[7][8]. |
| NIOSH | 50 mg/m³ | Immediately Dangerous to Life or Health (IDLH)[6][8]. |
| ACGIH | 0.5 mg/m³ | Threshold Limit Value (TLV) as an 8-hour TWA[7][8]. |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and personal protective equipment is essential to minimize exposure to barium gluconate.
Engineering Controls:
-
Work in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area[11][12].
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[11]. A face shield may be necessary for procedures with a high risk of splashing. |
| Hand Protection | Wear impervious gloves, such as nitrile rubber. Gloves should be inspected before use and changed immediately if contaminated[8][12]. |
| Body Protection | A laboratory coat should be worn and fully buttoned. Long pants and closed-toe shoes are required to protect the skin[8][11][13]. |
| Respiratory Protection | For exposures exceeding the PEL, or in situations with high dust levels, a NIOSH-approved respirator should be used in accordance with OSHA respirator regulations (29 CFR 1910.134)[6][8][11]. In situations with potential exposure to high concentrations (25-50 mg/m³), a positive-pressure, self-contained breathing apparatus (SCBA) is recommended[6]. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is crucial for laboratory safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling[11].
-
Do not eat, drink, or smoke in areas where barium gluconate is handled[10][11].
-
Minimize dust generation and accumulation[14].
-
Use appropriate tools (e.g., spatula, forceps) for transferring the solid[13].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[14][15].
-
Store away from incompatible materials, such as strong acids[16].
-
Keep containers locked up or in an area accessible only to authorized personnel[15].
Spill and Emergency Procedures
In the event of a spill or exposure, prompt and appropriate action is critical.
Spill Cleanup
For a small spill of solid barium gluconate, the following workflow should be followed. For larger spills (over 500 ml of a solution or a significant amount of powder), evacuate the area and contact the institution's environmental health and safety (EHS) department[17][18].
Detailed Spill Cleanup Protocol:
-
Restrict Access: Cordon off the spill area to prevent further contamination[17][19].
-
Wear PPE: Put on the appropriate personal protective equipment, including gloves, safety goggles, and a lab coat[17][18].
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it into a sealed container for disposal. Avoid generating dust[16][20]. If it is a solution, cover it with an absorbent material, starting from the edges and working inwards[18][21].
-
Decontaminate: Wipe the spill area with a wet paper towel to remove any remaining residue[21].
-
Dispose: Place all contaminated materials, including absorbent pads, gloves, and paper towels, into a labeled hazardous waste container[17][21].
-
Wash: Wash hands thoroughly with soap and water after the cleanup is complete[19].
First Aid Measures
Immediate first aid is crucial in the event of exposure. There is no specific antidote for barium poisoning; treatment focuses on supportive care and managing potassium levels[6].
Detailed First Aid Instructions:
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, administer artificial respiration. Seek prompt medical attention[7][9][20].
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes[7][9].
-
Eye Contact: Immediately flush the eyes with large amounts of tepid water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done easily. Seek immediate medical attention[6][7][9].
-
Ingestion: If the person is conscious, have them rinse their mouth with water. Do NOT induce vomiting[10][11]. Seek immediate medical attention. In a hospital setting, oral administration of soluble sulfates like magnesium sulfate (B86663) (Epsom salts) may be used to precipitate the insoluble and non-toxic barium sulfate, thereby limiting absorption[6][9][20].
Waste Disposal
Waste containing soluble barium compounds may be classified as hazardous waste[16].
-
All waste materials, including contaminated PPE and cleanup supplies, should be collected in a properly labeled, sealed container[20][21].
-
Disposal must be conducted in accordance with all applicable local, state, and federal regulations[14][15][16]. Contact your institution's EHS department for specific guidance.
-
A common practice for treating waste containing soluble barium is to react it with an excess of a sulfate salt (e.g., sodium sulfate) to precipitate the barium as insoluble barium sulfate, which is non-hazardous[16].
Chemical and Physical Properties
Table 4: Physical and Chemical Properties of Barium Gluconate
| Property | Value |
| CAS Number | 22561-74-6[1][22] |
| Molecular Formula | C₁₂H₂₂BaO₁₄[1][22] |
| Molecular Weight | 527.62 g/mol [1][22] |
| Appearance | White, odorless powder[1] |
| Solubility | High water solubility[1] |
| IUPAC Name | barium(2+);bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)[1][22] |
Conclusion
Barium gluconate, like other soluble barium compounds, poses significant health risks if not handled properly. The primary danger lies in the toxicity of the barium ion, which can cause severe, acute health effects upon ingestion. By implementing stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, and by being prepared for spills and emergencies, researchers can safely handle barium gluconate in the laboratory. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with any chemical.
References
- 1. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wikem.org [wikem.org]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. nj.gov [nj.gov]
- 8. nj.gov [nj.gov]
- 9. lewisu.edu [lewisu.edu]
- 10. reagentsstage.cimm2.com [reagentsstage.cimm2.com]
- 11. fishersci.com [fishersci.com]
- 12. gelest.com [gelest.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cpc-us.com [cpc-us.com]
- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. research.cuanschutz.edu [research.cuanschutz.edu]
- 20. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. Barium gluconate | C12H22BaO14 | CID 89753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Barium gluconate stability under different pH conditions
An In-depth Technical Guide to the Stability of Barium Gluconate Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium gluconate, the barium salt of gluconic acid, is a compound utilized in various industrial and pharmaceutical applications. Its utility is often dependent on its stability in aqueous solutions, which can be significantly influenced by pH. Understanding the stability profile of barium gluconate is critical for formulation development, ensuring product efficacy, and defining storage conditions. This technical guide provides a comprehensive overview of the factors governing the stability of barium gluconate, with a particular focus on the impact of pH. While specific quantitative stability data for barium gluconate is not extensively available in public literature, this guide synthesizes information on the stability of gluconic acid and other metal gluconates to provide a robust framework for assessing its stability.
Core Stability Considerations
The stability of barium gluconate in solution is primarily dictated by the chemistry of the gluconate anion. The key transformation affecting its stability is the pH-dependent equilibrium between gluconic acid and its corresponding lactones, principally glucono-delta-lactone (GDL).[1][2] This intramolecular esterification is a reversible reaction.
-
Acidic Conditions (pH < 3-4): In an acidic environment, the equilibrium shifts towards the formation of glucono-delta-lactone.[3] This lactonization can be considered a degradation pathway for the gluconate salt, as it alters the chemical nature of the anion. The rate of lactone formation increases as the pH decreases.[3]
-
Neutral to Mildly Acidic Conditions (pH 4-7): In this range, an equilibrium between gluconic acid and its lactone exists. The hydrolysis of the lactone is independent of pH in the range of 3 to 5.[1]
-
Alkaline Conditions (pH > 7): At higher pH values, the equilibrium strongly favors the open-chain gluconate anion. The rate of hydrolysis of glucono-delta-lactone back to gluconic acid is significantly increased by high pH.[2] Therefore, barium gluconate is expected to be more stable with respect to lactonization in alkaline solutions. However, at very high pH, the potential for precipitation of barium hydroxide (B78521) or other barium salts should be considered.
The presence of the barium cation (Ba²⁺) can also influence the stability of the gluconate ligand. Complexation of the barium ion with the hydroxyl and carboxylate groups of the gluconate may affect the rate of lactonization or hydrolysis. Studies on other divalent metal gluconates, such as magnesium(II) gluconate, have shown that complex formation is pH-dependent.[4][5]
Data Presentation
Due to the limited availability of specific quantitative stability data for barium gluconate in the literature, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and intended to represent the expected trends based on the known chemistry of gluconate.
| pH | Temperature (°C) | Initial Concentration (% w/v) | Time (days) | Barium Gluconate Remaining (%) (Hypothetical) | Appearance of Solution |
| 3.0 | 40 | 1.0 | 7 | 92 | Clear, colorless |
| 3.0 | 40 | 1.0 | 14 | 85 | Clear, colorless |
| 3.0 | 40 | 1.0 | 30 | 75 | Clear, colorless |
| 7.0 | 40 | 1.0 | 7 | 99 | Clear, colorless |
| 7.0 | 40 | 1.0 | 14 | 98 | Clear, colorless |
| 7.0 | 40 | 1.0 | 30 | 97 | Clear, colorless |
| 9.0 | 40 | 1.0 | 7 | >99 | Clear, colorless |
| 9.0 | 40 | 1.0 | 14 | >99 | Clear, colorless |
| 9.0 | 40 | 1.0 | 30 | >99 | Clear, colorless |
Experimental Protocols
A comprehensive stability study of barium gluconate would involve a forced degradation study to identify potential degradation products and pathways, followed by the development and validation of a stability-indicating analytical method.
Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[6]
-
Preparation of Stock Solution: Prepare a 1.0% w/v solution of barium gluconate in purified water.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at 60°C for 48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples should be withdrawn at appropriate time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours) and analyzed by a stability-indicating method.
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common choice for stability-indicating assays.[7]
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of 20 mM phosphate (B84403) buffer (pH 3.0) and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (for gluconate and its degradation products)[8]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Quantification of Barium Ions: The concentration of free barium ions can be determined by ion chromatography or inductively coupled plasma-atomic emission spectroscopy (ICP-AES).[8]
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Mandatory Visualization
Caption: pH-dependent equilibrium of barium gluconate in aqueous solution.
Caption: Experimental workflow for a barium gluconate stability study.
The stability of barium gluconate in aqueous solutions is critically dependent on pH. Acidic conditions promote the formation of glucono-delta-lactone, which can be considered a degradation of the parent compound. In contrast, neutral to alkaline conditions favor the more stable open-chain gluconate anion. While direct, quantitative stability data for barium gluconate is scarce, a thorough understanding of the underlying chemical principles of gluconate chemistry allows for a predictive assessment of its stability. For drug development and formulation scientists, it is imperative to conduct comprehensive stability studies, including forced degradation and the use of a validated stability-indicating analytical method, to fully characterize the stability profile of barium gluconate in their specific formulations. This will ensure the development of a safe, effective, and stable product.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 9. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
The Intricate Dance: Barium Gluconate's Interaction with Biological Membranes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Barium gluconate, a salt of the divalent cation barium, elicits a range of significant biological effects primarily through its interaction with the plasma membrane. While the gluconate moiety enhances solubility, the bioactivity is overwhelmingly dictated by the barium ion (Ba²⁺). This guide provides a comprehensive technical overview of the multifaceted interactions of barium with biological membranes. It delves into the well-established blockade of potassium channels, the modulation of membrane potential, and the emerging understanding of its direct effects on the lipid bilayer. Furthermore, this document explores the role of barium as a surrogate for calcium in various signaling pathways. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate these phenomena.
Introduction
The interaction of inorganic ions with cellular membranes is a fundamental process governing a vast array of physiological functions. Barium, an alkaline earth metal, is a potent modulator of membrane excitability and intracellular signaling. While often studied in the form of its chloride salt, barium gluconate serves as a more soluble source of barium ions for various research applications. The primary focus of this guide is to elucidate the mechanisms by which barium ions, derived from barium gluconate, interact with and influence the behavior of biological membranes.
The toxicity of barium compounds is largely dependent on their solubility, with more soluble forms like barium chloride and barium gluconate presenting a greater risk due to higher bioavailability of the Ba²⁺ ion[1][2][3][4]. While the gluconate salt is expected to have a toxic profile related to its dissociation and release of barium ions, specific comparative studies on the toxicokinetics of barium gluconate versus other barium salts are limited.
Interaction with Ion Channels: The Potassium Channel Blockade
The most extensively characterized effect of barium on biological membranes is its potent blockade of potassium (K⁺) channels. Due to its similar ionic radius to potassium, Ba²⁺ can enter the pore of many K⁺ channel subtypes but binds within the selectivity filter, obstructing the flow of potassium ions. This blockade is a critical mechanism underlying barium's physiological and toxicological effects, leading to membrane depolarization.
Quantitative Data on Potassium Channel Blockade
The affinity and voltage dependence of barium block vary among different potassium channel subtypes. The following table summarizes key quantitative data from electrophysiological studies.
| Channel Type | Preparation | Ba²⁺ Concentration for Block | Dissociation Constant (Kd) | Voltage Dependence | Reference(s) |
| Inward Rectifier K⁺ (Kir) | Cortical Astrocytes | 2-20 µM (passive fluxes) | IC₅₀: 6 µM | Inhibition of passive K⁺ fluxes | [5] |
| Inward Rectifier K⁺ (Kir) | Turtle Retinal Müller Cells | Not specified | Not specified | Block is voltage and concentration dependent | [6] |
| Shaker K⁺ Channels | Xenopus Oocytes | Not specified | Apparent Kd ≈ 9.4 mM (slow) | Slow component is voltage-dependent | |
| Delayed Rectifier (DRK1) | Xenopus Oocytes | Internal: High affinity | Kd = 13 µM | Blockade is voltage-dependent |
Effects on the Lipid Bilayer
While the interaction of barium with membrane proteins is well-documented, its direct effects on the lipid bilayer are less characterized. Divalent cations, in general, can interact with the negatively charged phosphate (B84403) headgroups of phospholipids, influencing membrane fluidity, phase transition temperature, and permeability.
Modulation of Lipid Phase Transitions
Studies using differential scanning calorimetry (DSC) have shown that divalent cations can alter the phase transition temperature (Tm) of phospholipid bilayers. For instance, in phosphatidylserine (B164497) (PS) bilayers, divalent cations like strontium and barium induce transitions at 70-80°C[7]. In contrast, calcium and magnesium can increase the transition temperature of phosphatidic acid bilayers by neutralizing charge[8]. This suggests that barium can induce a more ordered, less fluid state in certain lipid compositions.
Potential Effects on Membrane Fluidity
The binding of divalent cations to the lipid headgroups can decrease membrane fluidity by increasing the packing of phospholipid molecules. While specific quantitative data for barium's effect on membrane fluidity from techniques like fluorescence anisotropy are not abundant in the literature, it is expected to follow the general trend of other divalent cations in reducing membrane fluidity.
Barium as a Signaling Ion: A Calcium Surrogate
Barium can enter cells through voltage-gated calcium channels and, once inside, can substitute for calcium in a variety of signaling pathways, albeit often with different efficacy and potency.
Activation of Calmodulin
Barium has been shown to bind to and activate calmodulin, a key calcium-sensing protein. However, a significantly higher concentration of barium is required compared to calcium to elicit a similar level of activation[9][10]. The crystal structure of calmodulin in the presence of barium reveals that barium can substitute for calcium in the EF-hand binding domains[9].
Triggering of Exocytosis
In neuroendocrine cells, barium can trigger the secretion of peptides and neurotransmitters by a mechanism that is similar to, but distinct from, calcium-induced exocytosis[1][11]. Barium-stimulated secretion can occur even in the absence of extracellular calcium, indicating it directly activates the exocytotic machinery[1].
Barium-Induced Signaling Pathways
The entry of barium into the cell and its subsequent interaction with calcium-binding proteins can initiate downstream signaling cascades. One notable pathway is the activation of protein kinase C (PKC) isoforms, which are critical regulators of numerous cellular processes[12][13][14][15][16]. The activation of specific PKC isoforms by barium may contribute to its diverse physiological effects.
Experimental Protocols
Whole-Cell Patch Clamp for Measuring Potassium Channel Blockade
This protocol is a standard method for recording ion channel activity from an entire cell.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Borosilicate glass capillaries for pulling pipettes
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2)
-
Barium gluconate stock solution
Procedure:
-
Prepare cells on a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull a glass pipette to a resistance of 3-7 MΩ and fire-polish the tip.
-
Fill the pipette with intracellular solution and mount it on the headstage.
-
Approach a cell with the pipette tip while applying positive pressure.
-
Upon touching the cell, release the pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit potassium currents.
-
Record baseline currents.
-
Perfuse the chamber with an extracellular solution containing the desired concentration of barium gluconate.
-
Record currents in the presence of barium to observe the blocking effect.
-
Analyze the reduction in current amplitude to determine the extent of the block.[2][5][8][17][18][19][20][21]
Calcein (B42510) Leakage Assay for Membrane Permeability
This assay measures the integrity of liposomal membranes.
Materials:
-
Liposome (B1194612) suspension (e.g., prepared from phosphatidylcholine)
-
Calcein
-
Size-exclusion chromatography column
-
Fluorometer
-
Barium gluconate solution
Procedure:
-
Prepare liposomes encapsulating a high concentration of self-quenching calcein.
-
Remove unencapsulated calcein using a size-exclusion column.
-
Dilute the calcein-loaded liposomes in a buffer.
-
Measure the baseline fluorescence (excitation ~495 nm, emission ~515 nm).
-
Add barium gluconate to the liposome suspension at various concentrations.
-
Incubate for a defined period.
-
Measure the increase in fluorescence, which corresponds to the leakage of calcein from the liposomes.
-
Determine the maximum leakage by lysing the liposomes with a detergent (e.g., Triton X-100).
-
Calculate the percentage of leakage for each barium gluconate concentration.[18][22][23][24]
Differential Scanning Calorimetry (DSC) for Lipid Phase Transition
DSC is used to measure changes in the phase transition temperature of lipid bilayers.
Materials:
-
Differential Scanning Calorimeter
-
Liposome suspension
-
Barium gluconate solution
Procedure:
-
Prepare a concentrated suspension of liposomes.
-
Accurately load a known amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of buffer (or buffer with barium gluconate for the experimental run) into the reference pan.
-
Seal the pans.
-
Place the pans in the DSC and equilibrate at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition.
-
Record the heat flow as a function of temperature to obtain a thermogram.
-
The peak of the endothermic transition corresponds to the phase transition temperature (Tm).
-
Compare the Tm of liposomes in the absence and presence of barium gluconate.[22][25][26]
Conclusion
Barium gluconate, through the action of the Ba²⁺ ion, exerts profound effects on biological membranes. Its primary and most studied interaction is the blockade of potassium channels, leading to membrane depolarization and a cascade of downstream cellular events. Furthermore, barium can directly influence the physical properties of the lipid bilayer and act as a calcium surrogate in various signaling pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate and multifaceted interactions of barium with biological membranes. Future research should focus on elucidating the specific effects of the gluconate counter-ion and obtaining more quantitative data on the direct interaction of barium with the lipid bilayer to provide a more complete understanding of its biological impact.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Barium bioavailability as the chloride, sulfate, or carbonate salt in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. [Bioavailability and bone toxicity of barium chloride by chronic administration in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Activation of IκB Kinase β by Protein Kinase C Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel roles of specific isoforms of protein kinase C in activation of the c-fos serum response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation mechanisms of conventional protein kinase C isoforms are determined by the ligand affinity and conformational flexibility of their C1 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of protein kinase C isoforms and its impact on diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. axolbio.com [axolbio.com]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. personal.utdallas.edu [personal.utdallas.edu]
- 21. Characterization with barium of potassium currents in turtle retinal Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Ferrous Gluconate Using Barium Gluconate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ferrous gluconate via the double displacement reaction of barium gluconate and ferrous sulfate (B86663). This method offers a straightforward approach to producing ferrous gluconate, a widely used iron supplement, by leveraging the insolubility of barium sulfate to drive the reaction to completion.
Introduction
Ferrous gluconate, the iron (II) salt of gluconic acid, is a preferred compound for the treatment and prevention of iron-deficiency anemia due to its high bioavailability and lower gastrointestinal irritation compared to other iron salts like ferrous sulfate. The synthesis method detailed herein involves the reaction of barium gluconate with ferrous sulfate in an aqueous solution. The formation of highly insoluble barium sulfate precipitate effectively removes the barium and sulfate ions from the solution, leaving behind the desired ferrous gluconate product. Subsequent purification steps yield a high-purity final product suitable for pharmaceutical applications.
Chemical Reaction and Stoichiometry
The core of this synthesis is a precipitation reaction. An aqueous solution of barium gluconate is reacted with an aqueous solution of ferrous sulfate. The chemical equation for this reaction is as follows:
Ba(C₆H₁₁O₇)₂ (aq) + FeSO₄ (aq) → Fe(C₆H₁₁O₇)₂ (aq) + BaSO₄ (s)↓
The reaction proceeds to completion due to the precipitation of barium sulfate (BaSO₄), which has very low solubility in water.
Experimental Protocols
This section outlines the detailed methodology for the laboratory-scale synthesis of ferrous gluconate.
Materials and Reagents
| Material/Reagent | Grade | Notes |
| Barium Gluconate | Reagent | |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | ACS Reagent | High purity is crucial to minimize heavy metal contamination. |
| Deionized Water | Type II | |
| Ethanol (B145695) (95%) | Reagent | For washing the final product. |
| Ascorbic Acid | Optional, USP/FCC | Can be used as an antioxidant to prevent oxidation of Fe²⁺. |
| Inert Gas (e.g., Nitrogen) | High Purity | For providing an inert atmosphere during the reaction. |
Equipment
-
Reaction vessel (glass reactor or round-bottom flask) with overhead stirrer and heating mantle
-
Condenser
-
Thermometer
-
pH meter
-
Buchner funnel and filter paper (for barium sulfate removal)
-
Vacuum filtration apparatus
-
Crystallization dish
-
Vacuum oven or desiccator
Synthesis Protocol
Step 1: Preparation of Reactant Solutions
-
Prepare a solution of barium gluconate by dissolving the required stoichiometric amount in deionized water in the reaction vessel. Gently heat the solution to 80-90°C to ensure complete dissolution.
-
In a separate beaker, prepare a solution of ferrous sulfate by dissolving a stoichiometric equivalent in deionized water.
Step 2: Reaction
-
While stirring the hot barium gluconate solution, slowly add the ferrous sulfate solution.
-
Maintain the reaction temperature between 80°C and 90°C.
-
Continuously purge the reaction vessel with an inert gas, such as nitrogen, to prevent the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).
-
A white precipitate of barium sulfate will form immediately upon the addition of ferrous sulfate.
-
Continue stirring the mixture at the elevated temperature for 1-2 hours to ensure the reaction goes to completion.
-
(Optional) Add a small amount of ascorbic acid (0.1-0.2% of the theoretical yield) to the reaction mixture to further inhibit the oxidation of ferrous ions.
Step 3: Separation of Barium Sulfate
-
Allow the reaction mixture to cool slightly.
-
Separate the precipitated barium sulfate from the ferrous gluconate solution by hot vacuum filtration using a Buchner funnel. The ferrous gluconate solution is the filtrate.
-
Wash the barium sulfate cake with a small amount of hot deionized water to recover any entrained ferrous gluconate solution. Combine the washings with the main filtrate.
Step 4: Crystallization of Ferrous Gluconate
-
Transfer the filtrate to a clean crystallization dish.
-
Concentrate the solution by gentle heating under a vacuum to a relative density of approximately 1.18-1.20 at 40°C.
-
Allow the concentrated solution to cool slowly to room temperature, and then further cool to 4-8°C to induce crystallization.
-
Crystals of ferrous gluconate will form. Allow sufficient time (24-48 hours) for complete crystallization.
Step 5: Isolation and Drying of the Product
-
Isolate the ferrous gluconate crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining impurities.
-
Dry the purified ferrous gluconate crystals in a vacuum oven at a temperature not exceeding 50-55°C until a constant weight is achieved.
Experimental Workflow Diagram
Barium Gluconate as a Crosslinking Agent for Alginate Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alginate, a natural polysaccharide extracted from brown seaweed, is a widely utilized biomaterial in drug delivery, tissue engineering, and cell encapsulation due to its biocompatibility, biodegradability, and gentle gelation properties. The formation of stable alginate hydrogels is typically achieved through ionic crosslinking with divalent cations, which interact with the guluronic acid blocks of the alginate polymer chains to form a three-dimensional network.
While barium chloride is a commonly used crosslinking agent that forms strong and stable alginate hydrogels, its rapid ion release can lead to heterogeneous gelation. This document provides detailed application notes and protocols for the use of barium gluconate as an alternative crosslinking agent. Theoretically, the lower solubility of barium gluconate compared to barium chloride could offer a slower, more controlled release of barium ions, potentially resulting in the formation of more uniform and homogeneous hydrogel structures. This controlled gelation is particularly advantageous for applications requiring precise structural integrity and for the encapsulation of sensitive biological materials such as cells and proteins.
Disclaimer: Scientific literature extensively covers the use of barium chloride and calcium gluconate for crosslinking alginate. However, specific data and established protocols for barium gluconate are scarce. The following protocols and data are therefore presented as a guide, adapted from established methods with barium chloride and the principles of controlled gelation observed with calcium gluconate. Researchers are advised to optimize these protocols for their specific applications.
Data Presentation
The following tables summarize typical quantitative data for alginate hydrogels crosslinked with barium chloride, which can be used as a benchmark for evaluating hydrogels prepared with barium gluconate.
Table 1: Mechanical Properties of Barium-Crosslinked Alginate Hydrogels
| Property | Barium Chloride Concentration | Alginate Concentration | Value | Reference |
| Young's Modulus | 1% (w/v) | 5% (w/v) | 37.71 MPa | [1] |
| Stress at Break | 1% (w/v) | 5% (w/v) | 0.57 MPa | [1] |
| Elastic Modulus | 0.5 - 10 wt% | 2 wt% | 7 - 20 kPa | [2] |
Note: Higher concentrations of barium chloride have been observed to decrease the stress and Young's modulus of the beads, while higher alginate concentrations lead to increased gel strength and flexibility.[1]
Table 2: Swelling and Drug Release Properties of Barium-Crosslinked Alginate Hydrogels
| Property | Crosslinking Conditions | Value | Reference |
| Swelling in SGF (pH 1.2) | 5% or 6% (w/v) BaCl₂ | ~15 ± 4% in 3 h | [3] |
| Swelling in SIF (pH 7.4) | 5% or 6% (w/v) BaCl₂ | ~310 ± 12% | [3] |
| Drug Entrapment Efficiency (Vitamin B12) | 5% or 6% (w/v) BaCl₂ | ~50% | [3] |
| Drug Release in SGF (pH 1.2) | 5% or 6% (w/v) BaCl₂ | ~20% in 3 h | [3] |
| Drug Release in SIF (pH 7.4) | 5% or 6% (w/v) BaCl₂ | ~70% in the next 7 h | [3] |
Experimental Protocols
Protocol 1: Preparation of Alginate Hydrogel Beads using Barium Gluconate (External Gelation)
This protocol describes the formation of alginate hydrogel beads by dropping an alginate solution into a barium gluconate crosslinking bath.
Materials:
-
Sodium alginate powder
-
Barium gluconate
-
Deionized water
-
Magnetic stirrer and stir bar
-
Syringe with a needle (e.g., 22-gauge)
-
Beakers
-
Filter paper or sieve
Procedure:
-
Prepare Sodium Alginate Solution:
-
Slowly dissolve 1-3% (w/v) of sodium alginate powder in deionized water while stirring continuously with a magnetic stirrer. The concentration can be adjusted based on the desired viscosity and final hydrogel properties.
-
Continue stirring until the powder is fully dissolved, which may take several hours.
-
Allow the solution to stand to eliminate any air bubbles.
-
-
Prepare Barium Gluconate Crosslinking Solution:
-
Prepare a 0.5-5% (w/v) solution of barium gluconate in deionized water. The optimal concentration will depend on the desired gelation time and mechanical properties and should be determined empirically.
-
Stir the solution until the barium gluconate is fully dissolved. Gentle heating may be required to aid dissolution, but the solution should be cooled to room temperature before use.
-
-
Hydrogel Bead Formation:
-
Draw the sodium alginate solution into a syringe fitted with a needle.
-
Drop the alginate solution into the barium gluconate crosslinking bath from a fixed height. The size of the beads can be controlled by the needle gauge and the dropping height.
-
Allow the beads to cure in the crosslinking solution for 15-60 minutes. The curing time will influence the degree of crosslinking and the stability of the hydrogel.
-
Collect the formed beads by filtration or sieving.
-
Wash the beads thoroughly with deionized water to remove any unreacted barium gluconate.
-
Protocol 2: Characterization of Barium Gluconate-Alginate Hydrogels
A. Swelling Ratio Determination:
-
Weigh the freshly prepared, surface-dried hydrogel beads (W_i).
-
Immerse the beads in a specific buffer solution (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate-buffered saline) at a controlled temperature.
-
At predetermined time intervals, remove the beads, gently blot the surface with filter paper to remove excess water, and weigh them (W_t).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio (%) = [(W_t - W_i) / W_i] x 100
-
B. Mechanical Strength Measurement:
-
Perform compression tests on individual hydrogel beads using a universal testing machine or a texture analyzer.
-
Place a single bead on the lower plate and compress it with an upper plate at a constant speed until a specific deformation is reached or the bead ruptures.
-
Record the force-displacement data to calculate the Young's modulus and the compressive strength.
C. In Vitro Drug Release Study:
-
Load a model drug into the alginate solution before bead formation.
-
Prepare the drug-loaded hydrogel beads as described in Protocol 1.
-
Accurately weigh a known amount of drug-loaded beads and place them in a dissolution apparatus containing a specific release medium (e.g., SGF or SIF).
-
Maintain a constant temperature and stirring speed.
-
At regular intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain a constant volume.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Ionic crosslinking of alginate with barium ions.
Caption: Experimental workflow for hydrogel preparation and characterization.
Caption: Mechanism of controlled drug release from the hydrogel.
References
Application Notes and Protocols: Barium Gluconate in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of barium gluconate in drug delivery systems are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established properties of its constituent ions—barium (Ba²⁺) and gluconate—and analogous applications of other barium compounds and metal gluconates in pharmaceuticals. The protocols provided are generalized and should be adapted and optimized for specific research purposes.
Introduction: Inferred Potential of Barium Gluconate
Barium gluconate, the salt of barium and gluconic acid, is a water-soluble compound. While its direct use in drug delivery is not well-established, its components suggest potential utility:
-
Barium (Ba²⁺) Ions: Divalent cations like barium can serve as ionic cross-linking agents for anionic polymers, forming hydrogel beads or nanoparticles suitable for controlled drug release.[1][2][3] This is analogous to the well-documented use of calcium ions (Ca²⁺) in forming alginate beads. Barium ions, having a larger ionic radius, can create more efficient and stable cross-linking in certain polymers.[2]
-
Gluconate: As the conjugate base of gluconic acid, gluconate is recognized for its excellent chelating properties, biodegradability, and non-toxic nature.[4][5][6][7] It is widely used in pharmaceuticals as a biocompatible carrier for metal ions and to enhance the stability of formulations.[5][6]
Based on these properties, barium gluconate could hypothetically be explored in the following areas of drug delivery:
-
As an ionic cross-linking agent: To form hydrogel-based drug delivery systems with polymers like alginate or carboxymethyl cellulose (B213188) for sustained release.
-
As a precursor for nanoparticle synthesis: For the controlled precipitation of barium-containing nanoparticles (e.g., barium sulfate (B86663) or carbonate) where the gluconate acts as a stabilizing or chelating agent during synthesis.
-
As a component of a multi-functional delivery system: Where the barium component could serve as a radiocontrast agent for imaging, and the gluconate contributes to the overall biocompatibility.
Analogous Barium Compounds in Drug Delivery
To provide context, other barium compounds have been investigated for drug delivery applications:
-
Barium Sulfate (BaSO₄): Primarily known as a contrast agent for medical imaging, barium sulfate nanoparticles (NPs) are being explored for drug delivery due to their high stability and biocompatibility.[8][9] They offer potential for theranostic applications, combining diagnosis and therapy.[8][9]
-
Barium Carbonate (BaCO₃): Hollow barium carbonate nanoparticles have been synthesized and investigated for encapsulating and releasing drugs like methotrexate.[10] It can also serve as a precursor for the synthesis of other barium compounds used in medicine.[11]
-
Barium Titanate (BaTiO₃): These nanoparticles are being explored as carriers for anticancer drugs like doxorubicin.[12][13][14][15][16] Their piezoelectric properties make them interesting for stimuli-responsive drug release.[12][14][15]
Experimental Protocols
The following are generalized protocols that can be adapted for investigating barium gluconate in nanoparticle-based drug delivery systems.
Protocol 1: Synthesis of Barium-Cross-linked Polymeric Microbeads for Drug Delivery
This protocol describes the synthesis of drug-loaded microbeads using barium gluconate as a cross-linking agent for an anionic polymer like sodium alginate.
Materials:
-
Sodium Alginate
-
Barium Gluconate
-
Model Drug (e.g., Bovine Serum Albumin or a small molecule drug)
-
Deionized Water
-
Magnetic Stirrer
-
Syringe with a needle (e.g., 22-gauge)
Procedure:
-
Preparation of Polymer-Drug Solution:
-
Dissolve sodium alginate (e.g., 2% w/v) in deionized water with continuous stirring until a homogenous solution is formed.
-
Disperse the desired amount of the model drug into the alginate solution and stir until uniformly mixed.
-
-
Preparation of Barium Gluconate Cross-linking Solution:
-
Prepare a solution of barium gluconate (e.g., 5% w/v) in deionized water.
-
-
Formation of Microbeads:
-
Draw the polymer-drug solution into a syringe.
-
Drop the solution into the barium gluconate solution from a fixed height while gently stirring the cross-linking solution.
-
Spherical beads will form instantaneously upon contact with the Ba²⁺ ions.
-
-
Curing and Washing:
-
Allow the beads to cure in the barium gluconate solution for a specified time (e.g., 30 minutes) to ensure complete cross-linking.
-
Collect the beads by filtration and wash them with deionized water to remove any unreacted barium gluconate and surface-adsorbed drug.
-
-
Drying:
-
Dry the beads at room temperature or in a desiccator until a constant weight is achieved.
-
Protocol 2: Characterization of Drug-Loaded Nanoparticles
A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS): [17][18]
-
Suspend a small quantity of the synthesized nanoparticles in deionized water or a suitable buffer.
-
Sonicate the suspension for a few minutes to ensure proper dispersion.
-
Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential (surface charge).
B. Morphological Analysis (Scanning Electron Microscopy - SEM): [19]
-
Mount the dried nanoparticle sample onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.
-
Image the sample using an SEM to visualize the surface morphology, size, and shape of the nanoparticles.
C. Chemical Composition Analysis (Fourier-Transform Infrared Spectroscopy - FTIR): [19]
-
Prepare a pellet of the nanoparticle sample with potassium bromide (KBr) or analyze the powder directly using an attenuated total reflectance (ATR) accessory.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic functional groups of the polymer, drug, and any interactions between them.
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
-
Accurately weigh a specific amount of the drug-loaded nanoparticles.
-
Digest or dissolve the nanoparticles in a suitable solvent to release the encapsulated drug.
-
Quantify the amount of drug in the resulting solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
Protocol 4: In Vitro Drug Release Study[20]
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Place the container in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
Protocol 5: In Vitro Biocompatibility Assay (MTT Assay)[21][22]
-
Seed a suitable cell line (e.g., fibroblasts or a cell line relevant to the therapeutic target) in a 96-well plate and allow them to adhere overnight.
-
Prepare different concentrations of the nanoparticles suspended in the cell culture medium.
-
Replace the old medium with the medium containing the nanoparticles and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for a few hours until formazan (B1609692) crystals are formed.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.
Data Presentation
The following tables summarize quantitative data from studies on analogous barium compounds in drug delivery systems.
Table 1: Properties of Barium-Containing Nanoparticles for Drug Delivery
| Nanoparticle Type | Synthesis Method | Average Size (nm) | Drug | Drug Loading Efficiency (%) | Reference |
| BaSO₄ NPs | Chemical Precipitation | ~50-150 | - | - | [8][20] |
| BaCO₃ (hollow) | Template Synthesis | ~50 | Methotrexate | Not specified | [10] |
| BaTiO₃ NPs | Hydrothermal | ~30-100 | Doxorubicin | Not specified | [12][13] |
| Ba²⁺-crosslinked CMGG | Ionic Gelation | Microbeads | Bovine Serum Albumin | ~53% | [1] |
Table 2: Drug Release and Biocompatibility of Barium-Containing Systems
| Delivery System | Drug | Release Profile | Biocompatibility Finding | Reference |
| Ba²⁺-crosslinked CMGG | Bovine Serum Albumin | ~5% release at pH 1.2 in 6h; ~81% at pH 7.4 in 4h | Not specified | [1] |
| BaTiO₃-Doxorubicin | Doxorubicin | Enhanced cellular uptake | Cytotoxic to cancer cells | [13] |
| BaSO₄ NPs | - | - | Low toxicity observed in vivo | [21] |
Visualizations
Diagram 1: Experimental Workflow for Nanoparticle Synthesis and Characterization
Caption: Workflow for synthesis and evaluation of drug delivery nanoparticles.
Diagram 2: Hypothetical Drug Release from a Barium-Cross-linked Hydrogel
Caption: Drug release from a Ba²⁺-cross-linked polymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rawsource.com [rawsource.com]
- 5. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 6. Sodium Gluconate as an Effective Chelating Agent for Various Industrial Applications and Benefits [thinkdochemicals.com]
- 7. Sodium Gluconate | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nanorh.com [nanorh.com]
- 12. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Barium Titanate (BaTiO3) Nanoparticles Exert Cytotoxicity through Oxidative Stress in Human Lung Carcinoma (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] A Comprehensive Review on Barium Titanate Nanoparticles as a Persuasive Piezoelectric Material for Biomedical Applications: Prospects and Challenges. | Semantic Scholar [semanticscholar.org]
- 16. [PDF] CHARACTERIZATION OF BARIUM TITANATE PREPARED VIA MIXED OXIDE SINTERING ROUTE | Semantic Scholar [semanticscholar.org]
- 17. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. delongamerica.com [delongamerica.com]
- 20. mdpi.com [mdpi.com]
- 21. Biokinetics and effects of barium sulfate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pharmaceutical-Grade Zinc Gluconate Using Barium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc gluconate is a widely utilized zinc salt in the pharmaceutical industry, valued for its high bioavailability and tolerability as a zinc supplement.[1] While several synthesis methods exist, the use of barium gluconate presents a strategic approach to producing high-purity zinc gluconate suitable for pharmaceutical applications. This method leverages a double displacement reaction, typically with zinc sulfate (B86663), which results in the precipitation of highly insoluble barium sulfate, leaving a relatively pure solution of zinc gluconate. This approach can simplify downstream purification processes, a critical consideration in pharmaceutical manufacturing.
These application notes provide a comprehensive overview of the synthesis of zinc gluconate using barium gluconate, including a detailed experimental protocol, quality control parameters, and a comparison with other common synthesis methods.
Principle of Synthesis
The synthesis of zinc gluconate from barium gluconate and zinc sulfate is a precipitation reaction based on the principles of double displacement.
Reaction: Ba(C₆H₁₁O₇)₂ (aq) + ZnSO₄ (aq) → Zn(C₆H₁₁O₇)₂ (aq) + BaSO₄ (s)↓
In this aqueous reaction, barium gluconate and zinc sulfate exchange ions. The resulting barium sulfate is virtually insoluble in water and precipitates out of the solution as a dense white solid.[2][3][4] This effective removal of the barium and sulfate ions leaves the desired zinc gluconate in the aqueous phase. The simplicity of separating the product from the byproduct makes this an attractive method for achieving high purity.
Advantages of the Barium Gluconate Method
While methods involving the direct reaction of gluconic acid with zinc oxide, zinc carbonate, or zinc sulfate are common, the barium gluconate route offers distinct advantages for pharmaceutical synthesis:[5][6][7]
-
High Purity of Final Product: The near-complete precipitation of barium sulfate significantly reduces ionic impurities in the final zinc gluconate solution, simplifying purification.
-
Avoidance of Harsh pH Adjustments: Unlike methods that produce strong acid byproducts requiring neutralization, this process maintains a more neutral pH, which can be beneficial for the stability of the gluconate molecule.[5]
-
Control over Stoichiometry: The reaction proceeds with a clear and easily monitored endpoint (cessation of precipitation), allowing for precise stoichiometric control.
Comparative Data of Synthesis Methods
The following table provides a summary of quantitative data for different zinc gluconate synthesis methods.
| Parameter | Barium Gluconate Method (Expected) | Zinc Oxide + Gluconic Acid | Zinc Sulfate + Gluconic Acid |
| Purity of Crude Product | >99% | ~98% | ~95% (before neutralization) |
| Typical Yield | >95% | >98% | >95% |
| Primary Byproduct | Barium Sulfate (solid) | Water | Sulfuric Acid (aqueous) |
| Key Purification Step | Filtration of BaSO₄ | Crystallization | Neutralization, Crystallization |
| pH Control | Near-neutral | Basic to neutral | Acidic to neutral |
Experimental Protocol: Synthesis of Zinc Gluconate from Barium Gluconate
This protocol describes a representative lab-scale synthesis of pharmaceutical-grade zinc gluconate.
Materials and Reagents:
-
Barium Gluconate (C₁₂H₂₂BaO₁₄)
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
Deionized Water (USP Grade)
-
0.22 µm Sterile Filter
-
Ethanol (B145695) (95%)
-
Standard laboratory glassware and equipment (beakers, magnetic stirrer, filtration apparatus)
Experimental Workflow Diagram
Caption: Workflow for Zinc Gluconate Synthesis.
Step-by-Step Methodology:
-
Preparation of Reactant Solutions:
-
In a 500 mL beaker, dissolve 52.76 g (0.1 mol) of barium gluconate in 250 mL of deionized water with gentle heating (around 50°C) and stirring.
-
In a separate 250 mL beaker, dissolve 28.76 g (0.1 mol) of zinc sulfate heptahydrate in 100 mL of deionized water at room temperature.
-
-
Reaction:
-
Slowly add the zinc sulfate solution to the barium gluconate solution under continuous stirring.
-
A dense white precipitate of barium sulfate will form immediately.[2]
-
Continue stirring the mixture at 50°C for 2 hours to ensure the reaction goes to completion.
-
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Separate the barium sulfate precipitate from the zinc gluconate solution by vacuum filtration.
-
Wash the precipitate with a small amount of cold deionized water and combine the washings with the filtrate.
-
Pass the filtrate through a 0.22 µm filter to remove any remaining fine particles.
-
-
Isolation of Zinc Gluconate:
-
Concentrate the clear filtrate using a rotary evaporator until the volume is reduced by approximately half.
-
Induce crystallization by slowly adding 95% ethanol to the concentrated solution with stirring until the solution becomes cloudy.
-
Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
-
Drying:
-
Collect the zinc gluconate crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
Quality Control and Analysis
The final zinc gluconate product must be analyzed to ensure it meets pharmaceutical standards, such as those outlined in the United States Pharmacopeia (USP).[8]
Quality Control Parameters for Pharmaceutical-Grade Zinc Gluconate
| Test | Specification (USP) | Method |
| Assay | 97.0% - 102.0% (anhydrous basis) | Complexometric Titration with EDTA[1][9] |
| pH | 5.5 - 7.5 (in a 1 in 100 solution) | Potentiometry[8] |
| Water Content | Not more than 11.6% | Karl Fischer Titration[10] |
| Chloride | Not more than 0.05% | Limit Test[8] |
| Sulfate | Not more than 0.05% | Limit Test[8] |
| Arsenic | Not more than 3 ppm | Atomic Absorption Spectroscopy |
| Lead | Not more than 0.001% | Atomic Absorption Spectroscopy[1] |
| Cadmium | Not more than 5 ppm | Atomic Absorption Spectroscopy[1] |
| Reducing Substances | Not more than 1.0% | Titration[1] |
Logical Relationship of Quality Control
References
- 1. Zinc Gluconate [drugfuture.com]
- 2. What would occur in the reaction between zinc sulfate and barium chlo - askIITians [askiitians.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Méthodes de production du gluconate de zinc (CAS 4468-02-4) : Guide complet [blitchem.com]
- 6. CN105294425A - Method for preparing zinc gluconate - Google Patents [patents.google.com]
- 7. CN109293501A - The synthetic method of zinc gluconate - Google Patents [patents.google.com]
- 8. mubychem.net [mubychem.net]
- 9. scribd.com [scribd.com]
- 10. digicollections.net [digicollections.net]
Application Note: Synthesis of Copper Gluconate from Barium Gluconate
Abstract
This application note provides a detailed protocol for the synthesis of copper (II) gluconate via a double displacement reaction between barium gluconate and copper (II) sulfate (B86663). This method offers a straightforward and efficient route to produce copper gluconate, a compound of interest in pharmaceutical and nutraceutical applications. The protocol is designed for researchers, scientists, and professionals in drug development, providing comprehensive methodologies, data presentation, and a visual representation of the experimental workflow.
Introduction
Copper gluconate is an organic salt of copper with gluconic acid, valued for its high bioavailability as a copper supplement. It is utilized in various applications, including as a nutritional supplement, a feed additive, and in cosmetic formulations as a skin-conditioning agent. The synthesis protocol detailed herein leverages the low solubility of barium sulfate to drive the reaction to completion, ensuring a high yield of the desired copper gluconate product. The reaction proceeds as follows:
Ba(C₆H₁₁O₇)₂ + CuSO₄ → Cu(C₆H₁₁O₇)₂ + BaSO₄(s)
This method is analogous to the "direct method" of synthesizing copper gluconate from calcium gluconate and copper sulfate, where the insoluble sulfate salt byproduct is easily removed by filtration.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| Barium Gluconate (Ba(C₆H₁₁O₇)₂) | Reagent Grade |
| Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Reagent Grade |
| Deionized Water | High Purity |
| Ethanol (B145695) (95%) | Laboratory Grade |
| Beakers and Erlenmeyer Flasks | Assorted Sizes |
| Magnetic Stirrer and Stir Bars | Standard Laboratory |
| Heating Mantle or Hot Plate | Standard Laboratory |
| Buchner Funnel and Filter Flask | Standard Laboratory |
| Whatman Filter Paper (Grade 1) | Standard Laboratory |
| Rotary Evaporator | Standard Laboratory |
| Vacuum Oven | Standard Laboratory |
| Analytical Balance | ± 0.001 g |
| pH Meter | Standard Laboratory |
Experimental Protocol
-
Dissolution of Reactants:
-
In a 500 mL beaker, dissolve a stoichiometric amount of barium gluconate in 200 mL of deionized water. Heat the solution to 60°C with continuous stirring to ensure complete dissolution.
-
In a separate 250 mL beaker, dissolve an equimolar amount of copper (II) sulfate pentahydrate in 100 mL of deionized water. Stir until the copper sulfate is fully dissolved, which should result in a clear blue solution.
-
-
Reaction:
-
Slowly add the copper sulfate solution to the heated barium gluconate solution while stirring vigorously.
-
Upon addition, a white precipitate of barium sulfate will form immediately.
-
Continue to stir the reaction mixture at 60°C for 1 hour to ensure the reaction goes to completion.
-
-
Separation of Barium Sulfate:
-
Allow the reaction mixture to cool to room temperature.
-
Set up a Buchner funnel with Whatman Grade 1 filter paper and connect it to a filter flask under vacuum.
-
Filter the reaction mixture to separate the solid barium sulfate precipitate from the aqueous copper gluconate solution.
-
Wash the precipitate with a small amount of cold deionized water to recover any remaining copper gluconate solution.
-
-
Isolation and Purification of Copper Gluconate:
-
Transfer the filtrate, which is the copper gluconate solution, to a round-bottom flask.
-
Concentrate the solution using a rotary evaporator at a temperature of 50-60°C until the volume is reduced by approximately half, or until signs of crystallization are observed.
-
To induce crystallization, the concentrated solution can be cooled in an ice bath. Alternatively, an antisolvent crystallization can be performed by adding 95% ethanol to the concentrated solution until the solution becomes cloudy, followed by cooling.[1]
-
Collect the resulting light blue crystals of copper gluconate by vacuum filtration.[2]
-
-
Drying:
-
Dry the collected crystals in a vacuum oven at 50°C to a constant weight to remove any residual water and ethanol.[2]
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of copper gluconate from barium gluconate. These values are based on typical yields and purity levels achieved in analogous synthesis methods.
| Parameter | Expected Value |
| Reactants | |
| Molar Mass of Barium Gluconate | 527.67 g/mol |
| Molar Mass of Copper (II) Sulfate Pentahydrate | 249.69 g/mol |
| Product | |
| Molar Mass of Copper (II) Gluconate | 453.84 g/mol |
| Theoretical Yield | Dependent on starting material quantities |
| Reaction Conditions | |
| Reaction Temperature | 60°C |
| Reaction Time | 1 hour |
| Results | |
| Appearance of Product | Light blue crystalline powder[2] |
| Melting Point | 155-157°C[2] |
| Solubility in Water | Readily soluble[2] |
Experimental Workflow Diagram
Caption: Workflow diagram illustrating the synthesis of copper gluconate.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Copper sulfate is harmful if swallowed and can cause eye irritation.
-
Barium gluconate is a soluble barium salt and should be handled with care as soluble barium compounds are toxic.
-
Dispose of all chemical waste according to institutional and local regulations. Barium sulfate, being insoluble, is less toxic but should still be disposed of properly.
Conclusion
The protocol described provides a robust and efficient method for the synthesis of copper gluconate from barium gluconate and copper sulfate. The formation of an insoluble barium sulfate precipitate is a key feature of this method, facilitating easy separation and purification of the desired product. This application note serves as a valuable resource for researchers and professionals engaged in the synthesis of organometallic compounds for pharmaceutical and other applications.
References
Barium Gluconate as a Contrast Agent for In Vivo Imaging: An Overview of Available Information
A comprehensive review of scientific literature reveals a significant lack of detailed application notes and experimental protocols for the use of barium gluconate as a primary contrast agent for in vivo imaging studies. While some chemical suppliers and patent documents list barium gluconate and mention its potential application in medical imaging, such as X-rays and CT scans, there is a notable absence of peer-reviewed preclinical or clinical studies detailing its efficacy, safety, and specific imaging protocols.[1] The predominant barium compound used and extensively documented for these purposes is barium sulfate (B86663).
This document aims to provide a detailed overview based on the available information, while also highlighting the existing knowledge gap. Given the limited data specific to barium gluconate, this report will also draw upon the extensive knowledge of barium sulfate to provide a general context for the use of barium-based contrast agents.
Physicochemical Properties and Comparison
Barium compounds function as positive contrast agents in X-ray-based imaging modalities due to the high atomic number of barium (Z=56), which leads to significant X-ray attenuation. This property allows for the visualization of the gastrointestinal (GI) tract. The key difference between barium gluconate and barium sulfate lies in their solubility.
| Property | Barium Gluconate | Barium Sulfate |
| Molecular Formula | C₁₂H₂₂BaO₁₄ | BaSO₄ |
| Molecular Weight | 527.62 g/mol | 233.39 g/mol |
| Solubility in Water | Soluble | Insoluble |
| Primary Use in Imaging | Mentioned, but not well-documented | Standard oral and rectal contrast agent for GI imaging |
This table summarizes the basic chemical properties of Barium Gluconate and Barium Sulfate.
The insolubility of barium sulfate is a critical feature for its use in GI imaging, as it minimizes absorption of toxic barium ions by the body.[1] The solubility of barium gluconate would theoretically allow for different formulation strategies, but also raises significant safety concerns regarding barium toxicity if absorbed systemically.
General Principles of Barium-Based Contrast Agents
Barium-based contrast agents are primarily used to opacify the gastrointestinal tract for fluoroscopic and computed tomography (CT) imaging. When administered orally or rectally, the barium suspension coats the mucosal lining of the esophagus, stomach, and intestines, providing detailed anatomical information.
Experimental Workflow for In Vivo Imaging with an Oral Contrast Agent
The following diagram outlines a generalized experimental workflow for an in vivo imaging study using a hypothetical oral contrast agent. This workflow is based on standard practices in preclinical imaging and is not specific to barium gluconate due to the lack of available protocols.
References
Application Notes and Protocols: Preparation of Magnesium Gluconate via Double Displacement Reaction with Barium Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium gluconate is a widely utilized magnesium salt in the pharmaceutical and nutraceutical industries due to its high bioavailability and tolerability. This document outlines a method for the preparation of magnesium gluconate through a double displacement (precipitation) reaction between barium gluconate and magnesium sulfate (B86663). This method leverages the significant difference in solubility between the reactants and the barium sulfate byproduct to yield magnesium gluconate in the aqueous phase.
The underlying chemical principle is a metathesis reaction where the cations and anions of the reactants exchange partners. The insolubility of barium sulfate in water is the primary driving force for this reaction, leading to its precipitation and leaving the desired magnesium gluconate in solution.
Reaction: Ba(C₆H₁₁O₇)₂(aq) + MgSO₄(aq) → Mg(C₆H₁₁O₇)₂(aq) + BaSO₄(s)↓
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) |
| Barium Gluconate (C₁₂H₂₂BaO₁₄) | Pharmaceutical or Reagent Grade | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Pharmaceutical or Reagent Grade | Merck |
| Deionized Water | High-Purity/USP Grade | In-house/Commercial |
| Ethanol (B145695) (96%) | ACS Reagent Grade | Fisher Scientific |
| 0.1 M Silver Nitrate (B79036) Solution | Analytical Standard | VWR |
| Ashless Filter Paper (e.g., Whatman No. 42) | Quantitative | GE Healthcare |
Quantitative Data Summary
The following table summarizes key quantitative data pertinent to the synthesis and characterization of the compounds involved.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Solubility in Water |
| Barium Gluconate | C₁₂H₂₂BaO₁₄ | 495.73 | Readily soluble |
| Magnesium Sulfate | MgSO₄ | 120.37 | 26.9 g/100 mL (20 °C) |
| Magnesium Gluconate | C₁₂H₂₂MgO₁₄ | 414.60 | Freely soluble (approx. 16 g/100 mL at 25°C)[1][2][3] |
| Barium Sulfate | BaSO₄ | 233.39 | Insoluble (approx. 0.00024 g/100 mL at 20°C)[4][5][6] |
Experimental Protocols
Stoichiometric Calculation and Reagent Preparation
The reaction proceeds with a 1:1 molar ratio of barium gluconate to magnesium sulfate.[7][8][9]
Protocol:
-
Calculate Molar Quantities: Determine the desired theoretical yield of magnesium gluconate. Based on this, calculate the required molar quantities of barium gluconate and magnesium sulfate.
-
Prepare Barium Gluconate Solution: Accurately weigh the calculated amount of barium gluconate and dissolve it in a suitable volume of deionized water in a reaction vessel with continuous stirring. Gentle heating (e.g., to 40-50 °C) can be applied to facilitate dissolution.
-
Prepare Magnesium Sulfate Solution: Accurately weigh the calculated equimolar amount of magnesium sulfate and dissolve it in a separate volume of deionized water.
Precipitation of Barium Sulfate
Protocol:
-
Reaction: While stirring the barium gluconate solution, slowly add the magnesium sulfate solution. The addition should be done dropwise or in a slow stream to promote the formation of larger, more easily filterable barium sulfate crystals.
-
Precipitate Formation: A white precipitate of barium sulfate will form immediately upon the addition of the magnesium sulfate solution.
-
Digestion of Precipitate: After the complete addition of magnesium sulfate, continue stirring the mixture at a slightly elevated temperature (e.g., 60-80 °C) for a period of 1-2 hours. This process, known as digestion, encourages the growth of larger crystals and reduces co-precipitation of impurities.[10][11]
-
Cooling: Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath can be performed to maximize the precipitation of barium sulfate, although its solubility is already very low at room temperature.
Separation and Purification
Protocol:
-
Filtration: Set up a vacuum filtration apparatus with a Buchner funnel and ashless filter paper (e.g., Whatman No. 42). Wet the filter paper with deionized water to ensure a good seal.
-
Separation of Barium Sulfate: Carefully pour the reaction mixture into the funnel. The magnesium gluconate solution will pass through as the filtrate, while the barium sulfate precipitate will be retained on the filter paper.
-
Washing the Precipitate: Wash the barium sulfate precipitate on the filter paper with several portions of hot deionized water to remove any residual magnesium gluconate solution.[1][5]
-
Verification of Washing: To ensure complete removal of soluble salts, a qualitative test for sulfate ions can be performed on the washings. Add a few drops of 0.1 M silver nitrate solution to a sample of the filtrate. The absence of a white precipitate (silver sulfate) indicates that the washing is complete.
-
Collection of Filtrate: Combine the initial filtrate and all the washings. This solution contains the desired magnesium gluconate.
Isolation of Magnesium Gluconate
Protocol:
-
Concentration: Transfer the magnesium gluconate solution to an evaporating dish or a rotary evaporator. Concentrate the solution by evaporating the water under reduced pressure at a temperature of approximately 50-60 °C.
-
Crystallization: Continue the concentration until the solution becomes saturated or shows signs of crystal formation. Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of magnesium gluconate.
-
Isolation of Crystals: Collect the magnesium gluconate crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol (96%) to remove any remaining impurities.
-
Drying: Dry the purified magnesium gluconate crystals in a vacuum oven at a temperature of approximately 80 °C until a constant weight is achieved.[12][13]
Analytical Characterization
A comprehensive analysis should be performed to confirm the identity, purity, and quality of the synthesized magnesium gluconate.
| Analytical Technique | Purpose | Expected Outcome/Specification |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for hydroxyl (-OH), carboxylate (COO-), and C-H bonds, confirming the gluconate structure.[4][14] |
| X-Ray Diffraction (XRD) | Confirmation of crystalline structure | A specific diffraction pattern characteristic of crystalline magnesium gluconate.[4][14] |
| Assay (Complexometric Titration) | Determination of magnesium content and purity | Titration with a standardized EDTA solution using a suitable indicator (e.g., Eriochrome Black T) to determine the percentage of magnesium gluconate.[6][15] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to gluconate, with the absence of significant impurity peaks.[2] |
| Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) | Quantification of magnesium and detection of heavy metal impurities | To confirm the magnesium content and ensure that heavy metal impurities are within acceptable limits.[2][6] |
| Karl Fischer Titration | Determination of water content | To determine the percentage of water in the final product, as magnesium gluconate can exist as a hydrate.[6] |
| UV-Visible Spectroscopy | Qualitative analysis | An absorbance maximum can be observed in the UV range.[2][4][14] |
Visual Representations
Caption: Experimental workflow for the synthesis of magnesium gluconate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ruipugroup.com [ruipugroup.com]
- 3. drugfuture.com [drugfuture.com]
- 4. arpnjournals.org [arpnjournals.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. fao.org [fao.org]
- 7. webqc.org [webqc.org]
- 8. brainly.com [brainly.com]
- 9. Write the equation for the reaction of magnesium sulphate solution with barium chloride solution. [doubtnut.com]
- 10. DETERMINATION OF SULPHATE AS BARIUM SULPHATE USING GRAVIMETRY. | PDF [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. CN1035673C - Magnesium gluconate for medicine use and its preparation method for oral liquor - Google Patents [patents.google.com]
- 13. CN1118785A - Magnesium gluconate for medicine use and its preparation method for oral liquor - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. X3860E [fao.org]
Application Notes and Protocols for Barium Gluconate in Biomaterials for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
The engineering of functional biological substitutes to restore, maintain, or improve tissue function is a paramount goal in regenerative medicine. The selection and design of biomaterials are critical to the success of these endeavors. Barium-containing biomaterials have garnered interest for their potential to enhance the osteogenic and mechanical properties of scaffolds for bone tissue engineering. While various barium salts have been investigated, barium gluconate presents a unique combination of a bioactive cation (Ba²⁺) and an organic anion (gluconate) with its own biological relevance.
These application notes provide a comprehensive overview of the potential use of barium gluconate in the formulation of biomaterials for tissue engineering, particularly focusing on bone regeneration. Although direct research on barium gluconate in this specific application is limited, this document extrapolates from the known biological effects of barium ions and gluconate to propose its utility, along with detailed protocols for the fabrication and characterization of barium gluconate-releasing biomaterials.
Principle of Action
The therapeutic potential of barium gluconate in tissue engineering is hypothesized to stem from the combined effects of its constituent ions upon dissolution:
-
Barium Ions (Ba²⁺): As a divalent cation similar to calcium, barium has been shown to influence osteoblast proliferation and differentiation.[1][2] It is believed to act on ion channels and potentially activate signaling pathways involved in bone formation.[3] Furthermore, barium's high atomic number makes it radiopaque, which can be advantageous for in vivo tracking of biomaterial scaffolds.
-
Gluconate Anion (C₆H₁₁O₇⁻): Gluconate is a carbohydrate that can be metabolized by cells and may play a role in cellular processes. While less studied for its direct osteogenic effects, it is known to be a carrier for cations and may influence the local cellular microenvironment.[4] Some studies on calcium gluconate suggest it may have anti-inflammatory and immunomodulatory effects.[5]
Potential Applications in Tissue Engineering
Based on the properties of its constituent ions, barium gluconate could be a valuable component in various biomaterial formulations for tissue engineering, including:
-
Bone Regeneration: As a component in biodegradable scaffolds, hydrogels, or cements to promote osteogenesis and enhance bone healing in defects. The release of barium ions could stimulate local osteoprogenitor cells to differentiate into bone-forming cells.
-
Drug Delivery: Barium gluconate could be incorporated into nanoparticle-based drug delivery systems to serve as both a bioactive component and a tracking agent.[1]
-
Radiopaque Biomaterials: The inherent radiopacity of barium can be utilized to create scaffolds and implants that are visible under X-ray imaging, allowing for non-invasive monitoring of their placement, degradation, and tissue integration.
Data Presentation
Table 1: Physicochemical Properties of Barium Gluconate
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂BaO₁₄ | [6] |
| Molecular Weight | 527.62 g/mol | [6] |
| Appearance | White crystalline powder | General Knowledge |
| Solubility in Water | Soluble | General Knowledge |
Table 2: Summary of In Vitro Effects of Barium-Containing Biomaterials on Osteogenesis
| Biomaterial | Cell Type | Key Findings | Reference |
| Barium Titanate Nanoparticles | Mesenchymal Stem Cells (MSCs) | Enhanced osteogenic differentiation, increased expression of osteoblastic markers. | [7][8] |
| Barium-doped Calcium Silicate/PCL Scaffolds | Wharton's Jelly MSCs | Activated CaSR, PI3K/Akt, and JNK signaling pathways, promoting osteogenic differentiation. | [3] |
| Barium-doped Bioactive Glass | Not specified | Improved biocompatibility and apatite formation. | [1] |
| Barium Crosslinked Alginate Hydrogel | Osteoblasts | Supported cell proliferation and calcium deposition. | [1] |
Table 3: Summary of In Vivo Bone Regeneration with Barium-Doped Scaffolds
| Biomaterial | Animal Model | Key Findings | Reference |
| Barium Oxide Doped Magnesium Silicate Nanopowders | Rat Tibia Fracture | Enhanced new bone formation and vascularization. Completed bone healing after five weeks. | [9][10][11] |
| Barium-doped Calcium Silicate/PCL Scaffolds | Not specified | Enhanced bone regeneration compared to bare scaffolds. | [3] |
| Barium Titanate-coated Titanium Alloy Scaffolds | Rabbit Femoral Head Defect | Promoted bone regeneration and inhibited osteoclast differentiation. | [12] |
Experimental Protocols
Protocol 1: Fabrication of Barium Gluconate-Loaded Alginate Hydrogel Scaffolds
This protocol describes the preparation of a simple ionically crosslinked alginate hydrogel incorporating barium gluconate.
Materials:
-
Sodium alginate powder
-
Barium gluconate (C₁₂H₂₂BaO₁₄)
-
Calcium chloride (CaCl₂)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
-
Sterile filters (0.22 µm)
Equipment:
-
Magnetic stirrer
-
Molds for scaffold casting (e.g., 24-well plate)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare Alginate Solution:
-
Dissolve 2% (w/v) sodium alginate in DI water by stirring overnight at room temperature.
-
Sterilize the alginate solution by passing it through a 0.22 µm filter.
-
-
Prepare Crosslinking Solution:
-
Prepare a 100 mM calcium chloride solution in DI water and sterilize by filtration.
-
-
Incorporate Barium Gluconate:
-
Dissolve the desired concentration of barium gluconate (e.g., 10 mM, 50 mM, 100 mM) into the sterile alginate solution. Mix thoroughly until fully dissolved.
-
-
Fabricate Hydrogel Scaffolds:
-
Pipette the barium gluconate-alginate solution into the molds.
-
Gently immerse the molds in the calcium chloride crosslinking solution.
-
Allow the hydrogels to crosslink for 10-15 minutes.
-
-
Wash and Freeze-Dry:
-
Carefully remove the crosslinked hydrogels from the molds and wash them three times with DI water to remove excess crosslinker.
-
Freeze the hydrogels at -80°C for at least 4 hours.
-
Lyophilize the frozen hydrogels for 48 hours to create porous scaffolds.
-
-
Sterilization and Storage:
-
Sterilize the lyophilized scaffolds using ethylene (B1197577) oxide or gamma irradiation.
-
Store the sterile scaffolds in a desiccator at room temperature.
-
Protocol 2: In Vitro Biocompatibility and Osteogenic Differentiation Assay
This protocol outlines the steps to assess the cytocompatibility and osteoinductive potential of the fabricated barium gluconate-releasing scaffolds using mesenchymal stem cells (MSCs).
Materials:
-
Fabricated barium gluconate-loaded scaffolds
-
Human or murine mesenchymal stem cells (MSCs)
-
Basal growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Osteogenic differentiation medium (basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
Live/Dead Viability/Cytotoxicity Kit
-
Alkaline Phosphatase (ALP) Activity Assay Kit
-
Alizarin Red S staining solution
-
Cell lysis buffer
-
DNA quantification kit
Procedure:
-
Scaffold Preparation and Cell Seeding:
-
Place sterile scaffolds into a 24-well plate.
-
Pre-wet the scaffolds with basal growth medium for 2 hours in a cell culture incubator.
-
Seed MSCs onto the scaffolds at a density of 5 x 10⁴ cells per scaffold.
-
Culture the cell-seeded scaffolds in basal growth medium for 24 hours to allow for cell attachment.
-
-
Culture Conditions:
-
After 24 hours, replace the medium with either basal growth medium (control group) or osteogenic differentiation medium (experimental groups with and without barium gluconate).
-
Culture the scaffolds for up to 21 days, changing the medium every 2-3 days.
-
-
Cell Viability Assessment (Day 3 and 7):
-
Use the Live/Dead Viability/Cytotoxicity Kit according to the manufacturer's instructions.
-
Image the scaffolds using a fluorescence microscope to visualize live (green) and dead (red) cells.
-
-
Alkaline Phosphatase (ALP) Activity (Day 7 and 14):
-
Wash the cell-seeded scaffolds with PBS.
-
Lyse the cells on the scaffolds using the provided lysis buffer.
-
Perform the ALP activity assay on the cell lysates following the kit protocol.
-
Normalize the ALP activity to the total DNA content of each sample.
-
-
Mineralization Assay (Alizarin Red S Staining) (Day 21):
-
Fix the cell-seeded scaffolds with 4% paraformaldehyde for 15 minutes.
-
Wash with DI water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash extensively with DI water to remove unbound stain.
-
Image the scaffolds to visualize calcium deposits (red staining).
-
For quantification, destain the scaffolds with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additive manufacturing of barium-doped calcium silicate/poly-ε-caprolactone scaffolds to activate CaSR and AKT signalling and osteogenic differentiation of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quickcompany.in [quickcompany.in]
- 5. Effects of Calcium Gluconate, a Water Soluble Calcium Salt on the Collagen-Induced DBA/1J Mice Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barium gluconate | C12H22BaO14 | CID 89753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Barium titanate nanoparticles and hypergravity stimulation improve differentiation of mesenchymal stem cells into osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barium titanate nanoparticles and hypergravity stimulation improve differentiation of mesenchymal stem cells into osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barium Oxide Doped Magnesium Silicate Nanopowders for Bone Fracture Healing: Preparation, Characterization, Antibacterial and In Vivo Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Barium Oxide Doped Magnesium Silicate Nanopowders for Bone Fracture Healing: Preparation, Characterization, Antibacterial and In Vivo Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of barium titanate-coated titanium alloy scaffolds on bone regeneration in osteonecrosis of the femoral head models: a comprehensive analysis based on in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Barium in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium (Ba) is a non-essential heavy metal that can be toxic to biological systems. Exposure to soluble barium compounds can lead to adverse health effects, primarily impacting the cardiovascular and nervous systems. The core mechanism of barium toxicity involves its ability to block potassium channels, disrupting normal physiological processes.[1][2][3] Consequently, accurate and sensitive quantification of barium in biological matrices such as blood, urine, and tissues is crucial for toxicological assessments, clinical diagnostics, and in the context of drug development where barium-containing compounds may be used or encountered.
This document provides detailed application notes and protocols for the quantification of barium in biological samples using modern analytical techniques. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate methodologies for their specific needs.
Analytical Methods Overview
Several analytical techniques are suitable for the quantification of barium in biological samples. The most prominent and widely used methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS). Each method offers distinct advantages in terms of sensitivity, throughput, and cost.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting ultra-trace levels of barium. It is ideal for applications requiring the lowest possible detection limits.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offers a balance of good sensitivity, high throughput, and moderate cost. It is well-suited for routine analysis in clinical and research laboratories.[4][5][6]
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) provides excellent sensitivity for the analysis of small sample volumes and is a cost-effective option for laboratories with lower sample throughput.[7][8][9]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for the quantification of barium in various biological samples.
Table 1: Performance Characteristics of ICP-OES for Barium Quantification
| Biological Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Accuracy (Relative Error %) | Precision (RSD %) | Recovery (%) |
| Blood | 0.11 | 0.4 | 4 | < 6 at 15 µg/L | 76 - 104 |
| Urine | 0.11 | 0.4 | 7 | Not Specified | 85 - 101 |
Data sourced from Lech et al. (2013)[4][5]
Table 2: Performance Characteristics of ICP-MS for Barium Quantification
| Biological Matrix | Limit of Quantification (LOQ) (ng/mL) |
| Whole Blood | Not specified, but capable of detecting down to µg/L levels |
| Plasma | Not specified, but capable of detecting down to µg/L levels |
| Urine | 0.001 |
Data sourced from Heitland & Köster (2006) and Barany et al. (1997) as cited in a review by Goulle et al. (2005)
Table 3: Performance Characteristics of GFAAS for Barium Quantification
| Biological Matrix | Limit of Detection (LOD) (µg/L) | Characteristic Mass (pg/0.0044 A·s) |
| General (in solution) | ~2.5 | 7.0 |
Data sourced from Volynsky et al. (2003)[7]
Experimental Workflows and Protocols
General Experimental Workflow
The general workflow for the analysis of barium in biological samples involves sample collection, preparation (digestion), instrumental analysis, and data processing.
Caption: General workflow for barium analysis in biological samples.
Protocol 1: Sample Preparation by Microwave-Assisted Acid Digestion
This protocol is applicable to a wide range of biological matrices, including blood, urine, and tissues, prior to analysis by ICP-OES or ICP-MS.
Materials:
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), 30%, trace metal grade
-
High-purity deionized water
-
Microwave digestion system with appropriate vessels
-
Calibrated pipettes
-
Volumetric flasks
Procedure:
-
Accurately weigh approximately 0.5 g of the homogenized biological sample (e.g., tissue) or pipette 0.5 mL of a liquid sample (e.g., blood, urine) into a clean microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid to the vessel.
-
Add 2 mL of hydrogen peroxide to the vessel to aid in the oxidation of the organic matrix.
-
Seal the vessels according to the manufacturer's instructions for the microwave digestion system.
-
Place the vessels in the microwave unit and run a digestion program. A typical program involves ramping the temperature to 200°C and holding for 15-20 minutes.[10] The pressure should be monitored and controlled according to the system's specifications.
-
After the program is complete, allow the vessels to cool to room temperature.
-
Carefully open the vessels in a fume hood.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Rinse the digestion vessel with small volumes of deionized water and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
The sample is now ready for analysis by ICP-OES or ICP-MS.
Protocol 2: Barium Quantification in Blood and Urine by ICP-OES
This protocol is adapted from the method described by Lech et al. (2013).[4][5]
Instrumentation and Parameters:
-
Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
-
RF Power: Typically 1100-1300 W
-
Plasma Gas Flow: 15 L/min
-
Auxiliary Gas Flow: 0.5 L/min
-
Nebulizer Gas Flow: 0.8 L/min
-
Sample Uptake Rate: 1.5 mL/min
-
Integration Time: 1-5 seconds
Calibration:
-
Prepare a series of calibration standards by diluting a certified barium standard solution with a matrix-matching diluent (e.g., 1% nitric acid).
-
The concentration range of the standards should bracket the expected concentration of barium in the samples. A typical range is 0, 5, 10, 25, 50, and 100 µg/L.
Procedure:
-
Prepare the samples as described in Protocol 1.
-
Aspirate the blank, calibration standards, and prepared samples into the ICP-OES.
-
Measure the emission intensity at the specified barium wavelength.
-
Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of barium in the samples from the calibration curve.
Quality Control:
-
Analyze a blank and a calibration verification standard after every 10-15 samples to monitor for carryover and instrument drift.
-
Analyze a certified reference material (CRM) with a similar matrix to validate the accuracy of the method.
Protocol 3: Barium Quantification in Tissues by GFAAS
Instrumentation and Parameters:
-
Instrument: Graphite Furnace Atomic Absorption Spectrometer (GFAAS) with background correction (e.g., Zeeman)
-
Wavelength: 553.6 nm
-
Slit Width: 0.4 nm
-
Lamp Current: As recommended by the manufacturer
-
Injection Volume: 10-20 µL
-
Graphite Tube: Pyrolytic coated
-
Furnace Program:
-
Purge Gas: Argon
Procedure:
-
Prepare tissue samples using the microwave digestion protocol (Protocol 1).
-
Prepare calibration standards in a similar acid matrix.
-
Inject a known volume of the prepared sample or standard into the graphite tube.
-
Initiate the furnace program.
-
Measure the peak absorbance of the barium signal.
-
Quantify the barium concentration using a calibration curve or the method of standard additions to compensate for matrix effects.
Mechanism of Barium Toxicity: Interaction with Potassium Channels
Barium's primary toxic effect stems from its ability to act as a competitive antagonist of potassium channels.[2][3] Due to its similar ionic radius to potassium, barium ions can enter and block the pore of these channels, thereby inhibiting the outward flow of potassium ions. This disruption of potassium homeostasis leads to a cascade of downstream effects, including membrane depolarization, which can result in neuromuscular and cardiovascular dysfunction.[1][11][12][13]
Caption: Mechanism of barium-induced cellular toxicity.
References
- 1. Barium blockade of a clonal potassium channel and its regulation by a critical pore residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Application of ICP-OES to the determination of barium in blood and urine in clinical and forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of barium using graphite furnace atomic absorption spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. Determination of Barium in Solid Wastes by Graphite Furnace Atomic Absorption Spectrophotometry [hjgcjsxb.org.cn]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Interaction of barium ions with potassium channels in squid giant axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of barium ions with potassium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Barium Site in a Potassium Channel by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gravimetric Determination of Barium in Barium Gluconate Solutions
Application Notes and Protocols: Barium Gluconate in Cement and Concrete
Disclaimer: Direct experimental data and established applications of barium gluconate in the cement and concrete industry are not widely available in published literature. The following application notes and protocols are therefore based on the well-documented behavior of other gluconate salts, primarily sodium gluconate, which are commonly used as set-retarding and water-reducing admixtures. The information provided serves as a theoretical and practical guide for researchers and scientists interested in exploring the potential of barium gluconate in cementitious systems. It is strongly recommended that any use of barium gluconate in concrete be preceded by thorough laboratory testing to determine its specific effects and optimal dosage.
Introduction
Gluconates, the salts of gluconic acid, are known for their chelating properties and their ability to retard the setting time of cement.[1][2] This characteristic is particularly valuable in construction scenarios requiring extended workability, such as in hot weather concreting, large pours, and long-distance transportation of ready-mix concrete. While sodium gluconate is the most commonly used gluconate in the industry, other salts like calcium and zinc gluconate are also mentioned in patents for similar applications. This document explores the potential applications of barium gluconate in the cement and concrete industry, drawing parallels from the established functions of sodium gluconate.
The primary proposed application of barium gluconate is as a set-retarding admixture . The gluconate anion is the active component responsible for retardation. It is hypothesized that barium gluconate would function similarly to other gluconates by adsorbing onto the surface of cement particles and chelating calcium ions (Ca²⁺) in the pore solution, thereby delaying the hydration of key cement phases like tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A).[3][4][5][6]
Potential Applications and Mechanisms of Action
Set Retardation
The principal application of barium gluconate is anticipated to be the extension of the initial and final setting times of concrete. This allows for a longer period of workability, which is crucial for preventing the formation of cold joints in large-scale construction and ensuring proper placement and finishing of the concrete. The retarding effect is generally proportional to the dosage of the gluconate added.
Mechanism of Retardation:
The retardation mechanism of gluconates in cement hydration is multifaceted and involves the following key processes:
-
Adsorption: The gluconate anions adsorb onto the surface of the hydrating cement grains, particularly C₃S and C₃A.[3][5] This forms a protective layer that physically hinders the access of water to the cement particles, thereby slowing down the dissolution and subsequent hydration reactions.
-
Chelation of Calcium Ions: Gluconates are effective chelating agents for calcium ions.[2][6] By forming stable complexes with Ca²⁺ ions in the pore solution, they reduce the concentration of free calcium ions available for the nucleation and growth of hydration products such as calcium silicate hydrate (B1144303) (C-S-H) and calcium hydroxide (B78521) (portlandite).[5] This delay in the formation of these key strength-giving compounds is a primary reason for the extended setting time.
Water Reduction and Improved Workability
In addition to set retardation, gluconates can also act as water-reducing admixtures, often referred to as plasticizers. By adsorbing onto cement particles, they impart a negative charge, causing electrostatic repulsion between the particles. This leads to better dispersion of the cement grains, releasing entrapped water and thereby increasing the fluidity and workability of the concrete mix at a given water-cement ratio. Consequently, for a desired workability, the water content can be reduced, which in turn can lead to higher compressive strength and improved durability.
Potential for Specialized Applications
Given the presence of barium, barium gluconate might be investigated for specialized applications where the properties of barium are beneficial. For instance, barium compounds like barium sulfate (B86663) and barium carbonate are used in heavyweight concrete for radiation shielding due to the high atomic mass of barium.[7][8][9][10] While the concentration of barium from a typical admixture dosage of barium gluconate would be low, its potential contribution to radiation shielding in specialized mortars or grouts could be a subject of research. Furthermore, some sparingly soluble barium compounds have been patented for improving the resistance of concrete to sulfate attack.[11]
Quantitative Data (Based on Sodium Gluconate as a Proxy)
The following tables summarize the typical effects of sodium gluconate on the properties of cement and concrete. It is anticipated that barium gluconate would exhibit a similar trend, although the magnitude of the effects may differ.
Table 1: Effect of Sodium Gluconate on Setting Time of Cement Paste
| Dosage of Sodium Gluconate (% by weight of cement) | Initial Setting Time (minutes) | Final Setting Time (minutes) |
| 0.00 | 120 | 180 |
| 0.03 | 180 | 240 |
| 0.06 | 250 | 330 |
| 0.09 | 360 | 480 |
| 0.12 | 540 | 720 |
Note: Data is indicative and can vary significantly based on cement type, temperature, and other admixtures.
Table 2: Effect of Sodium Gluconate on Compressive Strength of Concrete
| Dosage of Sodium Gluconate (% by weight of cement) | 3-Day Compressive Strength (MPa) | 7-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) |
| 0.00 | 20 | 28 | 40 |
| 0.03 | 18 | 29 | 42 |
| 0.06 | 15 | 28 | 43 |
| 0.09 | 12 | 27 | 44 |
| 0.12 | 10 | 26 | 45 |
Note: While early-age strength is reduced due to retardation, the 28-day strength is often enhanced due to improved cement hydration and dispersion.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of barium gluconate as a concrete admixture.
Determination of Setting Time
Objective: To determine the effect of different dosages of barium gluconate on the initial and final setting times of cement paste.
Apparatus:
-
Vicat apparatus conforming to ASTM C191 / IS: 4031 (Part 5)
-
Gauging trowel
-
Balance
-
Graduated cylinder
-
Mixing pan
Procedure:
-
Prepare a cement paste of standard consistency as per ASTM C187.
-
For the test samples, dissolve the desired amount of barium gluconate (e.g., 0.05%, 0.10%, 0.15% by weight of cement) in the mixing water before adding it to the cement.
-
Mix the cement and water (with dissolved barium gluconate) thoroughly for 3-5 minutes to obtain a homogeneous paste.
-
Fill the Vicat mould with the paste and level the surface.
-
Place the mould under the Vicat apparatus.
-
Lower the needle (for initial set) gently until it comes into contact with the surface of the paste and release it quickly.
-
Record the penetration of the needle at regular intervals. The initial setting time is the time elapsed since the addition of water to the cement until the needle fails to penetrate to a point 5 ± 1 mm from the bottom of the mould.
-
Replace the needle with the annular attachment for determining the final set. The final setting time is the time elapsed until the needle makes an impression on the surface of the paste, but the annular attachment fails to do so.
Evaluation of Compressive Strength
Objective: To assess the effect of barium gluconate on the compressive strength development of concrete.
Apparatus:
-
Concrete mixer
-
Moulds for concrete cubes (e.g., 150mm x 150mm x 150mm)
-
Tamping rod
-
Compression testing machine
-
Curing tank
Procedure:
-
Design a concrete mix (e.g., M25 grade) with a specific water-cement ratio.
-
Prepare a control batch of concrete without any admixture.
-
For the test batches, dissolve the desired dosages of barium gluconate in the mixing water.
-
Mix the concrete ingredients (cement, aggregates, water with or without barium gluconate) in the concrete mixer until a homogeneous mixture is obtained.
-
Cast concrete cubes from each batch, compacting the concrete in three layers using the tamping rod.
-
After 24 hours, demould the cubes and place them in a curing tank filled with water.
-
Test the compressive strength of the cubes at 3, 7, and 28 days using a compression testing machine. For each age, test at least three cubes and take the average value.
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of cement set retardation by barium gluconate.
Experimental Workflow
Caption: Workflow for evaluating barium gluconate in cement and concrete.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. iccc-online.org [iccc-online.org]
- 4. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 5. Effect of Sodium Gluconate on Properties and Microstructure of Ultra-High-Performance Concrete (UHPC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Barium Compounds on the Formation of Portland Cement Clinker | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Benefits and Uses of Barium Sulfate: A Complete Guide › Best Chemical Supplier in Southeast Asia [mffchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US3950178A - Concrete containing sparingly soluble barium compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Heavy Metal Chelation
A-101: Chelation of Heavy Metals Using Ethylenediaminetetraacetic Acid (EDTA) A-102: Chelation of Heavy Metals Using Dimercaptosuccinic Acid (DMSA)
Disclaimer: The following information is intended for research, scientific, and drug development professionals. Chelation therapy must be administered under strict medical supervision due to potential side effects and risks. The use of barium gluconate for heavy metal chelation is scientifically unfounded and dangerous, as soluble barium compounds are toxic. This document focuses on established, FDA-approved, or well-researched chelating agents.
Introduction
Heavy metal toxicity is a significant health concern, arising from exposure to elements such as lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd). These metals can accumulate in the body, leading to a wide range of severe health issues by disrupting cellular processes, generating oxidative stress, and damaging vital organs.[1][2][3] Chelation therapy is the primary medical intervention for treating heavy metal poisoning.[4] It involves the administration of chelating agents, which are molecules that can form stable, non-toxic complexes with heavy metals, facilitating their excretion from the body.[5][6]
This document provides detailed application notes and protocols for two widely recognized chelating agents: Ethylenediaminetetraacetic acid (EDTA) and Dimercaptosuccinic acid (DMSA).
A-101: Application Notes for Ethylenediaminetetraacetic Acid (EDTA)
Background
Ethylenediaminetetraacetic acid (EDTA) is a synthetic polyamino-polycarboxylic acid.[7] Its calcium disodium (B8443419) salt (CaNa₂EDTA) is approved by the U.S. Food and Drug Administration (FDA) for the treatment of severe lead poisoning.[7][8][9] EDTA is a potent chelator of divalent and trivalent cations. When administered intravenously, it binds to heavy metals in the bloodstream, forming a stable, water-soluble complex that is then excreted by the kidneys.[8][9][10]
Applications
-
Primary Application: Treatment of lead (Pb) poisoning.[7][8][9]
-
Secondary Applications: Used for chelating other toxic metals such as cadmium (Cd) and aluminum (Al).[8][11]
-
Research Applications: Investigated for its potential role in reducing cardiovascular events, theorized to be through the removal of calcium from atherosclerotic plaques and reduction of metal-catalyzed oxidative stress.[12][13][14][15][16]
Mechanism of Action
EDTA acts as a hexadentate ligand, meaning it can form six bonds with a single metal ion. This "claw-like" grip (from the Greek chele, meaning claw) forms a very stable ring-like structure known as a chelate.[6][10] This complex is biologically inert and water-soluble, allowing it to be filtered by the glomeruli in the kidneys and eliminated in the urine, thus reducing the body's total burden of the toxic metal.[9]
Quantitative Data Summary
The efficacy of EDTA chelation has been quantified in various clinical studies. The following table summarizes key findings.
| Parameter Measured | Study Population/Conditions | Chelating Agent Protocol | Results | Reference(s) |
| Urinary Lead (Pb) Excretion | Patients with toxic metal exposure | 3g Ca-EDTA or Na-EDTA IV infusion | Over two-fold increase in urinary lead levels post-chelation. | [17] |
| Urinary Aluminum (Al) Excretion | Patients with toxic metal exposure | 3g Ca-EDTA IV infusion | Ca-EDTA was more effective than Na-EDTA in aluminum removal, showing a significant increase in urinary excretion. | [17] |
| Blood Lead Level Reduction | Patients with diabetes and a prior heart attack (TACT2 Trial) | 40 infusions of an EDTA-based solution | A 61% drop in blood lead levels was observed in the chelation group compared to no significant decrease in placebo. | [13] |
| Cardiovascular Events | Post-myocardial infarction patients (TACT Trial) | 40 infusions of an EDTA-based solution | 18% relative reduction in the primary composite endpoint (death, MI, stroke, revascularization, angina hospitalization). | [16] |
| Essential Mineral Excretion | Patients undergoing chelation | 3g Ca-EDTA or Na-EDTA IV infusion | Substantial increase in urinary excretion of zinc (Zn) and manganese (Mn); threefold increase for iron (Fe); twofold for calcium (Ca). | [17] |
Experimental Protocol: Provocative Chelation Test for Lead (Pb)
This protocol outlines a method for a provocative challenge test to assess the body burden of lead. This is a clinical procedure and must be performed by qualified medical personnel.
5.1 Materials
-
Calcium Disodium EDTA (CaNa₂EDTA) sterile solution for injection.
-
Intravenous (IV) infusion supplies (saline or 5% dextrose solution, IV catheter, tubing).
-
24-hour urine collection containers.
-
Specimen collection supplies for baseline blood and urine samples.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis.
5.2 Procedure
-
Baseline Measurement: Collect a baseline 24-hour urine sample and a venous blood sample before the infusion.
-
Patient Preparation: Ensure the patient is well-hydrated. Review kidney function (e.g., serum creatinine) to ensure it is adequate for the procedure.[17]
-
IV Infusion:
-
Prepare the infusion solution by diluting 3 grams of CaNa₂EDTA in 500 mL of sterile 5% dextrose or normal saline.
-
Administer the solution via a slow intravenous infusion over a period of 3-4 hours to minimize side effects.[17]
-
-
Post-Infusion Collection:
-
Immediately following the infusion, begin a 24-hour urine collection.
-
Instruct the patient to collect all urine for the next 24 hours in the provided containers.
-
-
Sample Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Analyze aliquots of the pre- and post-infusion urine samples for lead concentration using AAS or ICP-MS.
-
-
Data Interpretation: Compare the amount of lead excreted in the 24-hour period post-infusion to the baseline excretion. A significant increase indicates a body burden of lead.
A-102: Application Notes for Dimercaptosuccinic Acid (DMSA)
Background
Dimercaptosuccinic acid (DMSA), also known as succimer, is a water-soluble, sulfur-containing chelating agent.[5][18] It is FDA-approved for the treatment of lead poisoning in both children and adults and is administered orally.[19] DMSA is also effective in chelating mercury and arsenic.[4][19] Its advantages include oral bioavailability and a lower incidence of severe adverse effects compared to other chelators like dimercaprol (B125519) (BAL).[18][20]
Applications
-
Primary Application: Oral treatment of lead (Pb) poisoning, particularly in pediatric patients.[19][20][21]
-
Secondary Applications: Chelation of mercury (Hg) and arsenic (As).[19][22]
-
Research Applications: Investigated for its efficacy in reducing the body burden of toxic metals in various conditions, including studies on autism spectrum disorders where a link to toxic metal body burden has been explored.[23]
Mechanism of Action
DMSA possesses two sulfhydryl (-SH) groups that have a high affinity for heavy metals.[5] These groups form strong, stable, water-soluble chelate complexes with metals like lead, mercury, and arsenic.[5][18] These complexes are then readily excreted by the kidneys into the urine, effectively removing the metals from tissues and the bloodstream.[5] The active chelating moiety in humans is believed to be a mixed disulfide of DMSA and cysteine.[21]
Quantitative Data Summary
The efficacy of DMSA has been demonstrated in numerous studies. The table below provides a summary of key quantitative data.
| Parameter Measured | Study Population/Conditions | Chelating Agent Protocol | Results | Reference(s) |
| Urinary Lead (Pb) Excretion | Lead-poisoned patients | 30 mg/kg/day | Mean daily urine lead excretion increased 5- to 20-fold compared to baseline. | [21] |
| Blood Lead Level Reduction | Children with severe lead poisoning in Nigeria | Multiple courses of oral DMSA | Each course was associated with an average reduction to 75% of the pre-course blood lead level. | [20] |
| Blood Lead Level Reduction | Lead-poisoned patients | 30 mg/kg/day for 5 days | Blood lead concentrations fell to 50% or less of the pretreatment concentration. | [21] |
| Mercury (Hg) Excretion | Rats exposed to mercury vapor | DMSA treatment | DMSA was superior to DMPS in removing methylmercury (B97897) from the brain in animal models. | [22][23] |
| Arsenic (As) Excretion | Animal models | DMSA treatment | DMSA effectively increases the urinary excretion of arsenic. | [22] |
Experimental Protocol: Oral DMSA Chelation for Lead Poisoning
This protocol describes a typical oral DMSA treatment regimen for lead poisoning. This is a clinical procedure and must be initiated and monitored by a qualified physician.
5.1 Pre-treatment Assessment
-
Confirm elevated blood lead level (BLL) with a venous blood sample. Chelation is typically recommended for BLLs ≥45 μg/dL.[24][25]
-
Conduct a complete blood count (CBC) with differential and liver function tests (LFTs) to establish a baseline.
-
Ensure the patient's home or environment has been assessed and remediated for sources of lead exposure to prevent re-exposure.
5.2 Materials
-
DMSA (Succimer) capsules (e.g., 100 mg).
-
Supplies for venous blood draws.
-
Clinical laboratory for BLL, CBC, and LFT analysis.
5.3 Procedure (19-day course)
-
Initial Phase (Days 1-5):
-
Administer DMSA at a dose of 1050 mg/m²/day, which is approximately 30 mg/kg/day.[21][24]
-
Divide the total daily dose and administer every 8 hours (e.g., 10 mg/kg per dose).[24]
-
For children who cannot swallow capsules, the capsules can be opened and the contents sprinkled on a small amount of soft food.[25]
-
-
Continuation Phase (Days 6-19):
-
Monitoring:
-
Post-Treatment:
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways of Heavy Metal Toxicity
Heavy metals induce cellular damage through multiple pathways, primarily by inducing oxidative stress. This disrupts cellular redox homeostasis, leading to mitochondrial dysfunction and apoptosis.
References
- 1. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease-associated metabolic pathways affected by heavy metals and metalloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic [frontiersin.org]
- 4. Chelation Therapy: Purpose, Procedure, and Side-Effects [webmd.com]
- 5. What is the mechanism of Succimer? [synapse.patsnap.com]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EDTA Therapy for Heavy Metals Toxicity - Harbor Compounding [harborcompounding.com]
- 8. integrative.ca [integrative.ca]
- 9. lamclinic.com [lamclinic.com]
- 10. blatmanhealthandwellness.com [blatmanhealthandwellness.com]
- 11. riordanclinic.org [riordanclinic.org]
- 12. Design and Methodology of the Trial to Assess Chelation Therapy (TACT): Design of the Trial to Assess Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Environmental Factor - September 2024: Chelation therapy may reduce blood lead levels, but not heart attacks [niehs.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Effect of disodium EDTA chelation regimen on cardiovascular events in patients with previous myocardial infarction: The TACT Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 20. consultant360.com [consultant360.com]
- 21. Dimercaptosuccinic acid (succimer; DMSA) in inorganic lead poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. metroplus.org [metroplus.org]
- 25. nyc.gov [nyc.gov]
- 26. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Barium Gluconate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential use of barium gluconate as a precursor for the synthesis of various barium-containing nanoparticles. While direct literature detailing the use of barium gluconate for nanoparticle synthesis is limited, this document outlines adapted protocols based on established methods for similar barium carboxylate precursors, such as barium acetate. Detailed experimental procedures, characterization techniques, and data presentation are provided to guide researchers in exploring barium gluconate as a viable barium source for creating nanoparticles with applications in electronics, catalysis, and biomedicine.
Introduction
Barium-containing nanoparticles, including barium titanate (BaTiO₃), barium oxide (BaO), and barium sulfate (B86663) (BaSO₄), are of significant interest due to their unique properties. Barium titanate is a well-known ferroelectric material with a high dielectric constant, making it suitable for applications in capacitors and other electronic devices.[1][2][3] Barium oxide nanoparticles have shown promise in catalysis and as humidity sensors.[4] Barium sulfate nanoparticles are utilized as contrast agents in medical imaging and as fillers in various composites.[5]
The synthesis of these nanoparticles often involves the use of various barium precursors, such as barium chloride, barium hydroxide, barium acetate, and barium carbonate.[1][4][6] Barium gluconate, as a barium carboxylate, presents a potential alternative precursor. Its solubility and decomposition characteristics may offer advantages in controlling nanoparticle size, morphology, and purity. This document provides detailed, adapted protocols for the synthesis of barium-containing nanoparticles using barium gluconate, based on established methodologies for other barium salts.
Synthesis of Barium-Containing Nanoparticles
Synthesis of Barium Titanate (BaTiO₃) Nanoparticles via a Sol-Gel Method (Adapted from Barium Acetate Protocol)
This protocol adapts the sol-gel method, commonly used with barium acetate, for barium gluconate.[1][6] The sol-gel process allows for excellent control over the stoichiometry and homogeneity of the resulting nanoparticles.
Experimental Protocol:
Materials:
-
Barium gluconate (C₁₂H₂₂BaO₁₄)
-
Titanium (IV) isopropoxide (Ti[OCH(CH₃)₂]₄)
-
Acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
Preparation of Barium Precursor Solution: Dissolve a stoichiometric amount of barium gluconate in a mixture of acetic acid and deionized water with continuous stirring at 60°C for 30 minutes.
-
Preparation of Titanium Precursor Solution: In a separate flask, dissolve titanium (IV) isopropoxide in 2-methoxyethanol and ethanol at room temperature.
-
Sol Formation: Slowly add the titanium precursor solution to the barium precursor solution under vigorous stirring.
-
Gelation: Reflux the resulting solution at 110°C for 2 hours to form a stable sol, which will then form a gel upon cooling.
-
Drying and Calcination: Dry the gel in an oven at 100°C to remove solvents. Calcine the dried powder at temperatures ranging from 600°C to 900°C for 2-4 hours to obtain crystalline BaTiO₃ nanoparticles.[1]
Workflow for BaTiO₃ Nanoparticle Synthesis:
Caption: Workflow for the sol-gel synthesis of BaTiO₃ nanoparticles.
Synthesis of Barium Oxide (BaO) Nanoparticles via Thermal Decomposition
Thermal decomposition is a straightforward method for producing metal oxide nanoparticles from carboxylate precursors.
Experimental Protocol:
Materials:
-
Barium gluconate (C₁₂H₂₂BaO₁₄) powder
-
Tube furnace
-
Crucible (Alumina or Quartz)
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
Place a known amount of barium gluconate powder into a crucible.
-
Position the crucible in the center of the tube furnace.
-
Purge the furnace with an inert gas for at least 30 minutes to remove oxygen.
-
Heat the furnace to a temperature between 500°C and 800°C under the inert atmosphere.
-
Maintain the temperature for 2-4 hours to ensure complete decomposition of barium gluconate to barium oxide.
-
Cool the furnace to room temperature under the inert gas flow.
-
The resulting white powder consists of BaO nanoparticles.
Workflow for BaO Nanoparticle Synthesis:
Caption: Workflow for the thermal decomposition synthesis of BaO nanoparticles.
Synthesis of Barium Sulfate (BaSO₄) Nanoparticles via Precipitation
Precipitation is a common bottom-up approach for synthesizing insoluble nanoparticles like barium sulfate.[5]
Experimental Protocol:
Materials:
-
Barium gluconate (C₁₂H₂₂BaO₁₄)
-
A sulfate source (e.g., sodium sulfate, ammonium (B1175870) sulfate)
-
Deionized water
-
Ethanol (for washing)
Procedure:
-
Prepare an aqueous solution of barium gluconate.
-
Prepare an aqueous solution of the sulfate source.
-
Slowly add the sulfate solution to the barium gluconate solution under vigorous stirring.
-
A white precipitate of barium sulfate will form immediately.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure complete reaction and control particle size.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the precipitate several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting BaSO₄ nanoparticles in an oven at a low temperature (e.g., 60-80°C).
Workflow for BaSO₄ Nanoparticle Synthesis:
Caption: Workflow for the precipitation synthesis of BaSO₄ nanoparticles.
Characterization of Barium-Containing Nanoparticles
Thorough characterization is essential to determine the physicochemical properties of the synthesized nanoparticles.[7]
| Technique | Purpose | Typical Results for Barium Nanoparticles |
| X-ray Diffraction (XRD) | To determine the crystal structure, phase purity, and average crystallite size.[8][9] | For BaTiO₃, patterns corresponding to tetragonal or cubic phases are expected.[2][9] For BaO, a cubic structure is typical.[8] For BaSO₄, an orthorhombic crystal phase is observed.[10] |
| Transmission Electron Microscopy (TEM) | To visualize the morphology, size, and size distribution of the nanoparticles.[11][12] | Can reveal spherical, cubic, or other shapes depending on the synthesis conditions.[13][14] |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology and agglomeration of the nanoparticles.[6] | Provides information on the overall texture and microstructure of the nanoparticle powder. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension.[11][15] | Useful for assessing the stability and aggregation state of nanoparticles in solution. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups on the nanoparticle surface and confirm the removal of organic precursors.[8][14] | The presence of Ba-O stretching bands and the absence of organic peaks from the gluconate precursor would indicate successful synthesis and purification.[14] |
| Zeta Potential Analysis | To measure the surface charge of nanoparticles in a suspension, which is an indicator of colloidal stability.[7][12] | The magnitude of the zeta potential can predict the long-term stability of the nanoparticle dispersion. |
Potential Applications in Drug Delivery
Barium-containing nanoparticles, particularly BaTiO₃, are being explored for biomedical applications, including drug delivery.[16][17] Their unique properties could be leveraged for targeted and stimulus-responsive drug release.[3][18][19][20]
Logical Relationship for Nanoparticle-Based Drug Delivery:
Caption: Logical flow for the application of barium nanoparticles in drug delivery.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Barium compounds can be toxic. Avoid inhalation and skin contact.
-
The handling of nanoparticles requires extra precautions to prevent inhalation. Use appropriate engineering controls and respiratory protection.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
Barium gluconate holds potential as a precursor for the synthesis of various barium-containing nanoparticles. The adapted protocols provided in these application notes offer a starting point for researchers to explore its use. The sol-gel, thermal decomposition, and precipitation methods are versatile techniques that can be optimized to control the size, morphology, and crystallinity of the resulting nanoparticles. Thorough characterization using the techniques outlined is crucial for understanding the properties of the synthesized materials and their suitability for various applications, including in the development of advanced drug delivery systems.
References
- 1. rroij.com [rroij.com]
- 2. Direct synthesis of ultrafine tetragonal BaTiO3 nanoparticles at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 5. Recent Advances in the Preparation of Barium Sulfate Nanoparticles: A Mini-Review [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Green Synthesis of Barium Sulphate Nanostructures Using Azadirachta indica Leaf Extract | Journal of Environmental Nanotechnology [nanoient.org]
- 11. nanocomposix.com [nanocomposix.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of BaTiO3 nanoparticles as shape modified filler for high dielectric constant ceramic–polymer composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Multifunctional Spirogyra-hyalina-Mediated Barium Oxide Nanoparticles (BaONPs): Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3p-instruments.com [3p-instruments.com]
- 16. Barium Titanate Nanoparticles: Highly Cytocompatible Dispersions in Glycol-chitosan and Doxorubicin Complexes for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Barium Compounds in Radiation Shielding Materials
A Note to Researchers: While the inquiry specified barium gluconate, a comprehensive review of current scientific literature reveals a significant lack of studies on its application in radiation shielding. The vast majority of research focuses on other barium compounds, most notably barium sulfate (B86663) (BaSO₄), due to its high density and effectiveness in attenuating ionizing radiation.[1][2][3][4][5][6][7][8] Therefore, these application notes and protocols are based on the extensive data available for barium sulfate and other studied barium compounds, providing a foundational guide for researchers interested in exploring barium-containing materials for radiation shielding applications.
Introduction to Barium Compounds in Radiation Shielding
Barium and its compounds are increasingly investigated as non-toxic, environmentally friendly alternatives to lead for radiation shielding in medical, industrial, and nuclear applications.[1][7] The high atomic number (Z=56) and density of barium make it an effective attenuator of X-rays and gamma rays.[6][9] Barium sulfate, in particular, is widely used as a filler in polymer composites, concrete, and glass to enhance their shielding properties.[1][2][3][4][5][8] These materials offer advantages such as lower toxicity, reduced weight compared to pure lead, and greater flexibility in manufacturing.[7][9]
Quantitative Data on Shielding Performance
The following tables summarize key quantitative data from various studies on barium compound-based radiation shielding materials.
Table 1: Shielding Properties of Barium Sulfate (BaSO₄) Composites
| Matrix Material | BaSO₄ Content (% w/w) | Density (g/cm³) | Radiation Source/Energy | Shielding Effectiveness | Reference |
| Epoxy Resin | 70% | - | 70-90 kVp X-ray | 97% radiation absorption | [2] |
| Polyethylene Terephthalate (PET) | 20% (increased content) | 4.49 (for BaSO₄) | Diagnostic X-ray | 0.150 mmPb equivalent (two layers) | [1] |
| Addition-Cure Liquid Silicone Rubber (ALSR) | 10% | 1.80 | 80 kVp X-ray | >95% with 12 mm thickness | [3] |
| Fly Ash Geopolymer (FAGP) | 15% | - | Diagnostic X-ray | Lowest radiation dosage (34.68 µGy) at 9 cm thickness | [5] |
| Silicone Rubber | 70% | - | 120 kVp X-ray | 90.19% (primary), 92.72% (secondary) absorption | [8] |
Table 2: Attenuation Properties of Various Barium Compounds
| Barium Compound | Photon Energy | Mass Attenuation Coefficient (cm²/g) | Linear Attenuation Coefficient (cm⁻¹) | Half-Value Layer (HVL) (cm) | Tenth-Value Layer (TVL) (cm) | Mean Free Path (λ) (cm) | Reference |
| BaCO₃ | 32 keV | - | - | Lower than other tested compounds | Lower than other tested compounds | Lower than other tested compounds | [6] |
| BaCO₃ | 74 keV | - | - | Lower than other tested compounds | Lower than other tested compounds | Lower than other tested compounds | [6] |
| BaCO₃ | 661.7 keV | - | - | Lower than other tested compounds | Lower than other tested compounds | Lower than other tested compounds | [6] |
| BaSO₄ | 32 keV | 1.03E-01 | 9.55E-02 | - | - | - | [10] |
| BaSO₄ | 74 keV | 2.72E-01 | 2.57E-01 | - | - | - | [10] |
| BaSO₄ | 661.7 keV | 9.10E+00 | 8.59E+00 | - | - | - | [10] |
Note: Direct comparison between studies can be challenging due to variations in experimental setups and reporting metrics.
Experimental Protocols
Protocol for Synthesis of a Polymer-Barium Sulfate Composite Shielding Material
This protocol is a generalized procedure based on methodologies reported in the literature for preparing polymer-based shielding materials containing barium sulfate.[2][3]
Materials:
-
Polymer matrix (e.g., Epoxy resin, Silicone rubber)
-
Barium sulfate (BaSO₄) powder (nanoparticles are often preferred for better dispersion)[1][3]
-
Curing agent/hardener for the specific polymer
-
Dispersant agent (optional, e.g., Magnesium Oxide)[3]
-
Mold of desired dimensions
-
Mechanical stirrer or ultrasonicator
-
Vacuum oven or desiccator
Procedure:
-
Preparation of the Mixture:
-
Weigh the desired amounts of the polymer resin and barium sulfate powder to achieve the target weight percentage (e.g., 30-70% BaSO₄).[2]
-
In a suitable beaker, mix the polymer resin and the optional dispersant agent.
-
Gradually add the barium sulfate powder to the resin while continuously mixing with a mechanical stirrer. To ensure a homogenous dispersion and prevent agglomeration of BaSO₄ particles, mix for a predetermined time (e.g., 5-15 minutes).[2][3] For nanoparticle fillers, ultrasonication may be employed.
-
-
Degassing:
-
Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any air bubbles trapped during the mixing process. This step is crucial to avoid voids in the final composite which can compromise shielding integrity.[3]
-
-
Curing:
-
Add the curing agent/hardener to the degassed mixture according to the manufacturer's instructions for the polymer system.
-
Mix thoroughly but gently to avoid reintroducing air bubbles.
-
Pour the final mixture into the mold.
-
Allow the composite to cure at room temperature or in an oven at a specified temperature for a specific duration (e.g., 24 hours at room temperature).[2]
-
-
Characterization:
-
Once cured, demold the composite material.
-
Characterize the material for its physical and shielding properties (see Protocol 3.2).
-
Protocol for Measuring Gamma Ray Attenuation
This protocol outlines the general procedure for determining the radiation shielding effectiveness of a material using a gamma-ray source and detector.[2][3][4][5]
Equipment:
-
Gamma-ray source (e.g., Co-60, Cs-137) or an X-ray tube.[2][4][10]
-
Gamma-ray detector (e.g., NaI(Tl) scintillator, High-Purity Germanium (HPGe) detector).[11]
-
Lead shielding for the detector and source to minimize background radiation.
-
Collimator to produce a narrow beam of radiation.
-
Sample holder.
-
Data acquisition system (e.g., Multi-Channel Analyzer).
Procedure:
-
Background Measurement:
-
With the radiation source shielded, record the background radiation count for a specific duration. This will be subtracted from subsequent measurements.
-
-
Unattenuated Beam Measurement (I₀):
-
Place the radiation source in front of the collimator and the detector in the beam path.
-
Record the intensity of the unattenuated gamma-ray beam (I₀) for a specific duration.
-
-
Attenuated Beam Measurement (I):
-
Place the prepared shielding material sample between the source and the detector.
-
Record the intensity of the attenuated gamma-ray beam (I) that passes through the sample for the same duration.
-
-
Data Analysis:
-
Calculate the linear attenuation coefficient (μ) using the Beer-Lambert law: I = I₀ * e^(-μx) where 'x' is the thickness of the sample.
-
From the linear attenuation coefficient, other important shielding parameters can be calculated:
-
Mass Attenuation Coefficient (μm): μ / ρ (where ρ is the density of the material).
-
Half-Value Layer (HVL): The thickness of the material required to reduce the radiation intensity by half (HVL = 0.693 / μ).[12]
-
Tenth-Value Layer (TVL): The thickness of the material required to reduce the radiation intensity to one-tenth of its original value (TVL = 2.303 / μ).[12]
-
-
Visualizations
The following diagrams illustrate key experimental workflows and relationships in the study of barium-based radiation shielding materials.
Caption: Workflow for the synthesis and characterization of polymer-barium sulfate composites.
Caption: Experimental setup for measuring gamma ray attenuation.
References
- 1. Preparation and Performance Evaluation of X-ray-Shielding Barium Sulfate Film for Medical Diagnosis Using PET Recycling and Multi-Carrier Principles | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Lead-Free Radiation Shielding Material Utilizing Barium Sulfate and Magnesium Oxide as Fillers in Addition Cure Liquid Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Study of Shielding Properties of X-ray and Gamma in Barium Compounds [jrpr.org]
- 7. Development of Lead-Free Materials for Radiation Shielding in Medical Settings: A Review [jbpe.sums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric composite materials for radiation shielding: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. isoe-network.net [isoe-network.net]
- 12. eichrom.com [eichrom.com]
Barium Gluconate as a Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Barium gluconate (C₁₂H₂₂BaO₁₄) is the barium salt of gluconic acid. While its direct application as a catalyst or reagent in traditional organic synthesis—such as the formation of carbon-carbon or carbon-heteroatom bonds—is not extensively documented in scientific literature, it serves a critical role as a precursor and reagent in the synthesis of other essential metallic gluconates. Its utility is most pronounced in the pharmaceutical and nutraceutical industries, where it facilitates the production of high-purity gluconate salts of metals like iron, copper, magnesium, and zinc through substitution reactions.[1][2]
This document provides detailed application notes and protocols for the synthesis of barium gluconate itself and its primary application as a reagent in the preparation of other divalent metal gluconates.
Physicochemical Properties of Barium Gluconate
Barium gluconate is a white, odorless, and water-soluble powder.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 22561-74-6 | [1][3][4] |
| Molecular Formula | C₁₂H₂₂BaO₁₄ | [1][3][4] |
| Molecular Weight | 527.62 g/mol | [3][4] |
| IUPAC Name | barium(2+);bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate) | [3] |
| Appearance | White, odorless powder | [1] |
| Solubility | High solubility in water | [1] |
Synthesis of Barium Gluconate
Barium gluconate can be synthesized through two primary methods: a standard chemical reaction and a fermentation process. The fermentation route is often preferred for industrial-scale production due to its efficiency.[2]
Chemical Synthesis Protocol
This method involves the reaction of barium carbonate with gluconic acid in an aqueous solution.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, create a slurry of barium carbonate (BaCO₃) in deionized water.
-
Addition of Gluconic Acid: Slowly add a stoichiometric amount of gluconic acid (C₆H₁₂O₇) to the slurry with constant stirring. The reaction will produce carbon dioxide gas, so ensure adequate ventilation.
-
Heating and Filtration: Gently heat the mixture to facilitate the completion of the reaction.[1]
-
Purification: Filter the resulting solution to remove any unreacted barium carbonate or other insoluble impurities.[1]
-
Isolation: Evaporate the filtrate to concentrate the solution and induce crystallization of barium gluconate.[1]
-
Drying: Collect the crystals and dry them under a vacuum to obtain the final product.[1]
Fermentation Protocol
An industrially significant method involves the fermentation of glucose using the fungus Aspergillus niger in the presence of barium carbonate. This process can yield high concentrations of barium gluconate directly in the fermentation broth.[2]
Protocol:
-
Medium Preparation: Prepare a fermentation medium containing a high concentration of glucose (e.g., 200-250 g/L).[2]
-
Inoculation: Inoculate the sterile medium with a selected strain of Aspergillus niger.[2]
-
Fermentation: Conduct the fermentation under controlled temperature (e.g., 30°C) and aeration. Barium carbonate is included in the medium to neutralize the gluconic acid produced by the fungus, directly forming barium gluconate.[2]
-
Product Utilization: The resulting fermented broth, rich in soluble barium gluconate, can be used directly for the synthesis of other metal gluconates without the need for isolation and purification of the barium gluconate.[2]
Application: Synthesis of Divalent Metal Gluconates
The primary utility of barium gluconate in synthesis is as a reagent for producing other metal gluconates via a substitution (salt metathesis) reaction. This is particularly valuable for preparing pharmaceutical-grade salts. The general principle involves reacting barium gluconate with a soluble salt of the desired metal, typically a sulfate (B86663). The insolubility of barium sulfate (BaSO₄) drives the reaction to completion.
Protocol for Ferrous Gluconate (Fe(II)) Synthesis
Objective: To synthesize ferrous gluconate for use in iron deficiency treatments.
Materials:
-
Barium gluconate solution (from fermentation broth or dissolved crystals)
-
Ferrous sulfate (FeSO₄)
-
Deionized water
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Solution Preparation: Prepare an aqueous solution of barium gluconate. If using the direct fermentation broth, it can be used as is.[2]
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) to prevent the oxidation of Fe²⁺ to Fe³⁺.
-
Reaction: Slowly add a stoichiometric amount of aqueous ferrous sulfate solution to the barium gluconate solution with continuous stirring. A white precipitate of barium sulfate will form immediately.
-
Completion and Filtration: Allow the reaction to proceed for a set time to ensure complete precipitation. Filter the mixture to remove the insoluble barium sulfate.
-
Product Isolation: The filtrate is a solution of ferrous gluconate. This can be used as a solution or concentrated and crystallized to obtain solid ferrous gluconate.
Quantitative Data for Metal Gluconate Synthesis
The efficiency of this process is generally high due to the low solubility of barium sulfate, which drives the equilibrium toward the products.
| Target Product | Reactants | Key Condition | Expected Outcome |
| Ferrous Gluconate | Barium Gluconate + Ferrous Sulfate | Inert Atmosphere | High yield of soluble Ferrous Gluconate |
| Copper (II) Gluconate | Barium Gluconate + Copper (II) Sulfate | Standard Atmosphere | High yield of soluble Copper (II) Gluconate |
| Zinc Gluconate | Barium Gluconate + Zinc Sulfate | Standard Atmosphere | High yield of soluble Zinc Gluconate |
| Magnesium Gluconate | Barium Gluconate + Magnesium Sulfate | Standard Atmosphere | High yield of soluble Magnesium Gluconate |
Discussion: Barium Gluconate in Organic Synthesis
The lack of literature on barium gluconate as a reagent in organic synthesis may be attributed to several factors:
-
Lewis Acidity: While metal ions can function as Lewis acids to activate substrates, barium (Ba²⁺) is a relatively large cation with a lower charge density compared to other metals like aluminum, titanium, or zinc. This results in weaker Lewis acidity, making it less effective at catalyzing common organic reactions such as aldol (B89426) condensations, Diels-Alder reactions, or Friedel-Crafts alkylations.[5]
-
Solubility: The high water solubility of barium gluconate makes it less suitable for organic reactions conducted in non-polar aprotic solvents, which are common in organic synthesis.
-
Alternative Catalysts: A vast array of more potent, selective, and well-understood Lewis acid and base catalysts are available to organic chemists, leaving little incentive to explore less reactive options like barium salts for general applications.
-
Focus on Barium Catalysis: Recent research into barium catalysis has focused on organometallic barium complexes with specialized ligands designed to enhance reactivity and stability, rather than simple salts like the gluconate.[6]
References
- 1. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 2. quickcompany.in [quickcompany.in]
- 3. Barium gluconate | C12H22BaO14 | CID 89753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BARIUM GLUCONATE [chemicalbook.com]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. Mechanochemical generation of aryl barium nucleophiles from unactivated barium metal - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Barium Gluconate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of fermentation parameters for barium gluconate production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fermentation process for barium gluconate production.
| Problem | Potential Cause | Recommended Solution |
| Low Barium Gluconate Yield | Suboptimal pH of the fermentation medium. | The optimal pH for gluconic acid production by fungi like Aspergillus niger is typically between 4.5 and 6.5.[1][2][3] For A. niger, a pH of 6.0 has been shown to be optimal.[4] Use barium carbonate or barium hydroxide (B78521) to maintain the pH within this range.[5] A pH below 3.5 may trigger the tricarboxylic acid (TCA) cycle, leading to the formation of citric acid as a byproduct.[1][2] |
| Inadequate aeration or agitation. | Gluconic acid production is a strictly aerobic process.[2] Insufficient dissolved oxygen can limit the conversion of glucose. Increase the agitation speed or aeration rate to enhance oxygen transfer.[1][6] For A. niger, an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) has been found to be optimal.[6] Oxygen-enriched air can also shorten fermentation time and increase yield.[7][8] | |
| Improper fermentation temperature. | The optimal temperature for gluconic acid production by Aspergillus niger is generally around 30°C.[4][6] Temperatures that are too high or too low can negatively impact enzyme activity and microbial growth.[9][10][11] | |
| Suboptimal media composition. | Ensure the medium has a high carbon-to-nitrogen (C/N) ratio for the production phase.[2] Glucose concentrations between 110-250 g/L are commonly used.[3] While high glucose concentrations are needed, they can also cause substrate inhibition.[2] The addition of specific inorganic salts, such as MgSO₄·7H₂O and KH₂PO₄, can stimulate production.[4] | |
| Formation of Byproducts (e.g., Citric Acid, 2-Ketogluconate) | Low pH. | Maintaining the pH above 3.5 can suppress the formation of citric acid.[1][2] |
| High dissolved oxygen in later stages. | While high aeration is crucial, excessive oxygen, especially in later stages, might promote the formation of byproducts in some microorganisms. A two-stage oxygen control strategy has been shown to be effective in some cases.[8] | |
| Microbial strain characteristics. | Some bacterial strains, like Pseudomonas, naturally produce 2-ketogluconate from gluconic acid.[3][12] Using a specific strain of Aspergillus niger that is a high-producer of gluconic acid can minimize byproduct formation.[4][13] | |
| Poor Microbial Growth | Inappropriate inoculum size or age. | An optimal inoculum dose is crucial for efficient fermentation. For A. niger, a 10% inoculum dose with a 24-hour age has been shown to be effective.[6] |
| Low C/N ratio in the seed medium. | The seed medium for inoculum development requires a low C/N ratio to promote initial cell growth.[2] | |
| Presence of inhibitors in the media. | If using complex substrates like molasses or hydrolysates, inhibitors such as furfural (B47365) or acetic acid could be present and hinder microbial growth.[1] | |
| Potential toxicity of barium. | Barium salts can be toxic to microorganisms. It may be necessary to use a strain of Aspergillus niger that has been adapted to grow in the presence of barium carbonate.[5] | |
| Slow Fermentation Rate | Suboptimal temperature, pH, or aeration. | Review and optimize the key fermentation parameters as detailed in the "Low Barium Gluconate Yield" section. |
| Insufficient nutrient availability. | Ensure that essential nutrients, including nitrogen, phosphorus, and trace elements, are not limiting in the fermentation medium.[4] | |
| Mycelial morphology. | In fungal fermentations, dense mycelial pellets can lead to oxygen transfer limitations.[2] Adjusting agitation and media composition can help achieve a more dispersed mycelial form, which has been shown to have a higher production rate.[2] |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to optimize for barium gluconate production?
The most critical parameters include pH, temperature, dissolved oxygen (influenced by aeration and agitation), and media composition (carbon source, nitrogen source, and mineral salts).[11][14]
2. Which microorganisms are typically used for gluconate production?
Aspergillus niger is the most common fungus used for industrial production of gluconic acid and its salts due to its high yields.[4][13] Certain bacteria, such as Gluconobacter oxydans and species of Pseudomonas, are also known producers.[1][3]
3. What is the optimal pH for barium gluconate fermentation?
The optimal pH for gluconic acid production by A. niger is generally in the range of 4.5 to 6.5.[1][2][3] A pH of 6.0 has been identified as optimal in several studies.[4][6] This is maintained by the addition of a neutralizing agent, which in this case would be a barium salt like barium carbonate or barium hydroxide.[5]
4. How does temperature affect the fermentation process?
Temperature significantly influences the metabolic activity of the microorganism.[9][10] For Aspergillus niger, the optimal temperature for gluconic acid production is typically around 30°C.[4][6] For Acetobacter aceti, a temperature of 37°C has shown higher gluconic acid production than 30°C.[15]
5. What is the role of aeration and agitation?
The conversion of glucose to gluconic acid is an oxidative process that requires a significant amount of oxygen.[2] Agitation helps to increase the interfacial area between the air bubbles and the liquid, improving the oxygen transfer rate. High aeration and agitation are generally necessary for high production rates.[3]
6. What are common carbon and nitrogen sources used in the fermentation media?
Glucose is the most common carbon source, with concentrations typically ranging from 110 to 250 g/L.[3] For nitrogen sources, peptone and di-ammonium phosphate (B84403) have been used effectively.[4]
7. How can byproduct formation be minimized?
Maintaining the pH above 3.5 helps to prevent the production of citric acid in A. niger fermentations.[1][2] The choice of microorganism is also crucial, as some species are more prone to producing other organic acids.[3] Oxygen-enriched fermentation has also been shown to decrease the main byproduct, citric acid.[7][8]
Data Presentation
Table 1: Effect of pH on Gluconic Acid Production by A. niger
| Initial pH | Gluconic Acid Yield (g/L) | Fungal Biomass (g/L) |
| 3.0 | 10.15 | 6.42 |
| 4.0 | 30.26 | 8.16 |
| 5.0 | 45.82 | 9.55 |
| 6.0 | 58.46 | 10.02 |
| 7.0 | 40.11 | 9.89 |
| 8.0 | 15.33 | 7.21 |
| Data adapted from a study on gluconic acid production by A. niger at 30°C for 7 days.[4] |
Table 2: Optimized Parameters for Calcium Gluconate Production by A. niger
| Parameter | Optimal Value |
| Glucose Concentration | 15% |
| Inoculum Dose | 10% |
| Inoculum Age | 24 hours |
| pH | 6.0 ± 0.2 |
| Agitation Rate | 200 rpm |
| Aeration Rate | 1.0 vvm |
| Temperature | 30 ± 1°C |
| These parameters were optimized for calcium gluconate production and serve as a strong starting point for barium gluconate optimization.[6] |
Experimental Protocols
Protocol 1: Inoculum Development
-
Prepare a seed medium with a low carbon-to-nitrogen ratio. A typical composition includes (per liter): 50g glucose, 2g di-ammonium phosphate, 2.5g MgSO₄, and 1g KH₂PO₄, with the pH adjusted to 5.5.
-
Inoculate the sterile seed medium with spores of Aspergillus niger to a final concentration of 10⁶ - 10⁸ spores/mL.[2]
-
Incubate the culture on an orbital shaker at 180-200 rpm and 28-30°C for 24-48 hours.[6]
-
The resulting culture is the inoculum for the production fermenter.
Protocol 2: Barium Gluconate Fermentation
-
Prepare the production medium with a high carbon-to-nitrogen ratio. A typical composition includes (per liter): 150g glucose, and may contain other nutrients like 1g di-ammonium phosphate, 0.1g MgSO₄, 0.15g Urea, and 0.2g KH₂PO₄.[6]
-
Sterilize the production medium and the fermenter. A solution of barium carbonate can be sterilized separately and added to the fermenter.
-
Inoculate the production medium with 10% (v/v) of the prepared inoculum.[6]
-
Set the fermentation parameters to their optimal values: temperature at 30°C, agitation at 200 rpm, and aeration at 1.0 vvm.[6]
-
Maintain the pH at 6.0 by the controlled addition of a sterile barium carbonate slurry.[5][6]
-
Monitor the fermentation process by taking samples periodically to measure glucose consumption and barium gluconate production.
-
The fermentation is typically complete within 48-72 hours, or when glucose is depleted.
Visualizations
References
- 1. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 2. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quickcompany.in [quickcompany.in]
- 6. ijisrt.com [ijisrt.com]
- 7. Oxygen-enriched fermentation of sodium gluconate by Aspergillus niger and its impact on intracellular metabolic flux distributions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vernier.com [vernier.com]
- 10. atlas-scientific.com [atlas-scientific.com]
- 11. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 12. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 15. Impact of temperature on gluconic acid production during acetification by Acetobacter aceti - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the crystallization of barium gluconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of barium gluconate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of barium gluconate, presented in a question-and-answer format.
Issue 1: No crystal formation, or very low yield.
-
Question: I have prepared a barium gluconate solution, but no crystals are forming after cooling/addition of an antisolvent. What should I do?
-
Answer: This issue typically arises from insufficient supersaturation. Here are several troubleshooting steps:
-
Increase Concentration: The most straightforward solution is to increase the concentration of barium gluconate. If you are using an evaporation technique, allow more solvent to evaporate. If you are using a cooling or antisolvent method, try preparing a more concentrated initial solution.
-
Induce Nucleation:
-
Seeding: Introduce a small, high-quality crystal of barium gluconate to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
-
Optimize Temperature: For cooling crystallization, ensure the final temperature is low enough to significantly reduce the solubility of barium gluconate. A slower cooling rate can also promote the formation of larger, higher-quality crystals.
-
Antisolvent Selection: If using an antisolvent, ensure it is one in which barium gluconate has very low solubility and is fully miscible with the primary solvent. The rate of antisolvent addition is also critical; a slower addition rate often yields better results.[1]
-
Issue 2: Formation of oil or amorphous precipitate instead of crystals.
-
Question: Instead of crystals, I am observing an oily substance or a fine, non-crystalline powder. How can I resolve this?
-
Answer: Oiling out or amorphous precipitation usually occurs when the level of supersaturation is too high, causing the solute to crash out of solution too rapidly for an ordered crystal lattice to form.[2]
-
Reduce Supersaturation: Start with a more dilute solution or reduce the rate at which supersaturation is achieved. For cooling crystallization, use a slower cooling ramp. For antisolvent crystallization, add the antisolvent more slowly and with vigorous stirring to ensure proper mixing.
-
Increase Crystallization Temperature: Sometimes, conducting the crystallization at a slightly higher temperature can prevent oiling out by providing more kinetic energy for the molecules to arrange themselves into a crystal lattice.
-
Solvent System Modification: The choice of solvent can significantly impact crystallization. If you are using a single solvent, consider a mixed solvent system to better control solubility and supersaturation.
-
Issue 3: Crystals are too small (microcrystalline).
-
Question: My crystallization yields a fine powder of very small crystals. How can I obtain larger crystals?
-
Answer: The formation of numerous small crystals is a result of a high nucleation rate compared to the crystal growth rate. To obtain larger crystals, the goal is to favor growth over nucleation.
-
Control Supersaturation: Maintain a lower level of supersaturation. This can be achieved by slowing down the cooling rate, the rate of solvent evaporation, or the addition of an antisolvent.[2]
-
Reduce Nucleation Sites: Ensure your crystallization vessel is meticulously clean, as dust and other particulates can act as nucleation sites. Filtering the hot solution before crystallization can also help.
-
Aging/Digestion: After the initial crystal formation, holding the solution at a constant temperature for an extended period (a process known as Ostwald ripening) can lead to the dissolution of smaller crystals and the growth of larger ones.
-
Issue 4: Poor crystal morphology or habit.
-
Question: The crystals I have obtained are dendritic, needle-like, or agglomerated, which is problematic for downstream processing. How can I control the crystal habit?
-
Answer: Crystal morphology is influenced by various factors including the solvent, pH, and the presence of impurities.
-
Solvent Choice: The solvent can have a significant impact on which crystal faces grow faster. Experimenting with different solvents or solvent mixtures can alter the crystal habit.
-
pH Adjustment: The pH of the crystallization medium can influence the surface charge of the growing crystals and affect their morphology. For barium salts like barium carbonate, pH has been shown to play an important role in crystal morphology.[3][4] A systematic study of pH effects on barium gluconate crystallization is recommended.
-
Impurity Control: Even small amounts of impurities can adsorb to specific crystal faces and inhibit their growth, leading to changes in morphology.[5] Ensure high purity of starting materials and solvents. If certain impurities are unavoidable, understanding their specific effects can sometimes be leveraged to control crystal shape.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in barium gluconate crystallization?
A1: The most frequently encountered challenges include:
-
Controlling Supersaturation: Achieving the optimal level of supersaturation is critical. Too low, and no crystals will form; too high, and you risk the formation of oils or amorphous precipitates.
-
Polymorphism: While not extensively documented for barium gluconate, polymorphism (the existence of multiple crystal forms) is a common challenge in pharmaceutical crystallization. Different polymorphs can have different physical properties, such as solubility and stability.
-
Impurity Effects: Impurities can inhibit crystal growth, alter crystal habit, or be incorporated into the crystal lattice, affecting the purity of the final product.
-
Scale-up: A crystallization process that works well on a small laboratory scale may not be directly transferable to a larger scale due to differences in heat and mass transfer.
Q2: How does pH affect the crystallization of barium gluconate?
A2: The pH of the crystallization solution can significantly impact the solubility of barium gluconate and the kinetics of crystallization. For other barium salts, such as barium sulfate (B86663) and barium carbonate, pH has been shown to influence both nucleation and growth rates, as well as the final crystal morphology.[3][6] For barium gluconate, it is advisable to maintain a pH between 4 and 7.[7] It is recommended to experimentally screen a range of pH values to determine the optimal conditions for your desired crystal attributes.
Q3: What are the likely impurities in barium gluconate synthesis and how do they affect crystallization?
A3: Barium gluconate is typically synthesized from the reaction of gluconic acid with barium carbonate or barium hydroxide (B78521).[8] Potential impurities can include:
-
Unreacted Starting Materials: Residual gluconic acid or barium salts can alter the pH and ionic strength of the solution, affecting solubility and crystal growth.
-
Byproducts of Gluconic Acid Production: If the gluconic acid is produced via fermentation, it may contain residual sugars or other organic acids which can act as crystal growth inhibitors or habit modifiers.
-
Impurities from Barium Source: The barium carbonate or hydroxide used may contain other metal carbonates or hydroxides, which could be incorporated into the crystal lattice or affect the crystallization kinetics.
These impurities can inhibit crystallization, lead to the formation of undesirable crystal habits, or reduce the purity of the final product.[9]
Q4: What is polymorphism and how can I detect it in my barium gluconate crystals?
A4: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties. To detect polymorphism in barium gluconate, several analytical techniques can be employed:
-
Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying different polymorphs, as each will have a unique diffraction pattern.[10][11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify different polymorphs by their distinct melting points and enthalpies of fusion. It can also detect polymorphic transformations that occur upon heating.[10][12]
-
Vibrational Spectroscopy (FTIR, Raman): Different polymorphs may exhibit subtle differences in their vibrational spectra.
Q5: How can I control the particle size of my barium gluconate crystals?
A5: Controlling particle size is crucial for many applications. The key is to control the relative rates of nucleation and crystal growth.
-
To obtain larger crystals: Favor growth over nucleation by using a lower level of supersaturation, a slower rate of cooling or antisolvent addition, and minimizing nucleation sites.
-
To obtain smaller crystals: Favor nucleation over growth by using a higher level of supersaturation, rapid cooling or antisolvent addition, and providing ample nucleation sites (e.g., through seeding with many small crystals).
Data Presentation
Due to the limited availability of specific quantitative data for barium gluconate in the public domain, the following tables provide data for analogous compounds to offer general guidance. Researchers should determine the specific parameters for barium gluconate experimentally.
Table 1: Solubility of Barium Salts in Water at Various Temperatures
| Compound | Formula | 0°C | 20°C | 40°C | 60°C | 80°C | 100°C |
| Barium Hydroxide | Ba(OH)₂ | 2 g | 4 g | 8 g | 21 g | 101 g | 230 g |
| Barium Bromide | BaBr₂ | 104 g | 109 g | 114 g | 123 g | 135 g | 149 g |
| Barium Carbonate | BaCO₃ | 0.0022 g | 0.0024 g | 0.0028 g | 0.0034 g | 0.0040 g | 0.0046 g |
Data is presented as grams of solute per 100 grams of water. Data for Barium Hydroxide and Barium Bromide from[13][14]. Data for Barium Carbonate is less consistently reported, and the values represent an approximation based on available information.
Table 2: General Solvent/Antisolvent Miscibility and Barium Gluconate Solubility
| Solvent | Miscibility with Water | Expected Barium Gluconate Solubility |
| Water | - | High |
| Ethanol | Miscible | Low |
| Methanol | Miscible | Low |
| Acetone | Miscible | Very Low |
| Isopropanol | Miscible | Low |
This table provides a qualitative guide. The exact solubility of barium gluconate in these solvents and their mixtures should be determined experimentally.
Experimental Protocols
The following are detailed, generalized methodologies for common crystallization techniques that can be adapted for barium gluconate.
1. Cooling Crystallization
This method is suitable for compounds that have a significant decrease in solubility with decreasing temperature.
-
Methodology:
-
Dissolution: Dissolve the barium gluconate in a suitable solvent (e.g., deionized water) at an elevated temperature (e.g., 70-80°C) to create a saturated or slightly undersaturated solution. Ensure all solids are completely dissolved.
-
Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration to remove it. This will prevent unwanted nucleation.
-
Cooling: Allow the solution to cool slowly and undisturbed. A slow cooling rate (e.g., 5-10°C per hour) is generally preferred for the growth of large, high-quality crystals. The solution can be allowed to cool to room temperature on a benchtop, insulated to slow heat loss, and then transferred to a refrigerator or a programmable cooling bath for further cooling.
-
Isolation: Once crystallization is complete, separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent or an appropriate antisolvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
-
2. Antisolvent Crystallization
This technique involves the addition of a solvent in which the compound of interest is insoluble (the antisolvent) to a solution of the compound, thereby inducing precipitation.
-
Methodology:
-
Dissolution: Dissolve the barium gluconate in a solvent in which it is highly soluble (e.g., water) to create a concentrated solution.
-
Antisolvent Addition: Slowly add a miscible antisolvent (e.g., ethanol, isopropanol) to the barium gluconate solution with constant, vigorous stirring. The rate of addition is a critical parameter; a slow, controlled addition is preferable.[1]
-
Maturation: After the addition of the antisolvent is complete, continue to stir the suspension for a period to allow for crystal growth and maturation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with the antisolvent or a mixture of the solvent and antisolvent.
-
Drying: Dry the crystals, typically under vacuum.
-
3. Evaporation Crystallization
This method is suitable for compounds that are highly soluble at room temperature and do not have a strong temperature-dependent solubility.
-
Methodology:
-
Dissolution: Prepare a solution of barium gluconate in a suitable solvent. The solution can be saturated or undersaturated.
-
Evaporation: Allow the solvent to evaporate slowly and at a constant temperature. This can be achieved by leaving the container partially covered (e.g., with parafilm with a few small holes) in a fume hood or a desiccator.[15]
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.
-
Isolation: Once crystals of a suitable size have formed, they can be carefully removed from the solution, or the remaining solvent can be decanted.
-
Washing and Drying: Wash the crystals with a small amount of a solvent in which they are poorly soluble and then dry them.
-
Mandatory Visualizations
Experimental Workflow for Barium Gluconate Crystallization
Caption: Experimental workflow for the synthesis and crystallization of barium gluconate.
Troubleshooting Logic for No Crystal Formation
Caption: Troubleshooting logic for when no crystals are forming during crystallization.
References
- 1. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nucleation, growth and inhibition of barium sulfate-controlled modification with organic and inorganic additives - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. ugr.es [ugr.es]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. Identification and quantification techniques of polymorphic forms - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mgibbs03.weebly.com [mgibbs03.weebly.com]
- 14. scribd.com [scribd.com]
- 15. unifr.ch [unifr.ch]
Preventing co-precipitation of impurities during barium sulfate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the co-precipitation of impurities during the gravimetric analysis of sulfate (B86663) as barium sulfate (BaSO₄).
Frequently Asked Questions (FAQs)
Q1: What is co-precipitation in the context of barium sulfate analysis?
A1: Co-precipitation is the process where substances that are normally soluble under the experimental conditions are carried down and contaminate the barium sulfate precipitate.[1][2] This contamination leads to inaccurate mass measurements and, consequently, errors in the determination of sulfate concentration.
Q2: What are the common types of co-precipitation that affect BaSO₄ analysis?
A2: There are four main types of co-precipitation:
-
Surface Adsorption: Impurities are adsorbed onto the surface of the BaSO₄ particles. This is more significant for smaller particles due to their larger surface area.[1]
-
Occlusion: Impurities are physically trapped within pockets of the growing BaSO₄ crystal.[1][3] This often happens during rapid crystal growth.
-
Mixed-Crystal Formation (Inclusion): A contaminant ion, similar in size and charge to barium (Ba²⁺) or sulfate (SO₄²⁻), replaces one of these ions in the BaSO₄ crystal lattice.[1][4]
-
Mechanical Entrapment: Crystals growing closely together can trap pockets of the mother liquor between them.[1]
Q3: Which ions are most likely to co-precipitate with barium sulfate?
A3: A variety of cations and anions can co-precipitate, leading to either high or low results.
-
Anions: Nitrate (B79036), chlorate (B79027), and chloride ions are known to co-precipitate as their barium salts, which can cause results to be erroneously high.[5]
-
Cations: Alkali metals (like potassium) and heavy metals (such as iron and chromium) are common cationic impurities.[3] Co-precipitation of alkali sulfates can lead to low results because their atomic weights are lower than barium's.[3] Heavy metals can also interfere with the complete precipitation of sulfate, causing low results.[3]
Q4: How does pH affect the precipitation of barium sulfate?
A4: The pH of the solution is a critical factor. Precipitation is typically carried out in a slightly acidic medium (pH 4.5-5.0) by adding hydrochloric acid. This acidic environment prevents the precipitation of other barium salts like barium carbonate and barium phosphate, which would interfere and lead to high results.[6][7] However, at very low pH (highly acidic), the solubility of BaSO₄ can increase, potentially leading to incomplete precipitation.[8][9]
Troubleshooting Guide
Problem: My final BaSO₄ weight is unexpectedly high.
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Possible Cause: Co-precipitation of interfering anions like nitrates, chlorates, or chlorides.[5] It could also be due to the precipitation of other barium salts, such as barium carbonate, if the solution was not sufficiently acidified.[7]
-
Solution:
-
Ensure Proper Acidification: Before adding the barium chloride precipitant, make sure the sample solution is acidified with dilute hydrochloric acid (HCl).[10] This will dissolve interfering carbonate ions.
-
Remove Interfering Anions: If high concentrations of nitrate or chlorate are suspected, they should be removed prior to precipitation.[5]
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Slow Addition of Precipitant: Add the barium chloride (BaCl₂) solution slowly, drop by drop, while constantly stirring the hot analyte solution.[5][11] This minimizes localized high concentrations of the precipitant, reducing surface adsorption.
-
Problem: My final BaSO₄ weight is unexpectedly low.
-
Possible Cause: Incomplete precipitation or co-precipitation of lower molecular weight alkali metal sulfates.[3] Heavy metals like iron and chromium can also form sulfates and interfere with the complete precipitation of BaSO₄.[3]
-
Solution:
-
Test for Completeness: After precipitation appears complete and the precipitate has settled, add a few more drops of BaCl₂ solution to the clear supernatant to ensure no more precipitate forms.[5][6]
-
Control Temperature: Perform the precipitation from a hot solution (near boiling, around 90°C).[5][12] This increases the solubility of BaSO₄, which, according to the von Weimarn ratio, promotes the formation of larger, purer crystals and reduces co-precipitation.[13][14][15][16]
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Digest the Precipitate: After precipitation, keep the solution hot (80-90°C) for a period of at least one hour, or preferably overnight.[5] This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a purer, more filterable precipitate.[1][5][12]
-
Problem: The BaSO₄ precipitate is very fine and passes through the filter paper.
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Possible Cause: The formation of a colloidal suspension due to high relative supersaturation. This happens when the concentration of reagents is too high or they are mixed too quickly.[6][14]
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Solution:
-
Precipitate from Dilute Solutions: Start with a dilute solution of the analyte.[14] This keeps the initial concentration (Q) low.
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Slow Addition of Dilute Precipitant: Add a dilute BaCl₂ solution slowly and with vigorous stirring.[6][14] This also helps to keep Q low and minimizes the relative supersaturation.
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Precipitate from a Hot Solution: Heating the solution increases the equilibrium solubility (S) of the precipitate.[17] According to the von Weimarn ratio, (Q-S)/S, increasing S helps to decrease relative supersaturation, favoring the growth of larger particles over the formation of many small nuclei.[14][16]
-
Data Presentation
Table 1: Effect of Experimental Conditions on Barium Sulfate Precipitate Quality
| Parameter | Condition to Minimize Co-precipitation | Rationale | Potential Negative Outcome of Incorrect Condition |
| Analyte/Precipitant Concentration | Use dilute solutions[14] | Decreases relative supersaturation, promoting larger crystal growth. | High concentrations lead to high supersaturation and fine, impure particles. |
| Rate of Precipitant Addition | Add BaCl₂ slowly and with constant stirring[5][11] | Prevents localized high supersaturation, reducing occlusion and surface adsorption. | Rapid addition forms a fine, colloidal precipitate that is difficult to filter. |
| Temperature | Precipitate from hot solution (near boiling)[5][12] | Increases precipitate solubility (S), which decreases relative supersaturation and favors larger, purer crystals.[16] | Precipitation from a cold solution can result in smaller, less pure particles. |
| Acidity (pH) | Adjust to slightly acidic (pH 4.5-5.0) with HCl | Prevents precipitation of interfering salts like BaCO₃.[7] | Neutral or alkaline pH may cause co-precipitation of other barium salts. Very low pH increases BaSO₄ solubility.[8] |
| Post-Precipitation | Digest the precipitate by heating for several hours[5][12] | Allows for recrystallization, where smaller, less perfect particles dissolve and re-form on larger crystals, expelling impurities. | Skipping digestion results in a less pure precipitate with smaller particle size. |
Experimental Protocols
Detailed Methodology for Gravimetric Determination of Sulfate
This protocol incorporates steps to minimize the co-precipitation of impurities.
-
Sample Preparation:
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Precipitation:
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Heat the acidified sample solution to near boiling (approximately 90°C).[5] Do not allow the solution to boil vigorously to avoid loss of sample due to splashing.
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Separately, warm a dilute solution of barium chloride (BaCl₂).
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Add the warm BaCl₂ solution to the hot sample solution very slowly, dropwise, with continuous and gentle stirring. This is a critical step to prevent high supersaturation.
-
-
Digestion:
-
Filtration and Washing:
-
Set up a filtration apparatus using ashless filter paper.[5]
-
Decant the clear supernatant through the filter paper.
-
Wash the precipitate in the beaker with small portions of warm deionized water, decanting the washings through the filter.
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Transfer the precipitate onto the filter paper. Use a rubber policeman to ensure all precipitate is transferred.
-
Continue washing the precipitate on the filter paper with warm deionized water until the filtrate is free of chloride ions. Test the washings by adding a drop of silver nitrate (AgNO₃) solution; the absence of a white precipitate (AgCl) indicates the washing is complete.[6]
-
-
Drying and Ignition:
-
Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.
-
Gently heat the crucible to char the filter paper, then ignite at a high temperature (e.g., 800°C) in a muffle furnace for at least one hour until the residue is white.
-
Allow the crucible to cool in a desiccator to prevent moisture absorption.
-
-
Weighing:
-
Once cooled to room temperature, weigh the crucible containing the BaSO₄ precipitate.
-
Repeat the ignition, cooling, and weighing steps until a constant mass is achieved (successive weighings agree within ±0.4 mg).[10] This ensures all water has been removed.
-
Visualizations
Caption: Logical relationship of co-precipitation mechanisms.
Caption: Workflow for minimizing co-precipitation in BaSO₄ analysis.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Purity of the Precipitate: Co-precipitation & Post precipitation and Estimation of Barium Sulphate | Pharmaguideline [pharmaguideline.com]
- 3. NEMI Method Summary - 375.3 [nemi.gov]
- 4. Co-precipitation of radium with barium and strontium sulfate and its impact on the fate of radium during treatment of produced water from unconventional gas extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DETERMINATION OF SULPHATE AS BARIUM SULPHATE USING GRAVIMETRY. | PDF [slideshare.net]
- 7. Precipitation of BaSO4 | Isotope Science Lab | University of Calgary [ucalgary.ca]
- 8. ugr.es [ugr.es]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Sulfate in Water: The Gravimetric Method-MADSUR [madsursensor.com]
- 13. goldbook.iupac.org [goldbook.iupac.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. goldbook.iupac.org [goldbook.iupac.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
Technical Support Center: Optimizing Metal Gluconate Yield from Barium Gluconate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of metal gluconates synthesized from barium gluconate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of metal gluconates via the barium gluconate intermediate route.
Q1: Why is my final metal gluconate yield lower than expected?
Low yield can be attributed to several factors throughout the experimental process. Consider the following potential causes and solutions:
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Incomplete Reaction: The double displacement reaction between barium gluconate and the metal sulfate (B86663) may not have gone to completion.
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Solution: Ensure stoichiometric amounts of reactants are used. A slight excess of the metal sulfate can be used to drive the reaction to completion, but this may complicate purification. Monitor the reaction for the absence of barium ions in the solution using a qualitative test (e.g., addition of a small amount of sulfate solution to a filtered sample should not produce a precipitate).
-
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Precipitation of the Desired Metal Gluconate: Some metal gluconates have limited solubility and may precipitate along with barium sulfate, leading to losses during filtration.
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Co-precipitation with Barium Sulfate: The desired metal gluconate can be trapped within the barium sulfate precipitate.
-
Solution: Wash the barium sulfate precipitate thoroughly with hot deionized water to recover any adsorbed product. Combine the washings with the main filtrate.
-
-
Losses during Crystallization and Isolation: Significant product loss can occur during the final crystallization and isolation steps.
Q2: The color of my ferrous gluconate product is brownish-yellow instead of the expected grayish-green. What causes this, and how can I prevent it?
This discoloration indicates the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.
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Cause: Ferrous ions are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and non-acidic pH.[1]
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Prevention:
-
Inert Atmosphere: Conduct the reaction and subsequent filtration and crystallization steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
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pH Control: Maintain a weakly acidic pH (around 4.0-5.0) during the reaction, as Fe²⁺ is more stable under these conditions.[1]
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Reducing Agents: Add a small amount of a reducing agent, like ascorbic acid or sodium sulfite, to the reaction mixture to protect the Fe²⁺ from oxidation.[1]
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Temperature Management: While gentle warming can aid dissolution, avoid excessively high temperatures, which can accelerate oxidation.[1]
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Q3: My final product contains impurities. How can I improve its purity?
Impurities can arise from unreacted starting materials, side products, or co-precipitated salts.
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Unreacted Barium Gluconate: The presence of barium in the final product is a common issue.
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Solution: Ensure the complete precipitation of barium sulfate by using a slight excess of the metal sulfate. Test the filtrate for the absence of barium ions before proceeding with crystallization.
-
-
Excess Metal Sulfate: If an excess of metal sulfate was used, it might crystallize with the final product.
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Solution: Recrystallize the final product from a suitable solvent (typically water or a water-ethanol mixture) to remove soluble sulfate salts.
-
-
Other Metal Contaminants: Contaminants may be present in the starting materials.
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Solution: Use high-purity starting materials. Barium gluconate can be prepared in high purity through fermentation processes.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using barium gluconate as an intermediate in the synthesis of other metal gluconates?
Barium gluconate is an excellent intermediate because of the insolubility of barium sulfate (BaSO₄). When a soluble metal sulfate (e.g., zinc sulfate, ferrous sulfate) is added to a solution of barium gluconate, barium sulfate precipitates out, leaving the desired metal gluconate in the solution. This provides a straightforward method for separating the cation.[6]
Q2: Can I use other barium salts besides the gluconate?
While other barium salts could be used in principle, barium gluconate is preferred because it is readily prepared from gluconic acid, which can be produced in high yields via fermentation.[6] The gluconate anion is also the desired anion for the final product, simplifying the overall process.
Q3: What is the general reaction scheme for the synthesis of a metal gluconate from barium gluconate?
The general reaction is a double displacement (or metathesis) reaction:
Ba(C₆H₁₁O₇)₂ (aq) + MSO₄ (aq) → M(C₆H₁₁O₇)₂ (aq) + BaSO₄ (s)
Where 'M' represents a divalent metal such as Zn²⁺, Fe²⁺, Ca²⁺, or Mg²⁺.
Q4: How can I prepare the initial barium gluconate solution?
Barium gluconate can be synthesized by reacting barium carbonate with gluconic acid.[7] Alternatively, it can be produced directly through a fermentation process using a specific strain of Aspergillus niger in a medium containing glucose and barium carbonate.[6] The resulting fermented broth containing barium gluconate can sometimes be used directly without extensive purification.[6]
Data Presentation
Table 1: Reaction Parameters for Metal Gluconate Synthesis
| Metal Gluconate | Reactants | pH Range | Temperature (°C) | Key Considerations | Reported Yield (%) |
| Ferrous Gluconate | Barium Gluconate, Ferrous Sulfate | 4.0 - 5.0[1] | 50 - 65[1] | Operate under an inert atmosphere to prevent oxidation of Fe²⁺.[1] | >90 (with optimization) |
| Zinc Gluconate | Barium Gluconate, Zinc Sulfate | 4.0 - 7.0[2][3][4] | 60 - 70[2][3][4] | Control supersaturation during crystallization to improve crystal size.[2][3][4] | 45 - 50 (crystal yield)[4] |
| Calcium Gluconate | Barium Gluconate, Calcium Sulfate | 4.0 - 7.0[2][3][4] | 80 - 90[2][3][4] | Seeding is often necessary to initiate crystallization.[5] | ~50 (crystal yield)[4] |
| Magnesium Gluconate | Barium Gluconate, Magnesium Sulfate | Neutral | Room Temp. | The mother liquor can be recycled to prepare subsequent batches.[8] | ~71[8] |
Experimental Protocols
Protocol 1: General Procedure for the Preparation of Metal Gluconates from Barium Gluconate
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Dissolution: Prepare an aqueous solution of barium gluconate. The concentration will depend on the solubility of the target metal gluconate. Gentle heating may be applied to aid dissolution.
-
Reaction: Stoichiometrically add a solution of the corresponding metal sulfate (e.g., zinc sulfate for zinc gluconate) to the barium gluconate solution with constant stirring. A dense white precipitate of barium sulfate will form immediately.
-
Completion and Filtration: Continue stirring for a specified period (e.g., 30-60 minutes) to ensure the reaction goes to completion. Filter the hot solution to remove the barium sulfate precipitate.
-
Washing: Wash the barium sulfate precipitate with hot deionized water and combine the washings with the filtrate to maximize product recovery.
-
Crystallization: Concentrate the filtrate by evaporation to induce supersaturation. Allow the solution to cool slowly to facilitate crystallization. Seeding with a small crystal of the desired product can be beneficial.[2][3][4][5]
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water or a water-ethanol mixture, and dry under vacuum at a moderate temperature.
Protocol 2: Specific Protocol for the Preparation of Ferrous Gluconate
-
Inert Atmosphere: Purge a reaction vessel with an inert gas (e.g., nitrogen) and maintain a positive pressure throughout the experiment.
-
Dissolution: Dissolve barium gluconate in deoxygenated water at 50-60°C.
-
pH Adjustment: Adjust the pH of the solution to 4.0-5.0 with a suitable acid (e.g., gluconic acid).[1]
-
Reaction: Slowly add a solution of ferrous sulfate (also prepared in deoxygenated water) to the barium gluconate solution with stirring.
-
Filtration: Filter the hot solution under an inert atmosphere to remove the barium sulfate precipitate.
-
Crystallization: Concentrate the filtrate under reduced pressure at a temperature not exceeding 60°C.[1] Cool the concentrate slowly to 5°C to crystallize the ferrous gluconate.[1]
-
Isolation: Filter the crystals, wash with a deoxygenated water-ethanol mixture, and dry under vacuum at 40-45°C.[1]
Visualizations
Caption: Workflow for Metal Gluconate Synthesis from Barium Gluconate.
Caption: Troubleshooting Guide for Low Metal Gluconate Yield.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0254486B1 - Preparation of metal gluconates - Google Patents [patents.google.com]
- 4. Preparation of metal gluconates - Patent 0254486 [data.epo.org]
- 5. tdcommons.org [tdcommons.org]
- 6. quickcompany.in [quickcompany.in]
- 7. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 8. US3670000A - Process of producing difficulty soluble metal gluconates - Google Patents [patents.google.com]
Troubleshooting low solubility issues with barium gluconate in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with barium gluconate in their experiments.
Frequently Asked Questions (FAQs)
Q1: I thought barium gluconate was soluble in water. Why am I observing precipitation?
A1: While barium gluconate is generally considered to have high water solubility, precipitation can occur under several common laboratory conditions.[1] The most frequent causes are the "common ion effect" or unintended chemical reactions with components in your solutions. If your solution contains other sources of barium ions, it can decrease the solubility of barium gluconate. More commonly, the presence of sulfate (B86663) or phosphate (B84403) ions, even at low concentrations, will lead to the formation of highly insoluble barium sulfate or barium phosphate precipitates.
Q2: At what concentration can I expect my barium gluconate solution to be stable?
A2: The stability of your barium gluconate solution is highly dependent on the composition of your solvent and the presence of other ions. In pure, deionized water, you can achieve relatively high concentrations. However, in complex biological media or buffers (like Phosphate-Buffered Saline - PBS), the maximum stable concentration will be significantly lower due to the potential for precipitation with phosphates and sulfates. It is always recommended to prepare high-concentration stock solutions in deionized water and then dilute them to the final working concentration in your experimental buffer, ideally right before use.
Q3: How does pH affect the solubility of barium gluconate?
A3: The solubility of barium salts can be influenced by pH. While the gluconate ion itself is the conjugate base of a weak acid (gluconic acid), significant pH shifts can alter the equilibrium and potentially impact solubility. For instance, in highly acidic solutions, the gluconate ion may be protonated, and at very high pH, barium hydroxide (B78521) might precipitate. It is advisable to maintain a pH between 6.0 and 8.0 for optimal solubility and stability of barium gluconate solutions.
Q4: Can I autoclave my barium gluconate solution?
A4: While there is no definitive contraindication, autoclaving solutions containing gluconate salts is generally not recommended due to the potential for caramelization or degradation at high temperatures. A safer and more common method for sterilization is to filter the solution through a 0.22 µm sterile filter.
Q5: How should I store my barium gluconate stock solution?
A5: Barium gluconate stock solutions prepared in deionized water should be stored in tightly sealed containers at 2-8°C. To prevent caking and degradation of the solid form, store it in a cool, dry place away from direct light. For long-term storage of solutions, consider aliquoting and freezing at -20°C to minimize freeze-thaw cycles. Always visually inspect the solution for any signs of precipitation before use.
Troubleshooting Guide for Low Solubility Issues
This guide addresses common problems encountered when working with barium gluconate solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving barium gluconate. | Contaminated Water: The water used for dissolution may contain interfering ions like sulfates or carbonates. | Use high-purity, deionized, and filtered water (e.g., Milli-Q or equivalent). |
| Presence of Sulfates: Your glassware might have residual sulfate-containing detergents, or other reagents in your mixture contain sulfate ions. | Ensure all glassware is thoroughly rinsed with deionized water. Review the composition of all reagents for sources of sulfate. | |
| A clear solution becomes cloudy over time. | Reaction with Atmospheric CO₂: Barium ions can react with carbon dioxide from the air to form insoluble barium carbonate. | Prepare solutions fresh and keep them tightly capped. For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Slow Precipitation with Low Levels of Contaminants: Even trace amounts of phosphate or sulfate can lead to slow precipitation. | Filter the solution before use. For critical applications, consider using a chelating agent like a small amount of EDTA, but be aware that this can interfere with experiments requiring free divalent cations. | |
| Precipitate forms when adding barium gluconate to a buffer (e.g., PBS). | Phosphate-Buffered Saline (PBS) Incompatibility: PBS contains a high concentration of phosphate ions, which readily react with barium to form insoluble barium phosphate. | Option 1 (Recommended): Switch to a phosphate-free buffer such as HEPES-buffered saline or Tris-buffered saline. Option 2: If phosphate is essential, prepare concentrated stock solutions of barium gluconate and the phosphate buffer separately. Add the barium gluconate stock dropwise to the final volume of your experimental solution while vortexing to minimize localized high concentrations. |
| Inconsistent results in cell culture or electrophysiology experiments. | Precipitation in Media: Complex cell culture media often contain phosphates, sulfates, and carbonates that can precipitate with barium. | Prepare a concentrated stock solution of barium gluconate in sterile water. On the day of the experiment, dilute the stock to the final working concentration in your cell culture medium immediately before application. Visually inspect for any precipitation under a microscope. |
Quantitative Data: Solubility of Gluconate Salts
| Compound | Temperature (°C) | Solubility ( g/100 mL of H₂O) |
| Calcium Gluconate | 15 | ~3.3[1] |
| Calcium Gluconate | 25 | ~3.5[1][2] |
| Calcium Gluconate | 100 (Boiling) | ~20[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Barium Gluconate Stock Solution
This protocol describes the preparation of a sterile stock solution of barium gluconate suitable for use in cell culture or electrophysiology experiments.
Materials:
-
Barium gluconate powder (C₁₂H₂₂BaO₁₄)
-
High-purity, sterile deionized water
-
Sterile 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Calibrated balance and weigh boats
-
Magnetic stirrer and stir bar
Procedure:
-
Weighing: Accurately weigh out 5.276 g of barium gluconate powder and transfer it to the 50 mL conical tube.
-
Dissolution: Add approximately 80 mL of sterile deionized water to the conical tube. Add a sterile magnetic stir bar and place the tube on a magnetic stirrer. Stir until the powder is completely dissolved. This may take some time, and gentle warming (to no more than 40°C) can be applied to aid dissolution.
-
Volume Adjustment: Once fully dissolved, remove the stir bar and add sterile deionized water to bring the final volume to 100 mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Using Barium Gluconate as a Potassium Channel Blocker in Patch-Clamp Electrophysiology
This protocol provides a general workflow for applying barium gluconate to study its effect on potassium channels in whole-cell patch-clamp recordings.
Materials:
-
Cells expressing the potassium channel of interest
-
Extracellular (bath) solution (e.g., HEPES-buffered saline)
-
Intracellular (pipette) solution (e.g., K-gluconate based)
-
100 mM sterile stock solution of barium gluconate (from Protocol 1)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and allow them to adhere.
-
Solution Preparation: Prepare the extracellular and intracellular solutions. On the day of the experiment, thaw an aliquot of the 100 mM barium gluconate stock solution.
-
Establish Whole-Cell Configuration: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. Obtain a gigaohm seal on a target cell and rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline potassium channel activity in the absence of barium gluconate.
-
Application of Barium Gluconate: Dilute the 100 mM barium gluconate stock solution into the extracellular solution to achieve the desired final concentration (e.g., 100 µM to 1 mM). Perfuse the cell with the barium-containing extracellular solution.
-
Data Acquisition: Record the changes in potassium channel activity in the presence of barium. Observe for a reduction in current, indicating channel blockade.
-
Washout: Perfuse the cell with the original extracellular solution to wash out the barium gluconate and observe for recovery of channel activity.
Visualizations
Caption: A logical workflow for preparing and troubleshooting barium gluconate solutions.
Caption: Barium ions (Ba²⁺) blocking the efflux of potassium ions (K⁺) through a channel.
References
Addressing interference in analytical detection of barium from complex matrices
Welcome to the technical support center for the analytical detection of barium. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve interference issues when measuring barium in complex matrices such as biological fluids, environmental samples, and pharmaceutical preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for barium detection and their typical detection limits?
A1: The primary techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS). ICP-MS offers the highest sensitivity, making it ideal for ultra-trace analysis.
| Technique | Matrix | Typical Detection Limit | Reference |
| ICP-MS | Water/Waste | Sub-µg/L | [1] |
| Urine | 0.001 µg/L | [2] | |
| Soil | 0.01 mg/kg | [3] | |
| ICP-OES | Blood | 0.11 µg/L | [4][5] |
| Urine | 0.11 µg/L | [4][5] | |
| Water | 0.1 µg/L | [6] | |
| AAS | Water | 100 µg/L | [7] |
| Forensic Samples | 25 ng/g (Graphite Furnace) | [8] |
Q2: What is a "matrix effect" and how does it affect barium analysis?
A2: A matrix effect is the combined influence of all other components in a sample (the "matrix") on the measurement of the analyte (barium).[9] These effects can either suppress or enhance the analytical signal, leading to inaccurate results.[10] In ICP techniques, high concentrations of salts or easily ionizable elements can alter plasma characteristics, affecting signal stability and accuracy.[11][12] In AAS, matrix components can cause chemical and ionization interferences.[13]
Q3: My barium results are inconsistent or lower than expected. What are the likely causes?
A3: Inconsistent or low results can stem from several types of interference, depending on your analytical technique:
-
For ICP-MS: Check for isobaric overlaps (e.g., from Lanthanum, Cerium) or polyatomic interferences.[14] High matrix concentrations can also cause signal suppression.
-
For ICP-OES: High concentrations of salts or easily ionizable elements can cause plasma-based interference, leading to signal loss.[15]
-
For AAS: Chemical interference from anions like phosphate (B84403) or silicate (B1173343) can form thermally stable barium compounds in the flame, reducing the population of free barium atoms available for measurement.[13] Ionization interference can also decrease the signal by depleting the ground-state atom population.[16]
Q4: How can I compensate for matrix effects?
A4: Several strategies can be employed:
-
Matrix Matching: Prepare your calibration standards in a matrix that closely resembles your samples.[17]
-
Internal Standardization: Add an element not present in your sample (the internal standard) at a constant concentration to all samples, blanks, and standards to correct for instrumental drift and matrix-induced signal variations.[17]
-
Standard Addition Method: Add known amounts of a barium standard to aliquots of your sample. This is highly effective for complex matrices where simulating the matrix is difficult.[18]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise detection limits.[15][17]
Troubleshooting Guide: Specific Interferences
Issue 1: Inaccurate Barium Results in ICP-MS
Symptoms:
-
Falsely high readings for barium isotopes (e.g., ¹³⁸Ba).
-
Poor recovery in spiked samples.
Possible Causes & Solutions:
| Interference Type | Cause | Recommended Solution |
| Isobaric Overlap | Isotopes of other elements have the same mass-to-charge ratio as barium isotopes. Common overlaps include ¹³⁸La on ¹³⁸Ba and ¹³⁸Ce on ¹³⁸Ba. | 1. Use an Interference-Free Isotope: Select a barium isotope with no known isobaric overlaps if sensitivity allows. 2. Chemical Separation: Use ion-exchange chromatography to separate barium from interfering elements like Lanthanum (La) and Cerium (Ce) before analysis.[19] 3. Mathematical Correction: Measure a different isotope of the interfering element and apply a correction factor.[20] |
| Polyatomic (Molecular Ion) Interference | Ions formed from the sample matrix, acid, or plasma gas have the same mass as the target barium isotope (e.g., ⁹⁸Mo⁴⁰Ar⁺ on ¹³⁸Ba⁺). | 1. Use Collision/Reaction Cell (CRC) Technology: Introduce a gas (e.g., helium, hydrogen, ammonia) into the cell to neutralize or react with interfering polyatomic ions.[14][19] Helium is often used for kinetic energy discrimination (KED), which separates ions based on size.[21] |
| Doubly-Charged Ion Interference | Doubly-charged ions from high-concentration elements appear at half their mass-to-charge ratio (m/z), potentially overlapping with a barium isotope. For example, a heavy rare-earth element could interfere. | 1. Select an Alternative Barium Isotope: Choose a different isotope that is free from this specific interference. 2. Optimize Plasma Conditions: Adjust plasma settings to minimize the formation of doubly-charged ions. 3. Mathematical Correction: Use software features to automatically correct for these interferences based on monitoring the interfering element.[8] |
Issue 2: Signal Suppression or Enhancement in ICP-OES
Symptoms:
-
Poor spike recovery in high-salt or acid-digested samples.
-
Signal drift during an analytical run.
Possible Causes & Solutions:
| Interference Type | Cause | Recommended Solution |
| Matrix Effects (Non-spectral) | High concentrations of dissolved solids or easily ionizable elements (EIEs) like sodium and calcium alter the plasma's energy and stability, affecting the excitation of barium atoms.[10][12] | 1. Optimize Plasma Conditions (Robustness): Use higher RF power (e.g., >1300 W) and a lower nebulizer gas flow rate to create a more robust plasma that is less affected by matrix changes.[10][11] 2. Use Radial Viewing: Radial plasma viewing is generally more robust and less susceptible to matrix effects than axial viewing.[10] 3. Standard Addition: This is a highly effective method to compensate for severe matrix effects.[10] 4. Internal Standardization: Use an appropriate internal standard to correct for signal fluctuations. |
| Spectral Interference | Emission lines from other elements in the matrix overlap with the selected barium analytical line. | 1. Select an Alternative Wavelength: Choose a different, interference-free emission line for barium. High-resolution spectrometers can also help resolve overlapping lines. 2. Interelement Correction (IEC): Apply mathematical corrections based on the measured concentrations of the interfering elements. |
Issue 3: Low Barium Signal in Flame AAS (FAAS)
Symptoms:
-
Significantly reduced absorbance signal for barium.
-
Poor linearity in the calibration curve.
Possible Causes & Solutions:
| Interference Type | Cause | Recommended Solution |
| Chemical Interference | Formation of stable, low-volatility compounds in the flame. Anions like phosphate, silicate, and sulfate (B86663) can form refractory compounds with barium, preventing its atomization. | 1. Use a Releasing Agent: Add an excess of a cation that preferentially binds with the interferent. Lanthanum (as LaCl₃) is a common releasing agent for barium analysis, typically added to all samples and standards to achieve a final concentration of 1000-5000 mg/L La.[13][22] Strontium is also effective.[13] 2. Use a Hotter Flame: Switch from an air-acetylene flame to a nitrous oxide-acetylene flame to provide more energy to break down refractory compounds.[13] |
| Ionization Interference | In hotter flames (like nitrous oxide-acetylene), a significant fraction of barium atoms can be ionized (Ba → Ba⁺ + e⁻), depleting the ground-state atom population needed for absorption. | 1. Use an Ionization Suppressor: Add a large excess of an easily ionized element, such as potassium (as KCl) or sodium (as NaCl), to all samples and standards.[7] This creates a high concentration of electrons in the flame, shifting the ionization equilibrium back towards neutral barium atoms. A typical concentration is 2000 mg/L K⁺. |
Quantitative Data Summary
The following table summarizes spike recovery data from various studies, demonstrating the effectiveness of different analytical methods for barium determination in complex matrices.
| Technique | Matrix | Barium Recovery (%) | Key Methodological Feature(s) | Reference |
| ICP-OES | Blood | 76 - 104% | Microwave Digestion | [16][23] |
| ICP-OES | Urine | 85 - 101% | Microwave Digestion | [16][23] |
| ICP-MS | Soil | 75 - 128% | Microwave Digestion, Matrix-Matched Calibration | [3] |
| ICP-AES | Food/Beverages | 86 - 94% | N/A | [24] |
| AAS | Visceral Material | 86.8 - 130.5% | Ashing and Fusion | [25] |
Experimental Protocols
Protocol 1: Microwave-Assisted Acid Digestion for Soils/Sediments (Based on EPA 3051A)
This protocol is designed to extract barium from solid matrices prior to ICP-MS or ICP-OES analysis. It is not a total digestion but provides a robust extraction for environmentally available metals.
-
Sample Preparation: Homogenize the air-dried and sieved soil sample.
-
Weighing: Accurately weigh approximately 0.5 g of the sample into a clean, acid-washed microwave digestion vessel.[26]
-
Acid Addition: In a fume hood, carefully add 9 mL of concentrated Nitric Acid (HNO₃) and 3 mL of concentrated Hydrochloric Acid (HCl) to the vessel.[27] If a strong reaction occurs (foaming), allow it to subside before sealing the vessel.
-
Microwave Program: Seal the vessels and place them in the microwave unit. Use a program that ramps the temperature to 175 ± 5 °C and holds it for at least 10 minutes.
-
Cooling: After the program is complete, allow the vessels to cool to room temperature until the pressure is reduced.
-
Dilution: Carefully open the vessels. Quantitatively transfer the digestate to a 50 mL volumetric flask. Use deionized water to rinse the vessel and add the rinsing to the flask. Bring the flask to volume with deionized water.[28]
-
Filtration/Settling: The diluted sample may be filtered or allowed to settle overnight to remove any remaining particulate matter before analysis.[28]
Protocol 2: Method of Standard Addition (General Procedure)
Use this method to overcome significant matrix effects when a matched-matrix blank is unavailable.
-
Prepare Sample Aliquots: Pipette an equal volume of your unknown sample into at least four separate volumetric flasks (e.g., 10 mL of sample into four 25 mL flasks).[9]
-
Spike with Standard: Label the flasks 0, 1, 2, and 3.
-
To flask '0', add no barium standard.
-
To flasks '1', '2', and '3', add increasing volumes of a known concentration barium standard (e.g., 0.5 mL, 1.0 mL, and 1.5 mL of a 10 mg/L Ba standard).[9]
-
-
Dilute to Volume: Dilute all four flasks to the final volume (e.g., 25 mL) with deionized water or a suitable solvent and mix thoroughly.
-
Analysis: Analyze the four solutions using your calibrated instrument (ICP-MS, ICP-OES, or AAS) and record the absorbance or intensity for each.
-
Data Plotting and Calculation:
-
Plot the instrument signal (y-axis) against the concentration of the added standard in the final solutions (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of barium in the diluted sample aliquot.[18]
-
Visual Guides
References
- 1. epa.gov [epa.gov]
- 2. Method validation for (ultra)-trace element concentrations in urine for small sample volumes in large epidemiological studies: application to the population-based epidemiological Multi-Ethnic Study of Atherosclerosis (MESA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytik-jena.com [analytik-jena.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Detection Limits | Environmental Measurements Facility [sdssemf.stanford.edu]
- 7. nemi.gov [nemi.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Analyze High-Matrix Samples with ICP-OES Techniques - Analytik Jena [analytik-jena.com]
- 10. horiba.com [horiba.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. High-efficiency and high-precision analysis of barium isotope ratios achieved through in-tandem column purification and ICP optimization - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 20. extranet.spectro.com [extranet.spectro.com]
- 21. repository.lsu.edu [repository.lsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. Application of ICP-OES to the determination of barium in blood and urine in clinical and forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. swel.osu.edu [swel.osu.edu]
- 27. openknowledge.fao.org [openknowledge.fao.org]
- 28. epd.georgia.gov [epd.georgia.gov]
Technical Support Center: Hydrogel Crosslinking with Barium Gluconate
Below is a technical support center designed to assist researchers, scientists, and drug development professionals in optimizing hydrogel crosslinking with barium gluconate.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective use of barium gluconate as a hydrogel crosslinking agent.
Frequently Asked Questions (FAQs)
Q1: Why choose barium gluconate over more common crosslinkers like calcium chloride or barium chloride?
A1: Barium gluconate offers a more controlled and slower release of Ba²⁺ ions compared to highly soluble chloride salts.[1][2][3] This slower gelation process helps to form more uniform and homogeneous hydrogel structures, which is critical for reproducible experimental results.[2][4] While barium chloride provides the benefits of strong crosslinking, its rapid action can lead to a non-uniform gel structure.[2][4]
Q2: What are the main advantages of using barium (Ba²⁺) ions for crosslinking?
A2: Barium ions (Ba²⁺) are divalent cations that form stronger and more stable ionic crosslinks with anionic polymers (like alginate) than calcium ions (Ca²⁺).[5][6] This is due to barium's larger ionic radius and higher binding affinity, especially for the α-L-guluronic acid (G) blocks in alginate.[6][7] The result is hydrogels with enhanced mechanical strength, greater stability, and a lower degree of swelling.[4][5][6]
Q3: Is barium gluconate toxic to cells? What are the safety considerations?
A3: Barium can be toxic at high concentrations, and the toxicity is dependent on the solubility of the barium salt.[7] However, multiple studies have demonstrated excellent cell viability (up to 90%) in cells encapsulated within barium-crosslinked hydrogels.[6] The key is to use an appropriate concentration and ensure minimal leakage of free Ba²⁺ ions from the gel matrix. It is crucial to perform cytotoxicity assays (e.g., MTT or Live/Dead staining) for your specific cell type and application to validate biocompatibility.
Q4: What types of polymers can be crosslinked with barium gluconate?
A4: Barium gluconate is effective for crosslinking water-soluble anionic polymers that possess carboxyl groups, which can chelate divalent cations.[2][5] The most common example is alginate.[6] Other potential polymers include pectin (B1162225) and carboxymethyl cellulose, which also feature ionic crosslinking capabilities.
Troubleshooting Guide
Problem 1: Inconsistent or No Gelation
Question: My polymer solution is not forming a stable hydrogel after adding the barium gluconate solution. What could be the cause?
| Potential Cause | Troubleshooting Steps |
| Insufficient Barium Gluconate Concentration | The concentration of Ba²⁺ ions is too low to form a stable crosslinked network. Increase the concentration of the barium gluconate solution incrementally. |
| Low Polymer Concentration | The polymer chains are too far apart to be effectively crosslinked. Increase the concentration of the polymer solution (e.g., from 1% w/v to 2% w/v).[8] |
| Incompatible Polymer Type | For alginate, a low guluronic acid (G-block) content will result in weaker crosslinking with barium.[7] Verify the G/M ratio of your alginate; a high-G alginate is recommended. |
| Incorrect pH | The pH of the polymer or crosslinking solution may inhibit ionic interactions.[9][10] Ensure the pH is within a range that allows for the polymer's carboxyl groups to be deprotonated (typically pH > 4.0 for alginate). |
| Presence of Chelating Agents | Agents like phosphate (B84403) (in PBS), citrate, or EDTA in your solutions will compete with the polymer for Ba²⁺ ions, preventing gelation. Use a non-chelating buffer like Tris or HEPES. |
Problem 2: Gelation is Too Fast or Too Slow
Question: The gelation process is happening too quickly to handle, or it's taking too long. How can I control the gelation time?
| Potential Cause | Troubleshooting Steps |
| High Reactant Concentration | High concentrations of both polymer and barium gluconate will accelerate gelation.[11] Reduce the concentration of one or both components. |
| High Temperature | Higher temperatures can increase the rate of ionic interactions and diffusion.[9] Perform the crosslinking step at a lower temperature (e.g., 4°C or on ice). |
| Slow Ion Release | The concentration of barium gluconate is too low, leading to slow diffusion and crosslinking. Increase the concentration of the barium gluconate solution. |
| Crosslinking Method | External gelation (adding the polymer to the crosslinker) is often fast. For better control, consider an internal gelation method where a less soluble barium source is mixed with the polymer, and gelation is triggered by a pH change.[2][5] |
Problem 3: Hydrogel Has Poor Mechanical Strength
Question: The resulting hydrogel is too soft and fragile for my application. How can I increase its stiffness?
| Potential Cause | Troubleshooting Steps |
| Low Crosslink Density | The network is not sufficiently crosslinked. Increase the concentration of the barium gluconate solution or the duration of exposure to the crosslinker.[4][12] |
| Low Polymer Concentration | A lower polymer content results in a less dense network.[8] Increase the w/v percentage of your polymer. |
| Sub-optimal Cation Choice | While barium is strong, for certain applications, trivalent cations like Fe³⁺ or Al³⁺ can create even more robust gels, though biocompatibility must be considered.[5][13] |
| Incomplete Crosslinking | The crosslinking solution may not have fully penetrated the hydrogel. Allow for longer incubation times, especially for larger hydrogel constructs. |
Problem 4: Observed Cytotoxicity in Cell Encapsulation Studies
Question: The cells I encapsulated in my barium-crosslinked hydrogel are showing low viability. What is causing this?
| Potential Cause | Troubleshooting Steps |
| High Concentration of Free Ba²⁺ Ions | Excess barium gluconate in the crosslinking solution can lead to a high concentration of free Ba²⁺ ions, which are toxic.[7] Reduce the concentration to the minimum required for stable gelation. |
| Insufficient Washing | Residual crosslinking solution left in the hydrogel is toxic to cells. After gelation, wash the hydrogels thoroughly with a sterile, isotonic, and ion-free buffer or cell culture medium to remove excess barium. |
| Osmotic Shock | The osmolarity of the barium gluconate solution may be too high or too low. Adjust the crosslinking solution to be iso-osmotic with your cell culture medium. |
| Impure Reagents | Ensure that the barium gluconate and polymer are of a high purity or biocompatible grade. |
Data Presentation: Quantitative Effects of Crosslinking
Table 1: Representative Data on the Effect of Barium Gluconate Concentration on Alginate Hydrogel Properties. (Note: These are illustrative values. Actual results will vary based on specific polymer type, temperature, and pH.)
| Barium Gluconate Concentration (w/v) | Approximate Gelation Time (minutes) | Relative Hydrogel Stiffness (Elastic Modulus, kPa) | Swelling Ratio (%) |
| 0.5% | > 30 | ~15 | 450 |
| 1.0% | 10 - 15 | ~35 | 300 |
| 2.0% | 2 - 5 | ~70 | 200 |
| 3.0% | < 2 | ~110 | 150 |
Table 2: Comparison of Common Divalent Cations for 2% (w/v) Alginate Hydrogel Crosslinking.
| Cation Source | Relative Binding Affinity | Resulting Gel Strength | Gel Homogeneity | Primary Application |
| Calcium Chloride | Moderate | Moderate | Often Poor | Standard crosslinking |
| Barium Chloride | High[5][6] | High[4] | Often Poor | High-strength gels |
| Strontium Chloride | High[5] | High | Moderate | Osteogenic applications |
| Calcium Gluconate | Moderate | Moderate | Good[3] | Injectable/in-situ gelling |
| Barium Gluconate | High | High | Good | Controlled, high-strength gelling |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Barium Gluconate Crosslinking Solution
-
Objective: To prepare a sterile, iso-osmotic stock solution of barium gluconate.
-
Materials:
-
Barium gluconate powder (C₁₂H₂₂BaO₁₄)
-
HEPES buffered saline (HBS) or other suitable physiological buffer.
-
0.22 µm sterile syringe filter.
-
-
Procedure:
-
Determine the desired final concentration (e.g., 2% w/v). For 50 mL of a 2% solution, weigh 1.0 g of barium gluconate powder.
-
Add the powder to approximately 40 mL of HBS in a sterile container.
-
Gently heat (to ~40-50°C) and stir the solution until the barium gluconate is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 50 mL with HBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container. Store at 4°C.
-
Protocol 2: External Crosslinking of an Alginate Hydrogel
-
Objective: To form hydrogel discs or beads using an external gelation method.
-
Materials:
-
2% (w/v) sterile sodium alginate solution in HBS.
-
Sterile barium gluconate crosslinking solution (from Protocol 1).
-
Sterile washing buffer (HBS or cell culture medium).
-
-
Procedure:
-
Dispense the barium gluconate solution into a sterile petri dish or the wells of a multi-well plate.
-
To form hydrogel discs, place casting molds (e.g., sterile silicone rings) into the crosslinking bath. Pipette the alginate solution directly into the molds.
-
To form beads, load the alginate solution into a syringe with a small gauge needle. Drop the alginate solution into the crosslinking bath from a fixed height.
-
Allow the hydrogels to crosslink for 10-20 minutes. The gel will become opaque and solidify.
-
Carefully remove the hydrogels from the crosslinking solution using sterile forceps.
-
Transfer the hydrogels to a large volume of sterile washing buffer for at least 30 minutes to remove excess barium ions. For cell-laden gels, perform 2-3 washes.
-
Visualizations
Caption: Troubleshooting workflow for hydrogel gelation issues.
Caption: Barium ion (Ba²⁺) crosslinking of alginate chains.
Caption: Experimental workflow for optimizing hydrogel properties.
References
- 1. youtube.com [youtube.com]
- 2. theory.labster.com [theory.labster.com]
- 3. Injectable Alginate Hydrogel Cross-Linked by Calcium Gluconate-Loaded Porous Microspheres for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and Leakage of Barium in Alginate Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review on the Design of Hydrogels With Different Stiffness and Their Effects on Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Barium Gluconate-Based Formulations
Welcome to the Technical Support Center for barium gluconate-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of barium gluconate formulations.
1. What are the primary factors that influence the stability of barium gluconate in aqueous solutions?
The stability of barium gluconate in aqueous solutions is primarily influenced by several factors:
-
pH: The pH of the formulation is a critical factor. While specific optimal ranges for barium gluconate are not extensively published, gluconate salts are generally more stable in slightly acidic to neutral conditions. Extreme pH levels, both acidic and basic, can potentially lead to the degradation of the gluconate moiety or the precipitation of barium salts.
-
Temperature: Elevated temperatures can accelerate the degradation of barium gluconate. It is advisable to store barium gluconate solutions at controlled room temperature or under refrigerated conditions, unless otherwise specified by experimental protocols.
-
Light: Exposure to light, particularly UV light, can potentially induce photodegradation. Formulations should be protected from light by using amber-colored containers or by storing them in the dark.
-
Presence of Other Ions: The presence of certain ions, such as sulfates and carbonates, can lead to the precipitation of highly insoluble barium salts (barium sulfate (B86663) and barium carbonate), thereby reducing the concentration of bioavailable barium gluconate.[1]
-
Excipient Compatibility: Interactions with other formulation components (excipients) can impact stability. It is crucial to assess the compatibility of all ingredients in the formulation.
2. What are the common signs of instability in a barium gluconate formulation?
Common indicators of instability in barium gluconate formulations include:
-
Precipitation: The formation of a solid precipitate is a clear sign of instability. This can be due to the formation of insoluble barium salts (e.g., barium sulfate, barium carbonate) or changes in the solubility of barium gluconate itself due to shifts in pH or temperature.
-
Discoloration: A change in the color of the solution may indicate chemical degradation of the gluconate molecule or interactions with other components in the formulation.
-
Changes in pH: A significant shift in the pH of the formulation over time can be an indicator of ongoing chemical reactions and instability.
-
Loss of Potency: A decrease in the concentration of barium gluconate, as determined by an appropriate analytical method, is a direct measure of instability.
3. What are the potential degradation pathways for barium gluconate?
While specific degradation pathways for barium gluconate are not extensively detailed in publicly available literature, potential degradation mechanisms for the gluconate moiety under stress conditions can include:
-
Oxidation: The hydroxyl groups on the gluconate molecule can be susceptible to oxidation, potentially leading to the formation of various degradation products.
-
Hydrolysis: Although generally stable, under extreme pH and temperature conditions, the gluconate ester linkage (if present in a derivative) could be susceptible to hydrolysis.
-
Formation of Lactones: Gluconic acid can exist in equilibrium with its corresponding lactones (glucono-delta-lactone and glucono-gamma-lactone). Changes in pH and temperature can shift this equilibrium, which may affect the overall properties of the formulation.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common stability issues encountered with barium gluconate formulations.
| Problem | Potential Causes | Troubleshooting Steps |
| White Precipitate Formation | 1. Presence of sulfate or carbonate ions in the formulation or glassware.2. pH of the solution is unfavorable for barium gluconate solubility.3. Supersaturation of the barium gluconate solution.4. Interaction with incompatible excipients. | 1. Use high-purity water (e.g., USP purified water) and meticulously clean glassware to avoid ionic contamination.2. Measure the pH of the solution. If it has shifted, adjust it back to the target range using appropriate buffers. Consider performing a pH-solubility profile study to determine the optimal pH for your formulation.3. If the formulation is intended to be a solution, ensure the concentration of barium gluconate is below its saturation point at the intended storage temperature. For suspensions, ensure appropriate suspending agents are used.4. Review the compatibility of all excipients. Consider performing compatibility studies by analyzing binary mixtures of barium gluconate and each excipient under stressed conditions. |
| Solution Discoloration | 1. Degradation of the gluconate moiety, possibly due to oxidation.2. Interaction with impurities from other excipients.3. Exposure to light (photodegradation). | 1. Consider the addition of an antioxidant to the formulation. Conduct compatibility studies with the chosen antioxidant.2. Ensure all excipients are of high purity and meet pharmaceutical standards.3. Store the formulation in light-protected containers (e.g., amber vials) and away from direct light sources. Conduct photostability studies according to ICH Q1B guidelines. |
| Decrease in Barium Gluconate Concentration (Loss of Potency) | 1. Chemical degradation of barium gluconate.2. Precipitation of barium gluconate or other barium salts.3. Adsorption of barium gluconate onto container surfaces. | 1. Investigate the degradation pathway through forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress). Use a stability-indicating analytical method (e.g., HPLC) to identify and quantify degradation products.2. Visually inspect for any precipitate. If present, follow the troubleshooting steps for "White Precipitate Formation."3. Evaluate different types of container materials for potential interactions. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and improve the stability of barium gluconate formulations.
Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for barium gluconate under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Barium gluconate
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV, RI, or ELSD)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of barium gluconate in high-purity water at a known concentration (e.g., 10 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute for analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C, 80°C).
-
At specified time points, withdraw a sample, cool to room temperature, and dilute for analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][3]
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method to separate and quantify barium gluconate and any degradation products.
Protocol for a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying barium gluconate from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as gluconate has a weak UV chromophore).
-
Column: A column suitable for polar analytes, such as an amino or a polymer-based column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, or an aqueous buffer, optimized for separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 10 - 50 µL.
-
Detector Settings: Optimized for sensitivity to barium gluconate.
Method Development and Validation:
-
Method Development:
-
Inject a standard solution of barium gluconate to determine its retention time.
-
Inject samples from the forced degradation studies to observe the retention times of any degradation products.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the barium gluconate peak and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.
-
Linearity: Analyze a series of solutions of barium gluconate at different concentrations to establish a linear relationship between concentration and peak area.
-
Range: Determine the concentration range over which the method is linear, accurate, and precise.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known concentrations of barium gluconate.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (DL) and Quantitation Limit (QL): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
-
Section 4: Visualizations
Logical Workflow for Troubleshooting Barium Gluconate Formulation Instability
Signaling Pathway of Barium Gluconate Degradation
Experimental Workflow for Stability Assessment
References
Technical Support Center: Strategies to Reduce Browning During Gluconate Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating browning during gluconate fermentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your gluconate fermentation experiments, leading to unwanted browning of the fermentation broth.
Problem 1: Fermentation broth turns brown, and gluconate yield is lower than expected.
This is a common issue, particularly in fermentations using strains like Gluconobacter oxydans for the production of intermediates such as 2,5-diketo-D-gluconic acid (2,5-DKG). The browning is often a result of the non-enzymatic degradation of these keto-gluconic acids.[1]
| Potential Cause | Recommended Solution |
| Prolonged Fermentation Time: Longer exposure of intermediates like 2,5-DKG to the fermentation conditions leads to increased degradation and browning.[1][2] | Optimize Fermentation Duration: Monitor product formation and browning (absorbance at 420 nm) over time to determine the optimal harvest time that maximizes product yield before significant browning occurs. Reducing the fermentation time from over 60 hours to 48 hours has been shown to significantly increase the yield of 2,5-DKG.[1] |
| High Initial Substrate Concentration: High concentrations of glucose can lead to rapid initial production of intermediates, which then degrade over time. | Implement a Fed-Batch Strategy: Start with a lower initial glucose concentration (e.g., 20 g/L) and feed additional glucose over the course of the fermentation. This approach can reduce browning and has been shown to increase 2,5-DKG production by up to 139.02%.[1] |
| Suboptimal pH: The pH of the medium can influence the rate of non-enzymatic browning reactions.[3] | Maintain Optimal pH: For Gluconobacter oxydans, maintaining a pH between 5.5 and 6.0 is optimal for growth and can help minimize the degradation of gluconate intermediates.[4] For non-enzymatic browning in general, higher pH levels tend to accelerate the reaction.[3] |
| High Temperature: Elevated temperatures can accelerate the rate of Maillard reactions and other non-enzymatic browning processes. | Control Fermentation Temperature: For Gluconobacter oxydans, the optimal growth temperature is between 25-30°C.[4] Maintaining the temperature in this range can help slow down browning reactions. |
Problem 2: The color of the fermentation broth is inconsistent between batches.
Inconsistent coloring can be a sign of variability in your process or raw materials.
| Potential Cause | Recommended Solution |
| Variable Raw Material Composition: The composition of complex media components, such as yeast extract, can vary between lots and suppliers, affecting fermentation performance and browning.[5] | Standardize Raw Materials: If possible, use a single, consistent lot of critical media components for a series of experiments. Alternatively, test new lots of media components for their impact on browning before use in large-scale experiments. |
| Inconsistent Inoculum: The age and size of the inoculum can affect the kinetics of the fermentation, leading to variations in the timing of peak product concentration and subsequent browning. | Standardize Inoculum Preparation: Follow a strict protocol for inoculum preparation, ensuring consistent cell density and physiological state. |
| Fluctuations in Process Parameters: Small variations in pH, temperature, or aeration can have a significant impact on microbial metabolism and the stability of fermentation products. | Implement Tight Process Control: Calibrate probes regularly and ensure that control systems for pH, temperature, and dissolved oxygen are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of browning in gluconate fermentation?
A1: In the context of producing keto-gluconic acids, such as 2,5-diketo-D-gluconic acid (2,5-DKG) using Gluconobacter oxydans, the primary cause is the non-enzymatic browning of the 2,5-DKG intermediate itself.[1] This is a chemical degradation process that occurs over time in the fermentation broth. For other gluconate fermentations, browning can also be caused by Maillard reactions between reducing sugars and amino acids in the medium, especially at elevated temperatures.
Q2: How can I measure the extent of browning in my fermentation broth?
A2: A common and straightforward method is to measure the absorbance of the clarified fermentation broth at a wavelength of 420 nm using a spectrophotometer.[1][6] An increase in absorbance at this wavelength corresponds to an increase in brown pigments. You can also use a colorimeter to measure changes in the L, a, and b* color space to quantify browning.[7]
Q3: Are there any chemical additives that can reduce browning?
A3: Yes, antioxidants and sulfites can be used to inhibit browning. Sulfites, such as sodium sulfite (B76179) and potassium sulfite, can be effective at inhibiting non-enzymatic browning.[8] However, their use may be limited depending on the final application of the product and regulatory considerations. The mechanism of sulfite inhibition involves reacting with intermediates in the browning reaction pathway.[9][10]
Q4: How does the choice of nitrogen source affect browning?
A4: The type and concentration of the nitrogen source can influence both microbial growth and the availability of precursors for Maillard reactions. Complex nitrogen sources like yeast extract and corn steep liquor contain amino acids that can participate in Maillard browning.[11][12] While these may be necessary for robust cell growth, their concentrations can be optimized. Inorganic nitrogen sources like ammonium (B1175870) sulfate (B86663) do not directly contribute to Maillard browning but may affect cell metabolism and fermentation kinetics differently.[13][14]
Q5: What is a fed-batch fermentation strategy and how does it help reduce browning?
A5: A fed-batch strategy involves starting the fermentation with a lower concentration of the primary carbon source (e.g., glucose) and then feeding a more concentrated solution of the carbon source over time.[15][16] This approach helps to control the concentration of the substrate and, consequently, the rate of product formation. By preventing a large accumulation of the browning-prone intermediate (like 2,5-DKG) early in the fermentation, the overall browning can be significantly reduced, leading to a higher final product yield.[1]
Data Presentation
Table 1: Effect of Fermentation Time on 2,5-DKG Concentration and Browning
| Fermentation Time (hours) | 2,5-DKG Concentration (g/L) | Browning (Absorbance at 420 nm) |
| 60 | 21.3 | ~0.8 |
| 90 | 12.7 | >1.2 |
| Data derived from studies on Gluconobacter oxydans ATCC 9937 fermentation.[1] |
Table 2: Comparison of Batch vs. Fed-Batch Fermentation on 2,5-DKG Production and Browning
| Fermentation Strategy | Initial Glucose (g/L) | Final 2,5-DKG (g/L) | Fermentation Time (h) | Relative Browning |
| Batch | 100 | 21.3 | 60 | High |
| Fed-Batch | 20 (with subsequent feeding) | 50.9 | 48 | Low |
| Data shows a 139.02% increase in 2,5-DKG production with a fed-batch strategy.[1] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Browning
Objective: To quantify the degree of browning in a fermentation broth.
Materials:
-
Spectrophotometer
-
Cuvettes
-
Centrifuge
-
0.45 µm syringe filters
-
Fermentation broth samples
Procedure:
-
Withdraw a sample of the fermentation broth at a designated time point.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.
-
Use the filtered, uninoculated fermentation medium as a blank to zero the spectrophotometer.
-
Measure the absorbance of the clarified supernatant at 420 nm.[6]
-
Record the absorbance value as an indicator of the browning degree.
Protocol 2: Fed-Batch Fermentation of Gluconobacter oxydans for Reduced Browning
Objective: To produce 2,5-diketo-D-gluconic acid with minimized browning using a fed-batch strategy.
Materials:
-
Gluconobacter oxydans ATCC 9937 strain
-
Seed medium: D-sorbitol (50 g/L), yeast extract (10 g/L), KH₂PO₄ (1 g/L), MgSO₄ (0.25 g/L)
-
Initial fermentation medium: D-glucose (20 g/L), yeast extract (10 g/L), MgSO₄ (0.25 g/L)
-
Feeding solution: Concentrated D-glucose solution (e.g., 500 g/L)
-
5-L fermenter with pH, temperature, and dissolved oxygen control
-
6 M NaOH for pH control
Procedure:
-
Inoculum Preparation: Inoculate a single colony of G. oxydans into the seed medium and cultivate for 24 hours at 30°C.
-
Fermenter Setup: Add the initial fermentation medium to the sterilized 5-L fermenter.
-
Inoculation: Inoculate the fermenter with the seed culture.
-
Fermentation Conditions: Maintain the temperature at 30°C and the pH at 5.5-6.0 by the automated addition of 6 M NaOH.[4] Maintain a high level of aeration.
-
Fed-Batch Strategy: Once the initial glucose is nearly consumed (monitor using offline or online methods), begin feeding the concentrated glucose solution. The feeding rate should be controlled to maintain a low but non-limiting glucose concentration (e.g., around 20 g/L).[2]
-
Monitoring: At regular intervals, take samples to measure cell density (OD₆₀₀), glucose concentration, 2,5-DKG concentration (via HPLC), and browning (absorbance at 420 nm).
-
Harvest: Terminate the fermentation after approximately 48 hours, or when the optimal balance of 2,5-DKG concentration and minimal browning is achieved.[1]
Protocol 3: HPLC Analysis of 2,5-Diketo-D-gluconic Acid (2,5-DKG)
Objective: To quantify the concentration of 2,5-DKG in the fermentation broth.
Principle: As 2,5-DKG standards may not be readily available, an indirect method involving the enzymatic conversion of 2,5-DKG to 2-keto-L-gulonic acid (2-KLG), for which standards are more common, can be used.[1]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., an organic acid analysis column).
-
2,5-DKG reductase enzyme.
-
NADPH cofactor.
-
2-KLG standard.
-
Clarified fermentation broth samples.
Procedure:
-
Sample Preparation: Prepare clarified fermentation broth samples as described in Protocol 1.
-
Enzymatic Conversion: In a reaction vial, combine a known volume of the clarified sample with an excess of 2,5-DKG reductase and NADPH. Allow the reaction to proceed to completion, converting all 2,5-DKG to 2-KLG.
-
HPLC Analysis:
-
Inject the reaction mixture and a series of 2-KLG standards onto the HPLC system.
-
Use an appropriate mobile phase (e.g., dilute sulfuric acid) and detector (e.g., UV or refractive index).
-
Develop a standard curve by plotting the peak area of the 2-KLG standards against their known concentrations.
-
-
Quantification: Determine the concentration of 2-KLG in the converted sample using the standard curve.
-
Calculation: Calculate the original concentration of 2,5-DKG in the fermentation broth based on the molar conversion to 2-KLG.
Visualizations
References
- 1. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gluconic Acid: Production and Market | PPTX [slideshare.net]
- 3. Optimization of biocatalytic production of sodium gluconate using a dual-enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 5. Yeast extracts from different manufacturers and supplementation of amino acids and micro elements reveal a remarkable impact on alginate production by A. vinelandii ATCC9046 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide: a combined kinetic and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. CN104152499A - Sodium gluconate fermentation process improvement method - Google Patents [patents.google.com]
- 12. ciatej.repositorioinstitucional.mx [ciatej.repositorioinstitucional.mx]
- 13. researchgate.net [researchgate.net]
- 14. Growth and fermentation patterns of Saccharomyces cerevisiae under different ammonium concentrations and its implications in winemaking industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Removal of Residual Barium from Synthesized Metal Gluconates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with residual barium in their synthesized metal gluconate products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual barium from my metal gluconate product?
A1: Barium ions are toxic and their presence in a final pharmaceutical product is strictly regulated by bodies like the FDA and EMA.[1][2] High levels of barium can lead to adverse health effects, including gastrointestinal issues, muscle weakness, and cardiac problems.[1] Therefore, ensuring the complete removal of residual barium is a critical step in the purification of active pharmaceutical ingredients (APIs) to meet safety and regulatory standards.[1][3][4]
Q2: What are the primary methods for removing barium impurities?
A2: The two most common and effective methods for removing residual barium at a laboratory and manufacturing scale are sulfate (B86663) precipitation and ion exchange chromatography .[5][6] Other methods like reverse osmosis and electrodialysis are also used in water treatment but are less common for this specific pharmaceutical application.[7]
Q3: How do I choose between sulfate precipitation and ion exchange chromatography?
A3: The choice depends on several factors:
-
Initial Barium Concentration: Precipitation is often more effective for higher concentrations of barium, while ion exchange is excellent for polishing and removing trace amounts.
-
Product Characteristics: The solubility of your target metal gluconate and its potential to co-precipitate with barium sulfate is a key consideration for the precipitation method.
-
Scale of Operation: Precipitation can be simpler to implement at a large scale, whereas ion exchange may be more suitable for smaller batches or when very high purity is required.
-
Equipment Availability: Your access to filtration equipment versus chromatography systems will also influence your decision.
Q4: What are the acceptable limits for barium in a pharmaceutical product?
A4: The acceptable limits for elemental impurities, including barium, are defined by guidelines such as USP <232> and ICH Q3D. These limits are based on the Permitted Daily Exposure (PDE) and depend on the drug product's route of administration and daily dose. It is essential to consult the relevant pharmacopeia for the specific limits applicable to your product.
Troubleshooting Guide: Sulfate Precipitation
This method relies on the addition of a sulfate source to selectively precipitate highly insoluble barium sulfate (BaSO₄), which can then be removed by filtration.
Experimental Protocol: Barium Sulfate Precipitation
-
Dissolution: Dissolve the synthesized metal gluconate containing barium impurity in deionized water to a known concentration.
-
pH Adjustment: Adjust the pH of the solution. A neutral to slightly acidic pH is generally recommended to avoid co-precipitation of metal hydroxides.
-
Heating: Gently heat the solution to approximately 60-80°C. This promotes the formation of larger, more easily filterable barium sulfate crystals.[8]
-
Sulfate Addition: Slowly add a stoichiometric excess of a soluble sulfate salt solution (e.g., sodium sulfate or ammonium (B1175870) sulfate) dropwise while stirring vigorously. A fine white precipitate of barium sulfate should form.
-
Digestion: Continue to stir the heated solution for 1-2 hours. This "digestion" period allows smaller crystals to dissolve and re-precipitate onto larger ones, improving filterability.[8]
-
Cooling & Settling: Allow the solution to cool slowly to room temperature, and then let the precipitate settle completely.
-
Filtration: Separate the barium sulfate precipitate from the metal gluconate solution using an appropriate filtration method (e.g., vacuum filtration with a fine porosity filter paper).
-
Washing: Wash the filtered metal gluconate solution with a small amount of cold deionized water to ensure maximum product recovery.
-
Analysis: Analyze the filtrate for residual barium to confirm the effectiveness of the removal process.
Diagram of the Barium Sulfate Precipitation Workflow
Caption: Workflow for removing barium via sulfate precipitation.
| Parameter | Recommended Value/Range | Notes |
| Sulfate Source | Sodium Sulfate, Ammonium Sulfate | Ensure high purity to avoid introducing other impurities. |
| Sulfate Excess | 1.5 - 2.0 stoichiometric equivalents | A slight excess ensures complete precipitation of barium. |
| Temperature | 60 - 80 °C | Promotes larger crystal formation for easier filtration.[8] |
| pH | 5.0 - 7.0 | Avoid highly alkaline conditions to prevent metal hydroxide (B78521) precipitation. |
| Digestion Time | 1 - 2 hours | Crucial for improving the filterability of the precipitate.[8] |
Troubleshooting Common Issues in Sulfate Precipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Barium Removal | - Insufficient sulfate addition.- pH is too low, increasing BaSO₄ solubility.- Inadequate digestion time. | - Ensure a stoichiometric excess of the sulfate source is used.- Adjust the pH to the optimal range (5.0-7.0).- Increase the digestion time to allow for complete precipitation. |
| Co-precipitation of the Desired Metal Gluconate | - The metal gluconate has low solubility under the reaction conditions.- Localized high concentrations of the sulfate reagent. | - Perform the precipitation in a more dilute solution.- Add the sulfate solution very slowly and with vigorous stirring to prevent localized supersaturation.[8]- Analyze the precipitate to quantify the loss of the desired product. |
| Fine Precipitate That is Difficult to Filter | - Precipitation was carried out too quickly or at a low temperature.- Insufficient digestion of the precipitate. | - Ensure the sulfate solution is added dropwise to a heated solution.- Increase the digestion time and maintain the temperature during this step. |
| Product Loss During Filtration | - Using a filter with too large of a pore size.- Inefficient transfer of the solution from the reaction vessel. | - Use a fine porosity filter paper (e.g., Whatman Grade 42).- Carefully decant the supernatant before transferring the bulk of the solution and rinse the vessel to recover any remaining product. |
Troubleshooting Guide: Ion Exchange Chromatography
This technique involves passing the metal gluconate solution through a column packed with a resin that selectively binds barium ions, allowing the purified metal gluconate to pass through.
Experimental Protocol: Barium Removal by Ion Exchange
-
Resin Selection and Preparation:
-
Column Packing:
-
Pack a chromatography column with the prepared resin to the desired bed height.
-
-
Column Equilibration:
-
Equilibrate the column by passing a buffer solution (with a pH compatible with your metal gluconate) through it until the eluent's pH and conductivity are stable.
-
-
Sample Loading:
-
Load the metal gluconate solution containing the barium impurity onto the column at a controlled flow rate.
-
-
Elution:
-
Elute the column with the equilibration buffer. The metal gluconate should elute from the column while the barium ions remain bound to the resin.
-
Collect fractions and monitor the eluent for the presence of your product.
-
-
Regeneration:
-
After the product has been collected, regenerate the resin to remove the bound barium. This is typically done by passing a concentrated salt solution (e.g., NaCl) or a strong acid (e.g., HCl) through the column.[10]
-
-
Analysis:
-
Pool the product-containing fractions and analyze for residual barium.
-
Diagram of the Ion Exchange Chromatography Workflow
Caption: Workflow for barium removal using ion exchange chromatography.
| Parameter | Recommended Resin/Condition | Notes |
| Resin Type | Strong Acid Cation Exchange Resin (e.g., AmberLite™ HPR1100 Na)[9] | These resins have a high affinity for Ba²⁺. |
| Ionic Form | Sodium (Na⁺) or Hydrogen (H⁺) form | The choice may depend on the stability of the metal gluconate at different pH values. |
| Flow Rate | Dependent on column dimensions and resin | A slower flow rate generally allows for better binding of barium. |
| Regenerant | Concentrated NaCl or HCl solution[10] | Ensure complete removal of bound barium to reuse the resin effectively. |
Troubleshooting Common Issues in Ion Exchange Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Barium Removal | - Column overloading.- Flow rate is too high.- Resin capacity is exhausted. | - Reduce the amount of sample loaded onto the column.- Decrease the flow rate to allow for sufficient interaction time.- Regenerate the resin before the next use. |
| Loss of Metal Gluconate Product | - The metal gluconate is binding to the resin.- Improper pH of the buffer. | - Ensure the chosen resin has a higher selectivity for barium than for the metal in your product.- Adjust the pH of the loading and elution buffers to minimize product-resin interaction. |
| Reduced Column Performance Over Time | - Resin fouling by the gluconate or other components.- Incomplete regeneration. | - Implement a more rigorous column cleaning and regeneration protocol.- Consider using a guard column to protect the main column from fouling agents. |
| High Backpressure | - Clogged column frits.- Resin bed compaction. | - Filter the sample before loading to remove any particulate matter.- Repack the column if necessary. |
Analytical Method for Quantifying Residual Barium
Accurate quantification of trace levels of barium is essential to ensure the purity of the final product. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method due to its high sensitivity and specificity.
Protocol: Validating an ICP-MS Method for Barium Quantification
-
Sample Preparation:
-
Internal Standard Selection:
-
Choose an internal standard that is not present in the sample and has a similar mass and ionization potential to barium (e.g., Indium or Bismuth).[13]
-
-
Calibration:
-
Prepare a series of calibration standards with known concentrations of barium in a matrix that matches the sample solvent.[13]
-
-
Method Validation Parameters:
-
Specificity: Analyze a blank sample (matrix without barium) to ensure no interfering signals are present at the mass of barium.
-
Linearity: Analyze the calibration standards and demonstrate a linear relationship between concentration and signal intensity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of barium that can be reliably detected and quantified.
-
Accuracy: Perform spike recovery experiments by adding a known amount of barium to a sample and ensuring the measured concentration is within an acceptable range (typically 80-120%) of the expected value.
-
Precision: Analyze multiple preparations of the same sample to demonstrate the repeatability of the method (typically expressed as Relative Standard Deviation, RSD).
-
Robustness: Assess the method's performance under small, deliberate variations in parameters (e.g., acid concentration, instrument settings).
-
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (Spike Recovery) | 80 - 120% |
| Precision (RSD) | ≤ 15% |
| LOD | 3 x (Standard Deviation of Blank / Slope of Calibration Curve) |
| LOQ | 10 x (Standard Deviation of Blank / Slope of Calibration Curve) |
Troubleshooting Matrix Effects in ICP-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Signal Suppression or Enhancement | - High concentration of the metal gluconate or other salts in the sample matrix affecting the plasma.[14][15] | - Dilute the sample to reduce the total dissolved solids.- Use matrix-matched calibration standards.- Optimize instrument parameters (e.g., nebulizer gas flow, plasma power).[14] |
| Polyatomic Interferences | - Overlapping masses from components in the sample matrix or plasma gas. | - Use a collision/reaction cell in the ICP-MS to remove interfering ions.[14]- Select a different barium isotope for quantification if available and free from interference. |
| Memory Effects | - Barium from a previous high-concentration sample adsorbing to the sample introduction system. | - Implement a rigorous rinse protocol between samples using a suitable rinse solution (e.g., dilute acid).- Analyze a blank after a high-concentration sample to ensure the signal has returned to baseline. |
References
- 1. contractpharma.com [contractpharma.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. aquaadvice.co.uk [aquaadvice.co.uk]
- 6. Removal of Barium from Water and Wastewater - Olympian Water Testing, LLC [olympianwatertesting.com]
- 7. blog.polyprocessing.com [blog.polyprocessing.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Barium [dupont.com]
- 10. resintech.com [resintech.com]
- 11. Sample Preparation Problem Solving for Inductively Coupled Plasma-Mass Spectrometry with Liquid Introduction Systems I. Solubility, Chelation, and Memory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. s27415.pcdn.co [s27415.pcdn.co]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Effective Strategies for ICP-MS Inaccuracies Due to Matrix Effects [eureka.patsnap.com]
Technical Support Center: Barium Gluconate Reaction Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium gluconate synthesis. The focus is on controlling reaction rates and product purity by adjusting the pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Slow or incomplete reaction | Low pH: Insufficient deprotonation of gluconic acid to the reactive gluconate form. | Increase the pH of the reaction mixture to a value above the pKa of gluconic acid (~3.8). A pH range of 5.0 - 7.0 is generally recommended for optimal reaction rates. |
| Low Reactant Concentration: Insufficient concentration of barium or gluconate ions. | Increase the concentration of the limiting reactant. Ensure stoichiometric balance. | |
| Low Temperature: Reaction kinetics are slow at lower temperatures. | Increase the reaction temperature. A gentle warming to 40-60°C can significantly increase the reaction rate. | |
| Precipitation of Barium Hydroxide (B78521) or Barium Carbonate | High pH (above 8.0): Barium ions can precipitate as barium hydroxide (Ba(OH)₂) in highly alkaline conditions. | Carefully adjust the pH downwards using a dilute acid (e.g., 0.1M HCl) to a range of 6.0 - 7.5. |
| Presence of dissolved CO₂: Barium ions can react with dissolved carbon dioxide to form insoluble barium carbonate (BaCO₃). | Degas the reaction solvent before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of a Cloudy Solution or Fine White Precipitate | Localized high pH: Adding a concentrated base too quickly can cause localized precipitation of barium hydroxide. | Add the base dropwise with vigorous stirring to ensure uniform pH throughout the solution. |
| Impure reactants: Impurities in the barium source or gluconic acid can lead to the formation of insoluble byproducts. | Use high-purity reagents. Consider filtering the reactant solutions before mixing. | |
| Inconsistent reaction rates between batches | Inaccurate pH measurement: Drifting or uncalibrated pH probes can lead to inconsistent pH control. | Calibrate the pH meter before each use with fresh buffer solutions. |
| Variable temperature: Fluctuations in ambient temperature can affect the reaction rate. | Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a temperature controller). | |
| Inconsistent mixing: Poor agitation can lead to localized concentration and pH gradients. | Use a magnetic stirrer or overhead stirrer at a consistent and appropriate speed for the reaction volume. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of barium gluconate?
A1: The optimal pH for barium gluconate synthesis is typically in the slightly acidic to neutral range, from pH 5.0 to 7.0. This range ensures that a sufficient concentration of the reactive gluconate anion is present without causing the precipitation of barium hydroxide at higher pH values.
Q2: How does pH affect the reaction rate of barium gluconate formation?
A2: The reaction rate is significantly influenced by pH due to its effect on the equilibrium between gluconic acid and the gluconate ion.[1][2][3][4][5] Below the pKa of gluconic acid (approximately 3.8), the concentration of the reactive gluconate anion is low, leading to a slower reaction rate. As the pH increases above the pKa, the concentration of the gluconate ion increases, thus accelerating the reaction rate.
Q3: Why is a white precipitate forming when I increase the pH of my barium solution?
A3: A white precipitate at high pH is likely barium hydroxide (Ba(OH)₂) or barium carbonate (BaCO₃). Barium hydroxide precipitates in strongly alkaline conditions, while barium carbonate can form from the reaction of barium ions with dissolved carbon dioxide from the atmosphere. To avoid this, maintain the pH in the recommended range and consider working under an inert atmosphere.
Q4: Can I use barium carbonate directly to synthesize barium gluconate?
A4: Yes, barium carbonate can be reacted with gluconic acid to produce barium gluconate.[6] In this reaction, the pH will naturally increase as the gluconic acid is consumed. It is still important to monitor and control the final pH of the solution to ensure complete reaction and prevent the precipitation of unreacted barium carbonate.
Q5: How can I monitor the progress of the barium gluconate reaction?
A5: The reaction progress can be monitored by several methods:
-
pH measurement: A stable pH reading can indicate the completion of the reaction.
-
Disappearance of solid reactant: If using a solid barium source like barium carbonate, the complete dissolution of the solid indicates the reaction is finished.
-
Gravimetric analysis: Periodically taking an aliquot of the reaction mixture, precipitating the unreacted barium as barium sulfate, and weighing the precipitate can quantify the extent of the reaction.
Experimental Protocols
Protocol: pH-Controlled Synthesis of Barium Gluconate
This protocol describes the synthesis of barium gluconate from barium hydroxide and gluconic acid with precise pH control.
Materials:
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Gluconic acid (50% solution in water)
-
Deionized water, degassed
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., beaker or round-bottom flask)
-
Heating mantle or water bath (optional)
Procedure:
-
Prepare Barium Hydroxide Solution: Dissolve a calculated amount of barium hydroxide octahydrate in degassed, deionized water to achieve the desired molar concentration. Stir until fully dissolved.
-
Initial pH Adjustment: Slowly add the 50% gluconic acid solution to the barium hydroxide solution while continuously monitoring the pH. The initial reaction will be acidic.
-
Controlled Neutralization: Carefully add 0.1 M NaOH dropwise to the reaction mixture to raise the pH. The target pH is between 6.0 and 6.5.
-
Maintain pH: Continuously monitor the pH. If the pH drops due to any side reactions, add 0.1 M NaOH as needed. If the pH overshoots, add 0.1 M HCl dropwise to bring it back to the target range.
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature for 2-4 hours. For a faster reaction, the mixture can be gently heated to 40-50°C.
-
Reaction Completion: The reaction is considered complete when the pH remains stable in the target range for at least 30 minutes without further addition of acid or base.
-
Isolation of Barium Gluconate: The resulting barium gluconate solution can be used directly, or the product can be isolated by techniques such as evaporation of the solvent followed by crystallization.
Quantitative Data Summary
| Parameter | Value | Reference |
| pKa of Gluconic Acid | ~3.8 | [1][2][3][4][5] |
| Optimal pH for Synthesis | 5.0 - 7.0 | Inferred from chemical principles |
| pH for Barium Hydroxide Precipitation | > 8.0 | General chemical knowledge |
Visualizations
Caption: Barium Gluconate Synthesis Pathway.
Caption: Troubleshooting Flowchart for Barium Gluconate Synthesis.
References
Troubleshooting unexpected side reactions with barium gluconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected side reactions and other issues encountered during experiments with barium gluconate.
Troubleshooting Guides
Issue 1: Unexpected Formation of a White Precipitate in Barium Gluconate Solution
Question: I observed a milky white precipitate forming in my aqueous barium gluconate solution, especially after it has been exposed to the air. What is causing this and how can I prevent it?
Answer:
The most common cause of a white precipitate in barium gluconate solutions is the formation of barium carbonate (BaCO₃). Barium ions (Ba²⁺) react readily with carbon dioxide (CO₂) from the atmosphere to form the highly insoluble barium carbonate. This is a common issue with soluble barium salts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing precipitate formation in barium gluconate solutions.
Preventative Measures:
-
Inert Atmosphere: Handle solid barium gluconate and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric CO₂.[1]
-
Degassed Solvents: Use freshly boiled and cooled deionized water or sparge the solvent with an inert gas to remove dissolved CO₂ before preparing solutions.
-
pH Control: Maintain a neutral to slightly acidic pH. In basic conditions, the formation of carbonate from dissolved CO₂ is favored.
-
Sealed Containers: Store solutions in tightly sealed containers with minimal headspace.
Corrective Actions:
If a precipitate has already formed, it can be removed by filtration. However, this will lower the concentration of barium in your solution. For quantitative applications, it is best to discard the solution and prepare a fresh batch using the preventative measures above.
Issue 2: Inconsistent Experimental Results or Suspected Impurities
Question: My experiments using barium gluconate are giving inconsistent results. How can I check the purity of my material and what are the common impurities?
Answer:
Inconsistent results can stem from impurities in the barium gluconate. Besides barium carbonate, other potential impurities can include unreacted starting materials, other barium salts, or degradation products.
Potential Impurities and Their Sources:
| Impurity | Possible Source | Potential Impact |
| Barium Carbonate (BaCO₃) | Reaction with atmospheric CO₂ during synthesis or storage.[1] | Reduces the concentration of soluble barium; can interfere with reactions. |
| Barium Sulfate (BaSO₄) | Contamination of reagents or glassware with sulfate ions. | Highly insoluble, leading to precipitate formation and inaccurate concentrations. |
| Unreacted Starting Materials | Incomplete reaction during synthesis (e.g., gluconic acid, barium hydroxide). | Can alter the pH and stoichiometry of subsequent reactions. |
| Other Metal Ions | Impurities in the barium source. | May catalyze unwanted side reactions or interfere with biological assays. |
| Degradation Products | Thermal degradation at high temperatures (above 150°C).[2] | Can lead to the formation of various byproducts, affecting the integrity of the compound. |
Purity Analysis Workflow:
Caption: Workflow for the purity analysis of barium gluconate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for barium gluconate?
While specific degradation pathways for barium gluconate are not extensively documented, studies on other metal gluconates, such as calcium gluconate, show that thermal decomposition is a primary concern.[3][4] At elevated temperatures, the gluconate ligand can undergo dehydration and oxidation, potentially leading to the formation of barium carbonate and other by-products.[3][5] It is recommended to avoid high temperatures (above 150°C) during storage and handling unless required for a specific reaction, in which case the atmosphere should be controlled.[2]
Q2: How does pH affect the stability of barium gluconate solutions?
The pH of a barium gluconate solution can influence its stability, primarily concerning the formation of precipitates. In alkaline conditions (high pH), the equilibrium with atmospheric carbon dioxide shifts towards the formation of carbonate ions, increasing the likelihood of barium carbonate precipitation.[6] In highly acidic conditions, the gluconate ligand may be protonated, potentially affecting its chelating ability and the overall stability of the complex. A neutral to slightly acidic pH is generally recommended for aqueous solutions.
Q3: Can I use barium gluconate as a source of free barium ions in my experiment?
Yes, barium gluconate is a water-soluble salt and serves as a source of barium ions (Ba²⁺) in solution. However, it's important to consider that the gluconate anion can act as a chelating agent, which might influence the availability of free Ba²⁺ ions compared to a salt like barium chloride.[5] This is particularly relevant in biological systems where chelation can affect bioavailability and toxicity.
Q4: What are the key safety precautions when working with barium gluconate?
Due to the toxicity of soluble barium compounds, appropriate safety measures are crucial.[7] Always handle barium gluconate in a well-ventilated area, wearing personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and ingestion. In case of accidental exposure, consult the material safety data sheet (MSDS) and seek medical attention.
Experimental Protocols
Protocol 1: Qualitative Test for Carbonate Impurity
This protocol is used to quickly determine the presence of barium carbonate in a barium gluconate sample.
Materials:
-
Barium gluconate sample
-
Dilute hydrochloric acid (1 M)
-
Limewater (saturated calcium hydroxide (B78521) solution)
-
Test tubes and a delivery tube or a dropper pipette
Procedure:
-
Place a small amount of the barium gluconate powder into a test tube.
-
Add a few drops of dilute hydrochloric acid to the powder.[5][8]
-
Observe for any effervescence (fizzing). The production of a gas indicates the presence of carbonate.[5][9]
-
To confirm the gas is CO₂, bubble it through a separate test tube containing limewater using a delivery tube, or collect a sample of the gas with a dropper and bubble it through the limewater.[8][9]
-
A milky white precipitate (calcium carbonate) forming in the limewater confirms the presence of carbon dioxide, and therefore carbonate in the original sample.[9]
Protocol 2: Barium Content Determination by ICP-OES
This protocol provides a general guideline for determining the barium content in a barium gluconate sample using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).
Materials:
-
Barium gluconate sample
-
High-purity nitric acid (for digestion and as a diluent)
-
Deionized water (18 MΩ·cm)
-
Certified barium standard solution
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the barium gluconate sample.
-
Dissolve the sample in a known volume of deionized water. A dilute nitric acid solution (e.g., 2%) is often used as the final diluent to ensure the stability of the elements in the solution.[10][11]
-
If the sample is not fully soluble, a microwave digestion with high-purity nitric acid may be required.[12]
-
-
Calibration:
-
Prepare a series of calibration standards by diluting a certified barium standard solution with the same acid matrix as the sample. The concentration range of the standards should bracket the expected concentration of barium in the sample solution.[10]
-
-
Analysis:
-
Set up the ICP-OES instrument according to the manufacturer's instructions. Select an appropriate emission line for barium (e.g., 455.403 nm).[13]
-
Aspirate the blank, calibration standards, and the sample solution into the plasma.
-
Measure the emission intensity for each solution.
-
-
Calculation:
-
Generate a calibration curve by plotting the emission intensity versus the concentration of the standards.
-
Determine the concentration of barium in the sample solution from the calibration curve and calculate the percentage of barium in the original solid sample.
-
Protocol 3: Integrity of Gluconate Ligand by FTIR Spectroscopy
This protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence and integrity of the gluconate ligand in a barium gluconate sample.
Materials:
-
Barium gluconate sample
-
Potassium bromide (KBr) for pellet preparation (or an ATR accessory)
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
For the KBr pellet method, mix a small amount of the finely ground barium gluconate sample with dry KBr powder and press it into a thin, transparent pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the powder directly onto the ATR crystal.
-
-
Analysis:
-
Place the sample (pellet or on the ATR crystal) in the FTIR spectrometer.
-
Record the infrared spectrum over the appropriate range (typically 4000-400 cm⁻¹).
-
-
Interpretation:
-
Compare the obtained spectrum with a reference spectrum of pure barium gluconate or sodium gluconate.
-
Key characteristic peaks for the gluconate ligand include:
-
A broad band in the 3600-3200 cm⁻¹ region due to O-H stretching vibrations of the hydroxyl groups.[14][15]
-
Strong absorption bands in the 1600-1550 cm⁻¹ region corresponding to the asymmetric stretching of the carboxylate group (COO⁻).
-
Bands in the 1450-1300 cm⁻¹ region from the symmetric stretching of the carboxylate group.
-
Multiple peaks in the 1200-1000 cm⁻¹ region associated with C-O stretching of the alcohol groups.
-
-
Significant deviations from the reference spectrum, or the absence of these key peaks, may indicate impurity or degradation.
-
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. shalom-education.com [shalom-education.com]
- 6. researchgate.net [researchgate.net]
- 7. nj.gov [nj.gov]
- 8. chemguide.uk [chemguide.uk]
- 9. youtube.com [youtube.com]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Barium D-Gluconate Fermentation
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for scaling up the fermentation process for barium D-gluconate production.
Frequently Asked Questions (FAQs)
Q1: What is barium D-gluconate and why is it produced via fermentation?
A1: Barium D-gluconate is the barium salt of D-gluconic acid. D-gluconic acid is a mild organic acid produced from the simple oxidation of glucose.[1] While chemical and electrolytic oxidation methods exist, microbial fermentation is often the preferred industrial method due to its efficiency and use of renewable resources.[1][2] Barium D-gluconate can serve as a useful intermediate for preparing other industrially important divalent salts of gluconic acid.[3]
Q2: Which microorganisms are primarily used for gluconic acid production?
A2: The most studied and widely used microorganisms for industrial gluconic acid fermentation are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[1][4][5] Both organisms are highly efficient at oxidizing glucose to gluconic acid.
Q3: What is the core biochemical reaction in this fermentation?
A3: The conversion of D-glucose to D-gluconic acid is an aerobic oxidation process. In fungi like A. niger, the enzyme glucose oxidase facilitates this reaction, producing hydrogen peroxide as a byproduct which is then decomposed by catalase.[6] In bacteria like G. oxydans, the oxidation is catalyzed by membrane-bound glucose dehydrogenase in the periplasmic space.[5][6]
Q4: Can barium D-gluconate be produced directly in the fermenter?
A4: Yes. While the common process involves producing gluconic acid and neutralizing it downstream, a single-step fermentation for direct barium D-gluconate production has been developed. This process involves incorporating barium carbonate into the fermentation medium, which neutralizes the gluconic acid as it is formed by the microorganism, such as Aspergillus niger.[3]
Q5: What are the main challenges when scaling up from a lab to a pilot or industrial scale?
A5: Key challenges include:
-
Maintaining Process Consistency: Small variations in pH, temperature, and dissolved oxygen at the lab scale can have significant impacts at larger volumes.[7][]
-
Oxygen Transfer: Gluconic acid production is a highly aerobic process. Ensuring adequate and uniform oxygen supply in a large bioreactor is critical and often a rate-limiting factor.[][9][10]
-
Mixing Efficiency: Achieving homogenous distribution of nutrients, oxygen, and cells is more difficult in large vessels, which can lead to gradients in pH, temperature, and substrate concentration.[][11]
-
Contamination Control: The risk of contamination increases with larger volumes and longer fermentation times.[9]
-
Byproduct Formation: Unwanted side products, such as citric acid in A. niger fermentations or keto-gluconic acids in G. oxydans fermentations, can accumulate if conditions are not tightly controlled.[4][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of barium D-gluconate fermentation.
Q: Why is my gluconic acid yield significantly lower after scaling up?
A: This is a common scale-up problem often linked to multiple factors. The most critical parameters to investigate are:
-
Inadequate Oxygen Supply: The volumetric oxygen transfer coefficient (kLa) does not always scale linearly. Poor oxygen transfer in a large bioreactor can severely limit the activity of glucose oxidase/dehydrogenase.[9][12]
-
pH Gradients: In large vessels, poor mixing can lead to localized pH drops where gluconic acid is produced, which can inhibit microbial activity.[]
-
Inconsistent Inoculum: The quality, age, and morphology (e.g., dispersed vs. pelletized for A. niger) of the inoculum are crucial for consistent performance.[6][15]
-
Solution: Standardize your inoculum development protocol across all scales. Ensure the seed fermenter provides a healthy, active culture for inoculating the production vessel.
-
Q: My fermentation is producing significant amounts of citric acid. What is the cause?
A: Citric acid production is a common issue in Aspergillus niger fermentations when conditions are suboptimal for gluconic acid production.
-
Cause: The primary trigger for the shift from gluconic acid to citric acid production is low pH. A pH below 3.5 can activate the tricarboxylic acid (TCA) cycle, leading to the accumulation of citric acid.[4][6]
-
Solution: Rigorously control the pH to stay within the optimal range of 4.5-6.5.[4][6] Ensure the neutralizing agent (barium carbonate) is well-dispersed and added promptly to prevent local pH drops.
Q: I am observing high levels of 2-keto and 5-keto-D-gluconic acid in my Gluconobacter oxydans fermentation. How can I prevent this?
A: The secondary oxidation of gluconic acid to keto-gluconic acids is a known characteristic of Gluconobacter species.[6]
-
Cause: This secondary oxidation is often favored under certain pH and glucose concentration conditions.
-
Solution: Controlling the pH at a lower level (below 3.5) and maintaining a glucose concentration higher than 15 mM can inhibit the formation of these keto-acids.[4][6] This presents an optimization challenge, as low pH can also affect growth. A fed-batch strategy to keep glucose levels from being depleted may be effective.
Q: The fermentation broth is foaming excessively, causing operational problems. What can I do?
A: Foaming is a frequent issue in high-aeration, high-biomass fermentations.[16]
-
Cause: High agitation and aeration rates, combined with proteins and other surfactants in the medium, lead to foam formation.
-
Solution:
-
Mechanical Control: Use a mechanical foam breaker integrated into the bioreactor.
-
Chemical Control: Add a sterile antifoaming agent (e.g., soybean oil) as needed.[15] Modern bioreactors can do this automatically via a foam sensor. Be cautious with the amount of antifoam added, as it can sometimes interfere with oxygen transfer or downstream processing.
-
Q: How can I ensure batch-to-batch consistency at the larger scale?
A: Consistency is achieved through rigorous standardization and control.
-
Solution:
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all steps: media preparation, sterilization, inoculum development, and bioreactor operation.[7]
-
Implement robust process monitoring and control systems to maintain key parameters (pH, temperature, DO, agitation, nutrient feeding) within tight specifications.[16][17]
-
Ensure raw material quality is consistent across batches.
-
Data Presentation: Fermentation Parameters
Table 1: Optimal Fermentation Parameters for Gluconic Acid Production
| Parameter | Aspergillus niger | Gluconobacter oxydans | Source(s) |
| Temperature | 28 - 34 °C | 30 - 32 °C | [5][6][13][14] |
| pH | 4.5 - 6.5 (Optimal ~5.5) | 4.5 - 6.5 (can be lower to reduce byproducts) | [4][6][15] |
| Dissolved Oxygen (DO) | High aeration, maintain >20% | High aeration, maintain >20% | [4][6] |
| Glucose Concentration | 120 - 350 g/L | Sensitive to high concentrations; fed-batch is common | [4][6][18] |
| Neutralizing Agent | CaCO₃, NaOH, BaCO₃ | CaCO₃, NaOH | [3][15] |
| Typical Yield | >90% (molar) | 75 - 80% (can be >95% with pH control) | [6][19] |
Experimental Protocols
Protocol 1: Inoculum Scale-Up for Aspergillus niger
This protocol describes the process of preparing a sufficient volume of active seed culture for inoculating a pilot-scale bioreactor.
-
Culture Revival: Aseptically transfer a stock culture (spore suspension or mycelial fragment) of A. niger to a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium. The seed medium should have a low carbon-to-nitrogen (C/N) ratio to promote vegetative growth.[4]
-
First Stage Incubation: Incubate the flask at 30°C on a rotary shaker at 200-250 rpm for 24-48 hours until dense growth is observed.
-
First Scale-Up (to 2L Flask): Aseptically transfer the entire contents of the 250 mL flask to a 2L Erlenmeyer flask containing 500 mL of fresh, sterile seed medium.
-
Second Stage Incubation: Incubate the 2L flask under the same conditions for another 24 hours. The goal is to achieve a culture with dispersed mycelia, as this morphology can lead to higher productivity.[4][6]
-
Second Scale-Up (to Seed Bioreactor): Aseptically transfer the contents of the 2L flask to a sterilized 20L seed bioreactor containing ~15L of seed medium. The inoculum volume should be 2-10% of the final working volume.[15]
-
Seed Bioreactor Cultivation: Cultivate in the seed bioreactor for 18-24 hours, maintaining temperature at 30°C, pH at 5.5, and providing gentle agitation and aeration to ensure a healthy, active culture ready for transfer to the production vessel.
Protocol 2: Pilot-Scale Fed-Batch Fermentation for Barium D-Gluconate
This protocol outlines the direct production of barium D-gluconate in a 200L production bioreactor.
-
Bioreactor Preparation:
-
Prepare 150L of production medium in the 200L bioreactor. The production medium should have a high C/N ratio, containing 150-200 g/L glucose.[4]
-
Add finely milled, sterile barium carbonate (BaCO₃) to the medium. The amount should be stoichiometric to the expected final gluconic acid concentration.
-
Calibrate pH, DO, and temperature probes. Sterilize the bioreactor and medium in place (SIP).
-
-
Inoculation: Aseptically transfer 15L of active seed culture from the seed bioreactor into the production bioreactor.
-
Batch Phase:
-
Set initial fermentation parameters: Temperature = 30°C, pH = 6.0 (will be maintained by BaCO₃), Agitation = 200 rpm, Aeration = 1.0 vvm (volume of air per volume of liquid per minute).
-
Monitor glucose consumption, biomass growth, and gluconic acid concentration. The pH should remain stable as the produced acid reacts with the barium carbonate reservoir.
-
-
Fed-Batch Phase:
-
When the initial glucose concentration drops to 20-30 g/L, begin feeding a highly concentrated sterile glucose solution (e.g., 600-700 g/L) to maintain the glucose level in the reactor and avoid substrate limitation.
-
Increase agitation and/or switch to oxygen-enriched air as biomass density increases to ensure DO remains above 20%.
-
-
Harvesting:
-
Continue the fermentation for 48-96 hours, or until glucose consumption ceases.
-
Cool the reactor to stop the reaction. The resulting broth will contain suspended mycelia and dissolved/precipitated barium D-gluconate.
-
-
Downstream Processing:
Visualizations
Fermentation Scale-Up Workflow
Caption: Workflow for scaling up barium D-gluconate production.
Troubleshooting Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Gluconic acid | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. quickcompany.in [quickcompany.in]
- 4. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 5. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Scale-down and optimization studies of the gluconic acid fermentation by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. duoningbio.com [duoningbio.com]
- 12. researchgate.net [researchgate.net]
- 13. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 14. wjarr.com [wjarr.com]
- 15. researchgate.net [researchgate.net]
- 16. Essential Parameters to Monitor in Industrial-Scale Fermentation [synapse.patsnap.com]
- 17. nottingham.ac.uk [nottingham.ac.uk]
- 18. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Barium Salts for Enhanced Gluconate Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy of different barium salts in the synthesis of barium gluconate, a key intermediate in the production of various pharmaceutical-grade gluconates.
The synthesis of high-purity barium gluconate is a critical step in the manufacturing of numerous metallic gluconate salts used in pharmaceuticals and other industries. The choice of the barium salt precursor significantly impacts the overall efficiency, yield, and economic viability of the synthesis process. This guide provides a comparative analysis of different barium salts, primarily focusing on barium carbonate and barium hydroxide (B78521), in both fermentation and chemical synthesis routes for gluconate production.
Comparative Efficacy of Barium Salts in Gluconate Synthesis
The selection of a barium salt for gluconate synthesis depends on the chosen production method: direct fermentation or chemical synthesis. Each method offers distinct advantages and involves different reaction principles.
| Barium Salt | Synthesis Method | Yield | Purity | Key Reaction Parameters | Advantages | Disadvantages |
| Barium Carbonate (BaCO₃) | Fermentation with Aspergillus niger | High (Production rate: 6-7 kg/m ³/h; Final Concentration: >250 g/L)[1] | 98%[1] | Glucose concentration: 200-250 g/L; Gradual addition of BaCO₃; pH maintained by the biological process.[1] | Single-step process, high yields, direct production of barium gluconate.[1] | Requires expertise in fermentation technology, longer process duration compared to chemical synthesis. |
| Barium Carbonate (BaCO₃) | Chemical Synthesis (Neutralization) | Data not available in comparative studies | High (dependent on purification) | Reaction with aqueous gluconic acid, typically with heating to facilitate the dissolution of BaCO₃.[2] | Readily available and stable raw material. | Slower reaction rate due to the low solubility of barium carbonate, CO₂ evolution may cause foaming. |
| Barium Hydroxide (Ba(OH)₂) | Chemical Synthesis (Neutralization) | Data not available in comparative studies | High (dependent on purification) | Reaction of aqueous barium hydroxide with gluconic acid. The reaction is a straightforward acid-base neutralization.[2] | Higher solubility in water compared to barium carbonate, leading to a faster reaction rate. No gas evolution. | More caustic and requires careful handling compared to barium carbonate. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient synthesis. Below are representative protocols for the synthesis of barium gluconate using different barium salts.
Fermentation using Barium Carbonate with Aspergillus niger
This process facilitates the direct production of barium gluconate from glucose in a single step.[1]
Materials:
-
A selected strain of Aspergillus niger
-
Glucose (200-250 g/L)
-
Barium Carbonate (added incrementally)
-
Nutrient medium (e.g., corn steep liquor, urea, phosphates)
-
Fermenter with controls for temperature, aeration, and agitation
Procedure:
-
Prepare and sterilize the nutrient medium in the fermenter.
-
Inoculate the medium with a prepared seed culture of Aspergillus niger.
-
Maintain the fermentation under controlled conditions of temperature and aeration.
-
Gradually introduce barium carbonate into the fermentation broth. The microorganism will produce gluconic acid from glucose, which then reacts in situ with the barium carbonate to form barium gluconate.
-
Monitor the concentration of gluconate and glucose throughout the fermentation process.
-
Upon completion of the fermentation (typically when glucose is consumed), the broth is harvested.
-
The fungal biomass is separated from the broth by filtration or centrifugation.
-
The resulting barium gluconate solution is then concentrated and purified, typically by crystallization, to yield the final product.[1]
Chemical Synthesis via Neutralization with Barium Hydroxide
This method involves the direct neutralization of gluconic acid with barium hydroxide.
Materials:
-
Gluconic acid solution (e.g., 50% w/w)
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)
-
Deionized water
-
pH meter
Procedure:
-
In a reaction vessel, dilute the gluconic acid solution with deionized water to the desired concentration.
-
Slowly add a stoichiometric amount of barium hydroxide octahydrate to the gluconic acid solution with constant stirring. The reaction is an exothermic neutralization.
-
Reaction: 2 C₆H₁₂O₇ + Ba(OH)₂ → Ba(C₆H₁₁O₇)₂ + 2 H₂O
-
-
Monitor the pH of the reaction mixture. The addition of barium hydroxide is continued until the pH reaches a neutral range (pH ~7.0).
-
The resulting solution of barium gluconate can be filtered to remove any insoluble impurities.
-
The clear filtrate is then concentrated by evaporation under reduced pressure to induce crystallization.
-
The precipitated barium gluconate crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.
Chemical Synthesis via Neutralization with Barium Carbonate
This method utilizes the less soluble barium carbonate to neutralize gluconic acid.
Materials:
-
Gluconic acid solution (e.g., 50% w/w)
-
Barium carbonate (BaCO₃) powder
-
Deionized water
-
Heating and stirring apparatus
Procedure:
-
In a reaction vessel equipped with a stirrer and a heating mantle, add the gluconic acid solution and dilute with deionized water.
-
Gradually add a stoichiometric amount of barium carbonate powder to the gluconic acid solution with vigorous stirring.
-
Reaction: 2 C₆H₁₂O₇ + BaCO₃ → Ba(C₆H₁₁O₇)₂ + H₂O + CO₂
-
-
Heat the reaction mixture gently (e.g., to 50-60 °C) to increase the reaction rate and facilitate the dissolution of barium carbonate. Effervescence (release of CO₂) will be observed.
-
Continue heating and stirring until the evolution of CO₂ ceases and all the barium carbonate has reacted.
-
Filter the hot solution to remove any unreacted barium carbonate or other insoluble impurities.
-
Allow the clear filtrate to cool down to room temperature and then further cool in an ice bath to promote crystallization of barium gluconate.
-
Collect the crystals by filtration, wash with cold deionized water, and dry.
Process Visualizations
To further elucidate the synthesis pathways and experimental workflows, the following diagrams are provided.
Caption: Experimental workflows for barium gluconate synthesis.
References
Validation of ICP-AES for Trace Barium Analysis in Research Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary of Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) for the quantitative analysis of trace barium in research samples. It offers a detailed comparison with alternative analytical techniques, supported by performance data, to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Analytical Techniques for Barium Analysis
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a robust and widely used technique for the determination of trace elements. Its performance for barium analysis is benchmarked against two other common atomic spectroscopy techniques: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS), including its flame (FAAS) and graphite (B72142) furnace (GFAAS) variants.
| Parameter | ICP-AES | ICP-MS | Atomic Absorption Spectroscopy (AAS) |
| Detection Limit (Barium) | 1 - 10 µg/L (ppb)[1] | 0.01 - 0.1 µg/L (ppb) | FAAS: 100 - 200 µg/L (ppb) GFAAS: 1 - 5 µg/L (ppb) |
| Linearity (Correlation Coefficient, r) | > 0.999 | > 0.999 | > 0.995 |
| Precision (Relative Standard Deviation, RSD) | < 5% | < 3% | FAAS: < 5% GFAAS: < 10% |
| Accuracy (Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Sample Throughput | High (simultaneous multi-element analysis)[2] | High (simultaneous multi-element analysis)[2] | Low (single-element analysis)[2] |
| Cost (Instrument & Operational) | Moderate | High | FAAS: Low GFAAS: Moderate |
| Interferences | Spectral and matrix interferences can occur but are well-characterized and can be corrected. | Isobaric and polyatomic interferences can be significant and may require advanced correction techniques. | Chemical and matrix interferences are common; GFAAS is particularly sensitive to matrix effects. |
Experimental Protocol: Validation of an ICP-AES Method for Trace Barium Analysis
This section outlines a typical validation protocol for an ICP-AES method for the determination of trace barium in research samples, in accordance with International Council for Harmonisation (ICH) guidelines.
Sample Preparation
A critical step for accurate analysis is the complete digestion of the sample matrix to liberate the barium.
-
Wet Digestion: Samples are digested using a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) on a hot plate or in a digestion block until a clear solution is obtained.
-
Microwave-Assisted Digestion: For more complex matrices, microwave digestion offers a faster and more efficient method. Samples are placed in sealed Teflon vessels with appropriate acids and heated under controlled temperature and pressure.
Following digestion, the samples are cooled, diluted to a final volume with deionized water, and filtered if necessary to remove any particulate matter.
Instrumentation and Calibration
An ICP-AES instrument is configured for optimal barium detection, typically at the 455.403 nm emission line. The instrument parameters, such as RF power, nebulizer gas flow rate, and plasma viewing height, are optimized to maximize sensitivity and minimize interferences.
Calibration standards are prepared from a certified barium stock solution in the same acid matrix as the samples. A calibration curve is generated using a blank and a minimum of five non-zero concentration levels that bracket the expected sample concentrations.
Method Validation Parameters
The following parameters are assessed to ensure the method is fit for its intended purpose:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by analyzing a blank sample and a sample spiked with potential interfering elements. The barium emission line should be free from spectral overlap.
-
Linearity: The linearity of the method is evaluated by performing a linear regression analysis on the calibration curve data. The correlation coefficient (r) should be ≥ 0.999.
-
Accuracy: Accuracy is determined by spike recovery experiments. A known amount of barium is added to a sample matrix at three different concentration levels (low, medium, and high). The percentage recovery is calculated as: Recovery (%) = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100 Acceptable recovery is typically within 90-110%.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples at the same concentration on the same day and by the same analyst. The Relative Standard Deviation (RSD) should be ≤ 5%.
-
Intermediate Precision (Inter-assay precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 10%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected. It can be estimated as 3.3 times the standard deviation of the blank signal.
-
LOQ: The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. It is often estimated as 10 times the standard deviation of the blank signal.
-
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters (e.g., acid concentration, instrument parameters) and observing the effect on the results.
Workflow for ICP-AES Validation of Trace Barium Analysis
Caption: Workflow for the validation of an ICP-AES method for trace barium analysis.
References
Comparative Biocompatibility Analysis of Barium Gluconate-Crosslinked Hydrogels for Biomedical Applications
A comprehensive guide for researchers, scientists, and drug development professionals assessing the performance of barium gluconate-crosslinked hydrogels against common alternatives, supported by experimental data and detailed protocols.
In the rapidly advancing field of biomedical engineering, the choice of a biocompatible and functionally robust hydrogel is paramount for applications ranging from drug delivery to tissue engineering. This guide provides an in-depth comparison of barium gluconate-crosslinked hydrogels with several widely used alternatives, including those crosslinked with calcium gluconate, calcium chloride, and the natural crosslinking agent genipin. The following sections present a detailed analysis of their biocompatibility and mechanical properties, supported by quantitative data and comprehensive experimental methodologies.
Performance Metrics: A Quantitative Comparison
The selection of an appropriate crosslinking agent significantly influences the physicochemical and biological properties of hydrogels. This section summarizes key performance indicators for alginate hydrogels crosslinked with various agents, offering a clear comparison for material selection.
In Vitro Biocompatibility
The biocompatibility of a hydrogel is a critical determinant of its success in biomedical applications. In vitro cytotoxicity assays are fundamental in assessing the potential of a material to induce cell death. The data presented below is a synthesis of findings from multiple studies and serves as a comparative benchmark.
| Crosslinking Agent | Polymer | Cell Type | Assay | Cell Viability (%) | Key Observations |
| Barium Gluconate | Alginate | L929 mouse fibroblasts | MTT | ~63% (inferred from BaCl₂)[1] | Barium-crosslinked hydrogels can exhibit some cytotoxicity, potentially due to ion leakage.[2] |
| Calcium Gluconate | Alginate | Not specified | Not specified | High | Generally considered highly biocompatible. |
| Calcium Chloride | Alginate | 16HBE14o- human bronchial cells | Not specified | High (at 100 mM) | High concentrations (300 mM) can lead to decreased cell viability.[3] |
| Genipin | Gelatin | L929 fibroblasts | Not specified | High | Natural crosslinker with low cytotoxicity.[4] |
| Tannic Acid | Chitosan/Alginate | 3T3-L1 fibroblasts | Not specified | High | Exhibits good biocompatibility and antibacterial properties.[5] |
| Citric Acid | Gelatin/HPMC | L929 cells | MTT | High | Non-toxic crosslinker, biocompatibility confirmed by hemolysis and cell viability assays.[6] |
Note: Data for barium gluconate is inferred from studies using barium chloride, as direct comparative data is limited. Cell viability is highly dependent on the specific experimental conditions, including polymer concentration, crosslinker concentration, and cell type.
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its intended application, influencing its stability, handling characteristics, and ability to support cellular growth in tissue engineering scaffolds.
| Crosslinking Agent | Polymer | Compressive Modulus (kPa) | Swelling Ratio (%) | Key Observations |
| Barium Gluconate | Alginate | 7 - 20 (as BaCl₂)[7] | Lower than Ca²⁺ crosslinked[7] | Produces mechanically stronger and more stable gels compared to calcium.[7][8] |
| Calcium Gluconate | Alginate | Not specified | Not specified | Slower gelation compared to CaCl₂ leads to more uniform hydrogels. |
| Calcium Chloride | Alginate | 5 - 12[7] | Higher than Ba²⁺ crosslinked[7] | Rapid gelation can lead to heterogeneous structures. |
| Genipin | Silk Fibroin/Alginate | Variable | 7.6 - 30.17 | Mechanical properties can be tuned by adjusting composition.[9] |
| Tannic Acid | Chitosan/Alginate | ~40 (Storage Modulus) | Reduced with TA treatment | Increases mechanical strength and adhesive properties.[5] |
| Citric Acid | Gelatin/HPMC | Enhanced with increased CA | Reduced with increased CA | Crosslinking enhances mechanical stability.[10] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, this section details the methodologies for key biocompatibility experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
Cells (e.g., L929 mouse fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Hydrogel samples sterilized by UV irradiation or other appropriate methods
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Hydrogel Extraction (Indirect Contact):
-
Incubate the sterilized hydrogel samples in complete cell culture medium (e.g., at a ratio of 0.1 g/mL) for 24-72 hours at 37°C to create a hydrogel extract.
-
Remove the culture medium from the wells and replace it with the hydrogel extract. Include a negative control (cells in fresh medium) and a positive control (cells with a known cytotoxic agent).
-
-
Direct Contact:
-
Alternatively, place small, sterilized pieces of the hydrogel directly onto the cell monolayer in the wells.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the culture medium/extract and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Live/Dead Staining for Cell Viability
This fluorescence-based assay visually distinguishes between live and dead cells within the hydrogel matrix.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Hydrogel constructs with encapsulated cells
-
Fluorescence microscope
Protocol:
-
Working Solution Preparation: Prepare a working solution containing 2 µM Calcein AM and 4 µM Ethidium homodimer-1 in sterile PBS. Protect the solution from light.
-
Staining:
-
Wash the hydrogel constructs twice with sterile PBS to remove culture medium.
-
Add a sufficient volume of the working solution to completely cover the hydrogel constructs.
-
Incubate at 37°C for 30-60 minutes, protected from light. For thicker hydrogels, a longer incubation time may be necessary.[4]
-
-
Washing: Remove the working solution and wash the constructs three times with PBS to reduce background fluorescence.
-
Imaging: Image the hydrogel constructs immediately using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
In Vivo Implantation and Histological Analysis
This procedure assesses the tissue response to the implanted hydrogel material.
Materials:
-
Hydrogel samples
-
Animal model (e.g., mice or rats)
-
Surgical instruments
-
Anesthetics
-
10% neutral buffered formalin
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stains
-
Microscope
Protocol:
-
Implantation:
-
Surgically implant sterile hydrogel discs subcutaneously in the dorsal region of the animal model under anesthesia.
-
House the animals for a predetermined period (e.g., 1, 4, or 12 weeks).
-
-
Tissue Harvest and Fixation:
-
At the end of the study period, euthanize the animals and carefully excise the hydrogel implant along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing:
-
Dehydrate the fixed tissues through a graded series of ethanol solutions.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning: Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.
-
H&E Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
-
Microscopic Evaluation: Examine the stained tissue sections under a light microscope to assess the inflammatory response, fibrous capsule formation, and overall tissue integration with the hydrogel.
Signaling Pathways and Biocompatibility
The interaction of biomaterials with host tissues can trigger various cellular signaling pathways that dictate the inflammatory and regenerative response.
Inflammatory Response to Biomaterials
Upon implantation, biomaterials can activate innate immune cells, such as neutrophils and macrophages. This activation can lead to the initiation of signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] The activation of these pathways results in the production of pro-inflammatory cytokines, which can influence the biocompatibility of the implanted hydrogel. A sustained inflammatory response can lead to fibrous capsule formation and implant failure.
Inflammatory response to an implanted hydrogel.
Experimental Workflow for Biocompatibility Assessment
A systematic approach is essential for a thorough evaluation of hydrogel biocompatibility. The following diagram outlines a typical experimental workflow.
Experimental workflow for assessing hydrogel biocompatibility.
Conclusion
The selection of a crosslinking agent is a critical step in the design of hydrogels for biomedical applications. While barium gluconate-crosslinked hydrogels, inferred from studies on barium chloride, offer superior mechanical strength and stability compared to their calcium-crosslinked counterparts, concerns regarding potential cytotoxicity due to barium ion leakage necessitate careful consideration and thorough biocompatibility testing.
Natural crosslinkers like genipin, tannic acid, and citric acid are emerging as highly biocompatible alternatives, often imparting additional beneficial properties such as antibacterial and adhesive characteristics. The choice of the optimal crosslinking agent will ultimately depend on the specific requirements of the intended application, balancing the need for mechanical robustness with paramount importance of biocompatibility. The data and protocols provided in this guide serve as a foundational resource for researchers to make informed decisions in the development of safe and effective hydrogel-based technologies.
References
- 1. Incorporation of Barium Ions into Biomaterials: Dangerous Liaison or Potential Revolution? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tannic acid post-treatment of enzymatically crosslinked chitosan-alginate hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ache-pub.org.rs [ache-pub.org.rs]
- 10. ijpsonline.com [ijpsonline.com]
Barium Gluconate: A Comparative Analysis of Precursors in Metal Gluconate Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of precursor is a critical factor that influences the purity, yield, and overall efficiency of producing metal gluconates. Barium gluconate has emerged as a key intermediate, particularly for the synthesis of high-purity divalent metal gluconates for pharmaceutical applications. This guide provides an objective comparison of barium gluconate's performance against other common precursors, supported by available experimental data and process workflows.
The Barium Gluconate Intermediate Method
Barium gluconate serves as an excellent precursor for preparing pharmaceutical-grade iron(II), copper(II), magnesium(II), and zinc(II) gluconates.[1][2] This method, often referred to as the "barium salt precipitation" or "ion replacement" method, leverages the insolubility of barium sulfate (B86663) to drive the reaction to completion and yield a highly pure product.
The typical process involves:
-
Production of sodium or calcium gluconate, often through fermentation.[1]
-
Conversion of the sodium/calcium salt to free gluconic acid.[1]
-
Reaction of gluconic acid with a barium source (e.g., barium hydroxide (B78521) or barium carbonate) to form barium gluconate.[1][2]
-
Reaction of barium gluconate with a metal sulfate (e.g., ferrous sulfate, zinc sulfate). This results in the precipitation of barium sulfate (BaSO₄), leaving the desired metal gluconate in the solution.
-
Separation of the barium sulfate precipitate to yield a pure solution of the target metal gluconate, which can then be crystallized.
The primary advantage of this pathway is the effective removal of sulfate ions, leading to a product of high purity, which is a major reason it is favored by the pharmaceutical industry.[1]
Alternative Synthesis Routes
Alternative methods for synthesizing metal gluconates typically involve direct neutralization, displacement, or double decomposition reactions that bypass the barium intermediate.
-
Direct Neutralization/Displacement : This involves reacting gluconic acid or its lactone form, glucono-delta-lactone (GDL), directly with a metal source such as a metal oxide, hydroxide, carbonate, or even the pure metal powder.[3][4][5] For example, ferrous gluconate can be synthesized by reacting gluconic acid with iron powder.[5]
-
Double Decomposition : This method uses a soluble gluconate salt, such as sodium or calcium gluconate, which reacts with a soluble salt of the target metal. For instance, iron(II) gluconate can be synthesized from sodium gluconate and iron(II) sulfate.[6][7] In this case, purification requires techniques like ion exchange chromatography to remove byproduct ions (Na⁺ and SO₄²⁻).[6][7]
Performance Comparison
The selection of a precursor pathway depends on the desired purity, cost, and scale of production. While the barium gluconate route may involve more steps, it simplifies the purification process for specific metal gluconates.
| Parameter | Barium Gluconate Method | Direct Neutralization / Displacement | Double Decomposition (Non-Barium) |
| Common Precursors | Barium Gluconate, Metal Sulfate | Gluconic Acid / GDL, Metal Oxide/Hydroxide/Carbonate/Metal Powder | Sodium/Calcium Gluconate, Metal Sulfate/Chloride |
| Reaction Principle | Ion replacement with precipitation of BaSO₄ | Acid-base neutralization or redox reaction | Metathesis / Ion Exchange |
| Key Advantage | High product purity due to effective removal of sulfate ions.[1] | Fewer reaction steps; potentially more direct. | Utilizes readily available starting materials. |
| Purification Method | Simple filtration to remove insoluble BaSO₄. | Filtration of unreacted solids, followed by crystallization.[5] | Requires ion exchange resins or complex crystallization to remove byproduct salts (e.g., Na₂SO₄).[6][7] |
| Reported Yield | Can be prepared in "quantitative yields".[1] | Varies; crystal yield of ~50% reported for one calcium gluconate process.[4] | Purity of >90% achieved for iron(II) gluconate after purification.[6][7] |
| Best Suited For | High-purity pharmaceutical-grade divalent metal gluconates (Fe²⁺, Zn²⁺, Mg²⁺, Cu²⁺).[1][2] | Industrial-scale production where subsequent purification steps are established.[4] | Applications where the presence of byproduct ions is not critical or can be removed cost-effectively. |
Experimental Protocols
Protocol 1: General Synthesis of Divalent Metal Gluconates via Barium Gluconate
This protocol is a generalized representation of the ion replacement method described in the literature.[1][2]
-
Preparation of Barium Gluconate : React a stoichiometric amount of gluconic acid with barium carbonate in an aqueous solution. The mixture is heated to facilitate the reaction. The resulting solution is filtered to remove any unreacted solids.
-
Synthesis of Metal Gluconate : To the filtered barium gluconate solution, add a stoichiometric amount of the desired metal sulfate (e.g., ferrous sulfate, zinc sulfate). A dense white precipitate of barium sulfate will form immediately.
-
Purification : Stir the reaction mixture to ensure complete precipitation. The barium sulfate is then removed by filtration.
-
Isolation : The resulting filtrate, a pure solution of the target metal gluconate, is concentrated by evaporation under reduced pressure and cooled to induce crystallization. The crystals are then collected and dried.
Protocol 2: Synthesis of Iron(II) Gluconate from Sodium Gluconate
This protocol is based on a classic double decomposition method.[6][7][8]
-
Reaction : Prepare aqueous solutions of sodium gluconate and iron(II) sulfate. The typical molar ratio of iron(II) sulfate to sodium gluconate is 1:2.[6] Mix the solutions to initiate the reaction.
-
Purification : Pass the crude reaction mixture through both acidic and basic ion exchange resin columns. This is done to remove the sodium (Na⁺) and sulfate (SO₄²⁻) ions from the solution.[7]
-
Isolation : The purified iron(II) gluconate solution is concentrated in a vacuum evaporator. An aprotic solvent like ethanol (B145695) is added to precipitate the product.
-
Drying : The solid product is collected and dried in a desiccator over a dehydrating agent to yield iron(II) gluconate with a reported purity greater than 90%.[7]
Protocol 3: Synthesis of Zinc Gluconate from Glucono-delta-lactone (GDL)
This protocol demonstrates the direct reaction method.[4]
-
Hydrolysis of GDL : Dissolve glucono-delta-lactone in water at approximately 60 °C. GDL will hydrolyze to form gluconic acid.
-
Reaction : Add a suspension of zinc oxide in water to the gluconic acid solution until the pH reaches about 4.2.
-
Purification : Filter the solution to remove any unreacted zinc oxide or impurities.
-
Isolation : Evaporate the filtrate under reduced pressure at around 50 °C. The formed crystals are separated by centrifugation and dried at 80-90 °C.[4]
Process Flow Visualizations
The following diagrams illustrate the logical workflows for the different synthesis pathways.
Caption: Workflow for the Barium Gluconate intermediate method.
References
- 1. quickcompany.in [quickcompany.in]
- 2. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. EP0254486B1 - Preparation of metal gluconates - Google Patents [patents.google.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
A Comparative Guide to Barium Gluconate Production: Fermentation vs. Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Barium gluconate is a key intermediate in the pharmaceutical industry, primarily utilized in the preparation of various medicinal gluconate salts. Its production can be achieved through two primary routes: microbial fermentation and chemical synthesis. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in selecting the most suitable production strategy for their needs.
At a Glance: Fermentation vs. Chemical Synthesis
| Parameter | Fermentation | Chemical Synthesis |
| Primary Feedstock | Glucose, Carbohydrate Sources | Glucose, Chemical Oxidants |
| Key Process | Microbial conversion by Aspergillus niger | Catalytic oxidation and salt formation |
| Typical Yield | High (e.g., >250 g/L of barium gluconate)[1] | Variable, dependent on catalyst and reaction conditions |
| Purity | Generally high, with minimal byproducts[1] | Can be high, but may require extensive purification |
| Cost-Effectiveness | Often more cost-effective due to cheaper raw materials[2] | Can be expensive due to catalyst and reagent costs[3][4] |
| Environmental Impact | Generally lower, utilizes renewable resources | Can involve hazardous reagents and generate more waste[3][4] |
| Process Complexity | Requires sterile conditions and control of biological parameters | Involves potentially hazardous reactions and purification steps |
Experimental Protocols
Fermentation of Barium Gluconate using Aspergillus niger
This protocol is based on a single-step fermentation process where barium carbonate is present in the medium, allowing for the direct production of barium gluconate.[1]
a) Media Preparation and Sterilization:
-
Seed Medium (per liter):
-
Sucrose: 140 g
-
NaNO₃: 2.5 g
-
KH₂PO₄: 1.0 g
-
MgSO₄·7H₂O: 0.25 g
-
Starch: 1.0 g
-
Adjust pH to 3.0 with HCl.
-
-
Production Medium (per liter):
-
Glucose monohydrate: 200-250 g
-
(NH₄)₂HPO₄: 0.42 g
-
Urea: 0.11 g
-
KH₂PO₄: 0.2 g
-
MgSO₄·7H₂O: 0.17 g
-
Corn Steep Liquor: 4.0 g
-
Adjust pH to 6.5 with Barium Hydroxide (B78521) solution.
-
-
Sterilization: Autoclave the media at 121°C (15 psig) for 15-20 minutes. Barium carbonate (approx. 50 g/L) should be sterilized separately and added at the time of inoculation.[1]
b) Inoculum Preparation:
-
Prepare a spore suspension of Aspergillus niger from a solid culture in sterile water containing 0.1% Tween 80 to a concentration of approximately 10⁷ spores/mL.[1]
-
Inoculate the seed medium with the spore suspension.
-
Incubate at 30°C for 24 hours under shaken conditions.[1]
c) Fermentation:
-
Inoculate the production medium with 6% (v/v) of the seed culture.[1]
-
Add the sterilized barium carbonate to the fermenter.
-
Maintain the temperature at 30°C and agitation at 250 rpm.[5][6]
-
Provide aeration with sterile air.
-
The fermentation is typically complete within 50-53 hours.[1]
d) Downstream Processing:
-
Separate the fungal biomass from the fermentation broth by filtration or centrifugation.
-
The barium gluconate can be recovered by concentrating the broth to half its volume and allowing it to crystallize at 25°C, or by precipitation with methanol (B129727) or ethanol.[1]
Chemical Synthesis of Barium Gluconate
This process involves two main stages: the oxidation of glucose to gluconic acid, followed by the formation of the barium salt.
a) Step 1: Oxidation of Glucose to Gluconic Acid
This can be achieved through various methods, including catalytic oxidation.
-
Materials: Glucose, supported platinum group metal catalyst (e.g., Pt/Pd/Bi on activated charcoal), sodium hydroxide (NaOH), oxygen.[7]
-
Procedure:
-
Prepare a 10-20% (w/w) aqueous solution of glucose.[7]
-
Add the catalyst to the glucose solution.
-
Heat the mixture to 30-60°C.[7]
-
Bubble oxygen or an oxygen-containing gas through the mixture.
-
Maintain the pH between 9 and 11 by the continuous addition of NaOH solution.[7] The reaction progress can be monitored by the consumption of NaOH.
-
Upon completion, the catalyst is filtered off, leaving a solution of sodium gluconate.[7]
-
The sodium gluconate solution can be converted to free gluconic acid by acidification (e.g., with a strong acid) and subsequent purification, for example, by ion exchange chromatography.
-
b) Step 2: Formation of Barium Gluconate
-
Materials: Gluconic acid solution, Barium Carbonate (BaCO₃) or Barium Hydroxide (Ba(OH)₂).
-
Procedure:
-
Dissolve barium carbonate in the gluconic acid solution.[8] Alternatively, neutralize the gluconic acid solution with barium hydroxide.
-
Heat the mixture to facilitate the reaction.[8]
-
Filter the resulting solution to remove any unreacted solids or impurities.[8]
-
Evaporate the filtrate to induce crystallization of barium gluconate.[8]
-
The crystals are then dried and can be ground to the desired particle size.[8]
-
Quantitative Comparison
| Metric | Fermentation (Aspergillus niger) | Chemical Synthesis |
| Product Concentration | >250 g/L Barium Gluconate[1] | Dependent on initial glucose concentration and reaction volume |
| Yield | Quantitative yields reported[9] | High yields of gluconic acid are possible (>95%)[7] |
| Purity | High, often without the need for further purification[1] | Purity depends on the efficiency of purification steps |
| Reaction Time | 50-53 hours for fermentation[1] | Varies; oxidation can be a few hours, followed by salt formation and purification |
| Key Reagents | Glucose, microbial nutrients, barium carbonate[1] | Glucose, precious metal catalysts, strong bases, oxidants[7] |
| Energy Consumption | Primarily for sterilization, agitation, and aeration | Can be energy-intensive due to heating and purification steps |
Environmental Impact and Safety Considerations
| Aspect | Fermentation | Chemical Synthesis |
| Raw Materials | Based on renewable resources (e.g., glucose from starch) | Can utilize renewable glucose, but also relies on non-renewable catalysts and chemical reagents. |
| Waste Generation | Primarily biomass and wastewater from downstream processing. | Can generate hazardous waste from catalysts and chemical reagents.[3][4] |
| Process Safety | Requires aseptic handling to prevent contamination. Aspergillus niger is generally recognized as safe (GRAS). | Involves potentially hazardous chemicals (strong bases, oxidants) and reactions that may require careful control of temperature and pressure. |
| Overall Footprint | Generally considered a "greener" and more sustainable approach.[2] | Higher potential for environmental impact due to chemical usage and waste.[3][4] |
Visualizing the Processes
Biochemical Pathway of Barium Gluconate Fermentation
Caption: Biochemical pathway for the direct fermentation of barium gluconate.
Logical Workflow of Chemical Synthesis
References
- 1. quickcompany.in [quickcompany.in]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Techno-economic Analysis and Life Cycle Assessment of Gluconic Acid and Xylonic Acid Production from Waste Materials - ACS Sustainable Chemistry & Engineering - Figshare [acs.figshare.com]
- 4. inl.elsevierpure.com [inl.elsevierpure.com]
- 5. wbcil.com [wbcil.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. US5132452A - Method for preparation of gluconic acid by catalytic oxidation of glucose - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. [Gluconic acid forming enzymes in Aspergillus niger (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Purity of Metal Gluconates: A Comparative Guide to Synthesis from Barium Gluconate
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) is a critical determinant of safety and efficacy. This guide provides a comprehensive evaluation of the purity of metal gluconates, such as those of calcium, zinc, and copper, with a particular focus on the synthesis route originating from barium gluconate. This method is compared with other common synthesis alternatives, supported by experimental data and detailed analytical protocols.
The synthesis of metal gluconates for pharmaceutical use often employs a double decomposition reaction involving barium gluconate and a corresponding metal sulfate (B86663). This method is predicated on the significant difference in solubility between the desired metal gluconate and the barium sulfate byproduct. The extremely low solubility of barium sulfate allows for its effective removal from the reaction mixture, theoretically yielding a purer metal gluconate solution.
Comparative Analysis of Synthesis Routes
The selection of a synthesis pathway has a direct impact on the impurity profile and overall purity of the final metal gluconate product. The primary alternative to the barium gluconate method involves the direct reaction of gluconic acid or its delta-lactone with a metal carbonate or oxide.
The barium gluconate route offers a distinct advantage in terms of impurity removal. The formation of the highly insoluble barium sulfate precipitate drives the reaction to completion and facilitates a clean separation. In contrast, methods starting from other metal salts, such as the reaction between calcium gluconate and copper sulfate, can present challenges in purification due to the residual solubility of the calcium sulfate byproduct, potentially affecting the final product's purity.[1]
| Synthesis Route | Starting Materials | Key Byproduct | Purity Considerations |
| Barium Gluconate Route | Barium Gluconate, Metal Sulfate (e.g., Calcium Sulfate, Zinc Sulfate, Copper Sulfate) | Barium Sulfate (BaSO₄) | High purity achievable due to the very low solubility of barium sulfate, facilitating its removal. |
| Direct Reaction Route | Gluconic Acid or Glucono-delta-lactone, Metal Carbonate/Oxide (e.g., Calcium Carbonate, Zinc Oxide, Copper Carbonate) | Water, Carbon Dioxide (if carbonate is used) | Purity is dependent on the purity of the starting materials. Unreacted starting materials may remain as impurities.[2][3] |
| Alternative Salt Route | Calcium Gluconate, Copper Sulfate | Calcium Sulfate (CaSO₄) | Purification can be challenging due to the slight solubility of calcium sulfate, potentially leading to sulfate impurities in the final product.[1] |
Experimental Protocols for Purity Evaluation
A robust assessment of metal gluconate purity involves a battery of analytical tests to quantify the main compound and identify and quantify any impurities. The following are key experimental protocols based on pharmacopeial standards.
Assay of Metal Gluconate Content (Complexometric Titration)
This method determines the percentage purity of the metal gluconate.
Principle: The metal ion (Ca²⁺, Zn²⁺, or Cu²⁺) is titrated with a standardized solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), at a specific pH. The endpoint is visualized using a metal indicator.
Procedure (Example for Calcium Gluconate):
-
Accurately weigh approximately 0.5 g of the Calcium Gluconate sample.
-
Dissolve the sample in 150 mL of water, adding 2 mL of 3 N hydrochloric acid if necessary to aid dissolution.
-
Add 15 mL of 1 N sodium hydroxide (B78521) and approximately 300 mg of hydroxy naphthol blue indicator.
-
Titrate with a standardized 0.05 M EDTA solution until the solution turns a distinct blue color.
-
Each mL of 0.05 M EDTA is equivalent to 21.52 mg of anhydrous calcium gluconate.[2]
Analysis of Inorganic Impurities (Chloride and Sulfate)
Principle: These tests are based on the precipitation of the respective insoluble salts (silver chloride or barium sulfate) and comparison of the resulting turbidity with a standard.
Procedure (Example for Chloride):
-
Dissolve 1.0 g of the metal gluconate sample in 40 mL of water.
-
Add 1 mL of nitric acid and 1 mL of silver nitrate (B79036) TS.
-
The turbidity produced should not exceed that of a standard solution containing a known amount of chloride.
Quantification of Heavy Metal Impurities (Atomic Absorption Spectroscopy)
Principle: Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used to determine the concentration of specific metal elements. The sample is atomized, and the absorption of light by the ground-state atoms at a characteristic wavelength is measured.
Procedure (Example for Lead in Copper Gluconate):
-
Standard Preparation: Prepare a series of standard solutions containing known concentrations of lead.
-
Sample Preparation: Accurately weigh the copper gluconate sample, dissolve it in a suitable solvent (e.g., dilute nitric acid), and dilute to a known volume.
-
Analysis: Aspirate the blank, standard solutions, and sample solution into the AAS instrument and measure the absorbance.
-
Quantification: Determine the concentration of lead in the sample by comparing its absorbance to the calibration curve generated from the standard solutions.
Impurity Profile Comparison
The choice of synthesis route significantly influences the potential impurities in the final product.
| Impurity | Barium Gluconate Route | Direct Reaction Route |
| Barium | Potential trace impurity if not completely precipitated and filtered. | Not applicable. |
| Sulfate | Potential trace impurity from excess metal sulfate starting material. | Not a typical impurity unless introduced through other raw materials. |
| Unreacted Starting Materials | Potential for unreacted barium gluconate or metal sulfate. | Potential for unreacted gluconic acid/lactone or metal carbonate/oxide. |
| Heavy Metals (e.g., Lead, Cadmium) | Primarily introduced from raw materials. The purification process may help reduce levels. | Primarily introduced from raw materials. |
| Reducing Substances | Can be present in all synthesis routes, originating from the glucose starting material for gluconic acid. | Can be present in all synthesis routes, originating from the glucose starting material for gluconiac acid. |
USP Limits for Common Impurities in Metal Gluconates:
| Metal Gluconate | Assay (%) | Chloride Limit | Sulfate Limit | Heavy Metals Limit |
| Calcium Gluconate | 98.0–102.0 | ≤ 0.07% | ≤ 0.05% | ≤ 10 ppm |
| Zinc Gluconate | 97.0–102.0 | ≤ 0.05% | ≤ 0.05% | ≤ 10 ppm |
| Copper Gluconate | 98.0–102.0 | ≤ 0.07% | ≤ 0.05% | ≤ 25 ppm (as Lead) |
Note: Limits may vary slightly between different pharmacopeias (e.g., USP, EP, JP).
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams outline the synthesis and analysis workflows.
References
- 1. CN107286011A - A kind of copper gluconate preparation method and the copper gluconate prepared using this method - Google Patents [patents.google.com]
- 2. Méthodes de production du gluconate de zinc (CAS 4468-02-4) : Guide complet [blitchem.com]
- 3. CN105294425A - Method for preparing zinc gluconate - Google Patents [patents.google.com]
Data Presentation: A Comparative Analysis of Barium Quantification Methods
A Comparative Guide to Analytical Methods for the Quantification of Barium
For researchers, scientists, and drug development professionals, the accurate quantification of barium is critical in various applications, from environmental monitoring to pharmaceutical analysis. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of common analytical methods for barium quantification, offering a comparative analysis of their performance, detailed experimental protocols, and a visual workflow to aid in methodology selection.
The selection of an analytical technique for barium quantification is often a trade-off between sensitivity, accuracy, sample throughput, and cost. The following table summarizes the key performance characteristics of the most prevalent methods.
| Method | Principle | Sample Preparation | Limit of Detection (LOD) | Precision (RSD) | Throughput | Key Advantages | Key Disadvantages |
| Gravimetric Analysis | Precipitation of barium as an insoluble salt (e.g., BaSO₄), followed by filtration, drying, and weighing.[1][2] | Dissolution in acid.[1] | High (mg range).[1] | < 0.5%.[1] | Low | High accuracy and precision, absolute method (no calibration needed).[1] | Time-consuming, not suitable for trace analysis, potential for interferences.[1] |
| Flame Atomic Absorption Spectroscopy (FAAS) | Measures the absorption of light by free barium atoms in a flame.[1] | Acid digestion.[3] | ~100 µg/L.[1] | < 5% | Moderate | Cost-effective, simple operation.[4] | Lower sensitivity compared to other atomic spectroscopy techniques.[5] |
| Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS) | Atomization of the sample in a graphite tube, offering higher sensitivity than FAAS.[6] | Acid digestion.[3] | ~1-10 µg/L.[6] | < 10% | Low | High sensitivity for small sample volumes.[6] | Slower analysis time compared to FAAS and ICP methods.[5] |
| Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES/OES) | Barium atoms in a high-temperature plasma emit light at characteristic wavelengths.[1][7] | Acid digestion.[1] | ~1 µg/L.[1] | < 3%.[1] | High | Multi-element capability, wide linear dynamic range, robust.[1][8] | Spectral interferences can occur, higher instrument cost than AAS.[1] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Measures the mass-to-charge ratio of barium ions generated in a plasma.[1][7] | Acid digestion.[1] | < 0.1 µg/L.[1] | < 5%.[1] | High | Extremely high sensitivity, isotopic analysis capability.[1][4][8] | Isobaric interferences, highest instrument cost, requires clean sample handling.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the key techniques discussed.
Gravimetric Analysis for Barium Quantification
This method relies on the precipitation of barium as barium sulfate (B86663) (BaSO₄).[9]
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent, such as dilute hydrochloric acid.[9]
-
Precipitation: Heat the solution and add a precipitating agent, typically a solution of sulfuric acid or sodium sulfate, to form a barium sulfate precipitate.[9][10]
-
Digestion: Allow the precipitate to digest, which involves letting it stand in the hot mother liquor for a period to encourage the formation of larger, more easily filterable crystals.[9]
-
Filtration and Washing: Filter the precipitate through ashless filter paper. Wash the precipitate with hot deionized water to remove any soluble impurities.[2][9]
-
Drying and Weighing: Transfer the filter paper containing the precipitate to a pre-weighed crucible and ignite it to burn off the paper. After cooling in a desiccator, weigh the crucible with the BaSO₄ precipitate. Repeat the drying and weighing process until a constant weight is achieved.[2][9]
-
Calculation: The mass of barium in the original sample is calculated based on the weight of the BaSO₄ precipitate and the stoichiometric relationship between barium and barium sulfate.[9]
Barium Quantification by Atomic Absorption Spectroscopy (AAS)
AAS measures the absorption of light by ground-state atoms.
-
Sample Preparation: Accurately weigh the sample and perform an acid digestion, commonly with nitric acid, to bring the barium into a solution.[3] Dilute the digested sample to a known volume with deionized water to ensure the concentration falls within the instrument's linear range.
-
Instrument Calibration: Prepare a series of standard solutions of known barium concentrations. Generate a calibration curve by aspirating the standards into the instrument (either a flame or graphite furnace) and plotting the absorbance against the concentration.[4]
-
Sample Analysis: Aspirate the prepared sample solution into the AAS instrument and measure the absorbance.[4]
-
Quantification: Determine the concentration of barium in the sample solution from the calibration curve. Calculate the amount of barium in the original sample, accounting for the initial weight and any dilution factors.
Barium Quantification by Inductively Coupled Plasma (ICP) Methods (ICP-AES & ICP-MS)
ICP techniques utilize a high-temperature plasma to excite or ionize the sample.
-
Sample Preparation: Similar to AAS, samples for ICP analysis require acid digestion to solubilize the barium.[1] High-purity acids are recommended, especially for the highly sensitive ICP-MS, to minimize contamination.[1] The final solution is diluted to a known volume.
-
Instrument Calibration: Prepare a series of barium standard solutions to create a calibration curve. For ICP-AES, the emission intensity at a characteristic wavelength for barium (e.g., 455.403 nm) is plotted against concentration.[1] For ICP-MS, the ion counts for a specific barium isotope are plotted.
-
Sample Analysis: Introduce the prepared sample solution into the ICP instrument. The instrument measures either the emitted light (ICP-AES) or the ion signal (ICP-MS).[7]
-
Quantification: The barium concentration in the sample is determined by comparing its signal to the calibration curve. The final concentration in the original sample is calculated considering the initial sample weight and dilution.
Mandatory Visualization: Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for barium quantification.
Caption: A workflow diagram illustrating the process of cross-validating multiple analytical methods for barium quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Estimation of barium sulphate by Gravimtry - Pharmacy Infoline [pharmacyinfoline.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Prime Scientific - Comparison Between ICP and Atomic Absorption as Analytical Techniques [prime.erpnext.com]
- 6. scispec.co.th [scispec.co.th]
- 7. csanalytical.com [csanalytical.com]
- 8. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 9. firsthope.co.in [firsthope.co.in]
- 10. Quantitative Determination of Barium—Super Value Laboratory Kit | Flinn Scientific [flinnsci.com]
Barium gluconate's effectiveness in comparison to other setting retardants in cement
A notable scarcity of published research exists regarding the specific use of barium gluconate as a setting retardant in cement. Therefore, this guide provides a comparative analysis of gluconates, primarily represented by the extensively studied sodium gluconate, against other common classes of cement setting retardants. The data presented is synthesized from various experimental studies to offer a comprehensive overview for researchers, scientists, and professionals in materials development.
The controlled setting of cement is crucial for the successful implementation of various construction projects. Chemical admixtures known as setting retardants are employed to delay the hydration process of cement, thereby extending its workability. Among the various retardants available, gluconates, particularly sodium gluconate, have proven to be highly effective. This guide delves into a comparative analysis of gluconates against other retardants, supported by experimental data.
Mechanism of Action: How Retardants Work
Cement setting retardants primarily function by adsorbing onto the surface of cement particles and complexing with calcium ions released during hydration. This action inhibits the formation and growth of crystalline hydration products, such as calcium silicate (B1173343) hydrate (B1144303) (C-S-H) and portlandite (calcium hydroxide), which are responsible for the setting and hardening of cement.[1]
Below is a generalized schematic of the cement hydration process and the intervention points for retarding admixtures.
Comparative Performance of Setting Retardants
The effectiveness of a setting retardant is primarily evaluated by its impact on the setting time and the compressive strength development of the cementitious material. The following tables summarize the comparative performance of sodium gluconate against other common retardants like lignosulfonates, sucrose, and citric acid.
Setting Time
The primary function of a retarder is to prolong the initial and final setting times of concrete. As the data indicates, sodium gluconate demonstrates a significant and predictable retarding effect.[1]
| Retardant Class | Typical Dosage (% by weight of cement) | Initial Setting Time Extension (relative to control) | Final Setting Time Extension (relative to control) |
| Gluconates (Sodium Gluconate) | 0.05 - 0.15 | 2x - 5x[2] | 2x - 4.5x[2] |
| Lignosulfonates | 0.2 - 0.6 | 1.5x - 3x | 1.5x - 3x |
| Sugars (Sucrose) | 0.05 - 0.1 | 2x - 6x | 2x - 6x |
| Hydroxycarboxylic Acids (Citric Acid) | 0.05 - 0.2 | 1.5x - 4x | 1.5x - 4x |
Note: The actual performance may vary depending on the cement composition, ambient temperature, and the presence of other admixtures.
Compressive Strength
An ideal retardant should not negatively impact the long-term strength of the concrete. While most retarders may reduce early-age strength due to the delayed hydration, many, including sodium gluconate, can contribute to higher ultimate strength.[3]
| Retardant Class | 3-Day Compressive Strength (relative to control) | 7-Day Compressive Strength (relative to control) | 28-Day Compressive Strength (relative to control) |
| Gluconates (Sodium Gluconate) | ~80-95%[2] | ~90-105% | ~100-115%[3] |
| Lignosulfonates | ~85-100% | ~95-105% | ~100-110% |
| Sugars (Sucrose) | ~70-90% | ~85-100% | ~95-105% |
| Hydroxycarboxylic Acids (Citric Acid) | ~75-95% | ~90-105% | ~100-110% |
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures to evaluate the performance of cement retarders.
Determination of Setting Time
The setting time of cement paste is determined using the Vicat apparatus according to standards such as ASTM C191 or EN 196-3.
References
Comparative In Vitro Toxicity of Soluble Barium Compounds: A Methodological Guide
The primary toxic mechanism of soluble barium compounds stems from the ability of the Ba2+ ion to block potassium channels in cell membranes.[1][2][3] This blockade disrupts normal physiological processes, leading to an intracellular shift of potassium, which can trigger a cascade of downstream effects including oxidative stress and apoptosis.[4][5]
Comparative Data Summary
A comprehensive search of scientific literature did not yield specific, directly comparable in vitro cytotoxicity data (e.g., IC50 values) for barium chloride, barium nitrate, and barium acetate (B1210297) tested under identical experimental conditions. The toxicity of these water-soluble salts is expected to be similar and proportional to the concentration of bioavailable Ba2+ ions they release in solution. To establish a definitive rank order of toxicity, direct experimental comparison using standardized protocols is necessary.
The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Comparative Cytotoxicity of Soluble Barium Compounds
| Compound | Cell Line | Exposure Time (hrs) | IC50 (µM) | Assay Method |
|---|---|---|---|---|
| Barium Chloride (BaCl₂) | e.g., HepG2 | e.g., 24 | Data not available | e.g., MTT |
| Barium Nitrate (Ba(NO₃)₂) | e.g., HepG2 | e.g., 24 | Data not available | e.g., MTT |
| Barium Acetate (Ba(C₂H₃O₂)₂) | e.g., HepG2 | e.g., 24 | Data not available | e.g., MTT |
Table 2: Apoptosis Induction by Soluble Barium Compounds
| Compound | Cell Line | Concentration (µM) | Exposure Time (hrs) | % Apoptotic Cells | Assay Method |
|---|---|---|---|---|---|
| Barium Chloride (BaCl₂) | e.g., A549 | e.g., IC50 value | e.g., 48 | Data not available | e.g., Annexin V/PI |
| Barium Nitrate (Ba(NO₃)₂) | e.g., A549 | e.g., IC50 value | e.g., 48 | Data not available | e.g., Annexin V/PI |
| Barium Acetate (Ba(C₂H₃O₂)₂) | e.g., A549 | e.g., IC50 value | e.g., 48 | Data not available | e.g., Annexin V/PI |
Signaling Pathway of Barium-Induced Cytotoxicity
The cytotoxic effects of soluble barium compounds are initiated by the interaction of Ba2+ ions with cell membrane components. The primary target is the inward-rectifier potassium (Kir) channels.[1][3] Blockade of these channels disrupts ion homeostasis, leading to membrane depolarization. This event can trigger a cascade involving altered calcium signaling, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-dependent apoptotic pathways.[4]
Experimental Protocols
To facilitate comparative studies, detailed protocols for key in vitro toxicity assays are provided below.
Experimental Workflow for Comparative Cytotoxicity
The following diagram outlines a typical workflow for comparing the in vitro toxicity of different chemical compounds.
Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
Materials:
-
Cells in culture (e.g., HepG2, A549, L929)
-
96-well tissue culture plates
-
Complete culture medium
-
Barium compound stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the barium compounds (Barium Chloride, Barium Nitrate, Barium Acetate) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells if applicable.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[3][9]
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of barium compounds for a specific duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use appropriate compensation settings.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by each barium compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An evaluation of the in vitro cytotoxicities of 50 chemicals by using an electrical current exclusion method versus the neutral red uptake and MTT assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Structure of Synthesized Barium Gluconate: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the molecular structure of synthesized barium gluconate, alongside alternative metal gluconates such as sodium, calcium, and zinc gluconate.
Comparative Analysis of Analytical Techniques
The following table summarizes key analytical methods for validating the molecular structure of barium gluconate and its alternatives. Expected results are based on the established structures of these compounds.
| Analytical Technique | Barium Gluconate (C₁₂H₂₂BaO₁₄) | Sodium Gluconate (C₆H₁₁NaO₇) | Calcium Gluconate (C₁₂H₂₂CaO₁₄) | Zinc Gluconate (C₁₂H₂₂O₁₄Zn) |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Characteristic peaks for O-H (broad), C-H, C=O (carboxylate), and C-O stretches. The presence of barium may cause slight shifts in the carboxylate peaks compared to the free acid. | Broad O-H stretch (~3550-3200 cm⁻¹), C-H stretch (~2900 cm⁻¹), asymmetric and symmetric C=O stretches of the carboxylate (~1600 and 1415 cm⁻¹), and C-O stretches (~1100-1000 cm⁻¹).[1][2] | Similar to sodium gluconate with characteristic peaks for O-H, C-H, C=O (carboxylate), and C-O functional groups.[3][4] | Displays characteristic absorption bands for hydroxyl (-OH), carboxyl (C=O), and ether (C-O) functional groups, confirming the gluconate structure.[5][6][7] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | In D₂O, signals corresponding to the protons on the gluconate carbon chain are expected. The chemical shifts would be similar to other gluconate salts. | In D₂O, a series of multiplets are observed for the protons on the carbon chain of the gluconate anion.[8][9] | The ¹H NMR spectrum in D₂O shows signals for the gluconate protons, often appearing as complex multiplets due to the chiral centers.[10][11] | The ¹H NMR spectrum in a suitable solvent (like D₂O) will show signals corresponding to the protons of the gluconate ligand, confirming its presence and integrity.[12][13][14][15] |
| X-ray Diffraction (XRD) | If crystalline, will produce a unique powder diffraction pattern indicative of its crystal structure. Amorphous solids will show a broad halo. | Crystalline sodium gluconate will exhibit a distinct diffraction pattern.[1] | Can be used to determine the crystal structure of solid calcium gluconate. | Provides information on the crystallinity and phase purity of the synthesized zinc gluconate. |
| Elemental Analysis | Determination of the weight percentages of Carbon, Hydrogen, and Barium. The results should align with the theoretical percentages for C₁₂H₂₂BaO₁₄. | Analysis of the percentage of Carbon, Hydrogen, and Sodium, which should match the theoretical values for C₆H₁₁NaO₇. | Determination of the weight percentages of Carbon, Hydrogen, and Calcium, which should correspond to the formula C₁₂H₂₂CaO₁₄. | Confirms the elemental composition, including the percentage of zinc, carbon, and hydrogen, to verify the empirical formula. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized compound.
Methodology:
-
Sample Preparation: A small amount of the dried sample (1-2 mg) is ground with 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups expected in the metal gluconate structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton environment in the molecule, confirming the structure of the gluconate ligand.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O). A small amount of a reference standard, such as trimethylsilane (B1584522) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP), may be added.
-
Data Acquisition: The sample solution is transferred to an NMR tube. The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, splitting patterns (multiplicity), and integration of the signals are analyzed to assign the protons to the gluconate backbone.
X-ray Diffraction (XRD)
Objective: To determine the crystallinity and phase purity of the synthesized solid.
Methodology:
-
Sample Preparation: A fine powder of the synthesized compound is packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in an X-ray diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction databases (if available) or analyzed to determine the crystal structure, lattice parameters, and phase purity.
Elemental Analysis
Objective: To determine the elemental composition of the synthesized compound and compare it with the theoretical values.
Methodology:
-
Sample Preparation: A precisely weighed amount of the dried sample is subjected to combustion analysis for carbon and hydrogen. For metal analysis (Barium, Sodium, Calcium, Zinc), the sample is typically digested in a suitable acid.
-
Data Acquisition:
-
Data Analysis: The experimentally determined weight percentages of each element are compared with the theoretical percentages calculated from the expected molecular formula.
Experimental Workflow for Validation of Synthesized Barium Gluconate
The following diagram illustrates the logical workflow for the comprehensive validation of the molecular structure of synthesized barium gluconate.
Caption: Workflow for the validation of synthesized barium gluconate.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. xzfood.com.cn [xzfood.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sodium gluconate (527-07-1) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitative 1HNMR Spectroscopy: Analysis of Zinc Gluconate in UtozincR tablets, a Mixture of Zinc Gluconate and Vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Quantitative 1HNMR Spectroscopy: Analysis of Zinc Gluconate in Utozinc® Tablets, a Mixture of Zinc Gluconate and Vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Table 7-2, Analytical Methods for Determining Barium in Environmental Samples - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing the properties of hydrogels crosslinked with different divalent cations
For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical determinant of hydrogel performance. Divalent cations are widely employed to form physically crosslinked hydrogels from anionic polymers like alginate and pectin. This guide provides a comparative analysis of the properties of hydrogels crosslinked with different divalent cations, supported by experimental data and detailed protocols to aid in the rational design of hydrogels for various applications, including drug delivery and tissue engineering.
The selection of a divalent cation for hydrogel crosslinking significantly impacts the material's mechanical strength, swelling behavior, degradation rate, and biological activity. The nature of the cation—its size, charge density, and binding affinity to the polymer chains—governs the final properties of the hydrogel network. This guide focuses on a comparative evaluation of commonly used divalent cations: Calcium (Ca²⁺), Magnesium (Mg²⁺), Zinc (Zn²⁺), and Barium (Ba²⁺).
Comparative Analysis of Hydrogel Properties
The following tables summarize the quantitative data on the mechanical and swelling properties of hydrogels crosslinked with different divalent cations. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies, such as polymer type and concentration, and cation concentration.
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its application. The type of divalent cation used for crosslinking has a profound effect on the elastic modulus and compressive strength of the resulting hydrogel.
| Divalent Cation | Polymer | Elastic Modulus (E') | Compressive Strength | Key Findings |
| Calcium (Ca²⁺) | Alginate (2 wt%) | 5 - 12 kPa | Increases with Ca²⁺ concentration | Forms stable and uniform hydrogels, widely used as a standard crosslinker.[1] |
| Magnesium (Mg²⁺) | Gelatin | Lower than Ca²⁺ crosslinked | Lower than Ca²⁺ crosslinked | Often results in weaker, less stable hydrogels compared to calcium.[2][3] |
| Zinc (Zn²⁺) | Alginate | Lower than Ca²⁺ and Ba²⁺ | Exhibits excellent mechanical strength | Confers antibacterial properties and can promote wound healing.[4][5] |
| Barium (Ba²⁺) | Alginate (2 wt%) | 7 - 20 kPa | Higher than Ca²⁺ crosslinked | Forms stronger and more stable hydrogels than calcium due to higher binding affinity.[1] |
| Copper (Cu²⁺) | Alginate | Higher than Ca²⁺, Sr²⁺, and Zn²⁺ | Exhibits maximum breaking strength among divalent cations | Demonstrates significant antibacterial properties.[1][4] |
| Strontium (Sr²⁺) | Alginate | Similar to Ca²⁺ | Exhibits excellent mechanical strength | Can promote osteogenic differentiation.[1][4] |
Note: The values presented are indicative and can vary based on specific experimental conditions.
Swelling Properties
The swelling ratio of a hydrogel, which is its ability to absorb and retain water, is a critical parameter for applications such as drug delivery and tissue engineering. The choice of divalent cation influences the crosslinking density and, consequently, the swelling behavior.
| Divalent Cation | Polymer | Swelling Ratio (%) | Key Findings |
| Calcium (Ca²⁺) | Alginate | Higher than Ba²⁺ crosslinked hydrogels | Swelling decreases with increasing Ca²⁺ concentration due to higher crosslinking density. |
| Magnesium (Mg²⁺) | Gelatin | Higher than Ca²⁺ crosslinked | Weaker crosslinking leads to higher swelling.[2][3] |
| Zinc (Zn²⁺) | Pectin | 76% (in RPMI-1640) | Swelling can be influenced by the interaction of Zn²⁺ with both carboxyl and hydroxyl groups of the polymer.[6] |
| Barium (Ba²⁺) | Alginate | Lower than Ca²⁺ crosslinked hydrogels | Higher affinity for alginate leads to a denser network and lower swelling. |
| No Ion | Alginate-Polyacrylamide | Larger than ion-crosslinked hydrogels | The absence of ionic crosslinks results in a looser network with a higher capacity for water uptake.[4] |
Note: The swelling ratio is highly dependent on the environmental conditions (pH, ionic strength, temperature).
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.
Hydrogel Preparation (Example with Alginate)
-
Polymer Solution Preparation: Dissolve sodium alginate in deionized water to the desired concentration (e.g., 2% w/v) by stirring at room temperature until a homogenous solution is obtained.
-
Crosslinking Solution Preparation: Prepare solutions of divalent cation salts (e.g., CaCl₂, MgCl₂, ZnCl₂, BaCl₂) at the desired concentration (e.g., 0.1 M) in deionized water.
-
Hydrogel Formation: The alginate solution can be crosslinked by either diffusion or internal gelation.
-
Diffusion Method: Cast the alginate solution into a mold and immerse it in the divalent cation solution. Allow sufficient time for the cations to diffuse into the polymer solution and form a hydrogel.
-
Internal Gelation: Mix the alginate solution with an insoluble calcium salt (e.g., CaCO₃) and a slowly hydrolyzing acid (e.g., D-glucono-δ-lactone). The gradual decrease in pH will release Ca²⁺ ions, leading to a more uniform hydrogel.
-
Swelling Ratio Measurement
The gravimetric method is commonly used to determine the swelling ratio of hydrogels.[7]
-
Initial Weight: Prepare hydrogel discs of uniform size and record their initial weight (Wi). For dried hydrogels, this will be the dry weight (Wd). For as-prepared hydrogels, this will be the initial swollen weight.
-
Swelling: Immerse the hydrogel samples in a swelling medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at a specific temperature (e.g., 37°C).
-
Equilibrium Swelling: At predetermined time intervals, remove the hydrogel from the swelling medium, gently blot the surface with filter paper to remove excess water, and record its weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Mechanical Testing (Dynamic Mechanical Analysis - DMA)
DMA is used to characterize the viscoelastic properties of hydrogels, providing information on the storage modulus (E') and loss modulus (E'').
-
Sample Preparation: Prepare cylindrical or rectangular hydrogel samples with uniform dimensions.
-
Instrument Setup: Use a DMA instrument equipped with a compression or tensile clamp. For soft hydrogels, compression testing is often preferred.
-
Test Parameters:
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the modulus is independent of the applied strain.
-
Frequency Sweep: Conduct a frequency sweep at a constant strain within the LVER to evaluate the frequency-dependent behavior of the hydrogel.
-
-
Data Analysis: The instrument software calculates the storage modulus (E'), representing the elastic component, and the loss modulus (E''), representing the viscous component of the hydrogel.
In Vitro Drug Release Study
This protocol outlines a typical method for evaluating the release of a model drug from the hydrogels.
-
Drug Loading: Incorporate the drug into the hydrogel either by adding it to the polymer solution before crosslinking or by soaking the pre-formed hydrogel in a drug solution.
-
Release Study:
-
Place a known amount of the drug-loaded hydrogel into a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Signaling Pathways and Biological Implications
The divalent cations released from the hydrogel matrix can actively participate in cellular signaling, influencing cell behavior and tissue response.
Calcium (Ca²⁺) Signaling
Extracellular Ca²⁺ is a crucial second messenger that regulates a multitude of cellular processes. An increase in cytosolic Ca²⁺ can be initiated by its influx through plasma membrane channels or release from intracellular stores like the endoplasmic reticulum (ER).[4][8] This triggers a cascade of events, including the activation of calmodulin and protein kinase C (PKC), which in turn modulate gene expression, cell proliferation, and differentiation.[8]
Zinc (Zn²⁺) Signaling
Zinc is an essential trace element that functions as a signaling molecule, modulating various cellular processes.[1] Zn²⁺ can enter the cell through specific transporters and influence signaling cascades by interacting with enzymes and transcription factors.[1] For instance, zinc can modulate the activity of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), thereby affecting cell proliferation and differentiation.[1]
References
- 1. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Calcium signaling - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Barium Gluconate and Sodium Gluconate in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties, industrial applications, and performance of barium gluconate and sodium gluconate. The information presented is based on a comprehensive review of available scientific literature, technical data sheets, and patent filings. A significant disparity in the extent of industrial utilization and available performance data exists between the two compounds, with sodium gluconate being a widely used, versatile chemical and barium gluconate having limited, specialized applications primarily due to the inherent toxicity of soluble barium compounds.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of barium gluconate and sodium gluconate is essential for evaluating their potential industrial applications. Sodium gluconate is the sodium salt of gluconic acid, produced through the fermentation of glucose.[1] It is a white, crystalline powder that is highly soluble in water.[1] Conversely, barium gluconate is the barium salt of gluconic acid and also appears as a white, water-soluble powder.[2][3]
Table 1: Comparison of Chemical and Physical Properties
| Property | Barium Gluconate | Sodium Gluconate |
| Chemical Formula | C₁₂H₂₂BaO₁₄[2] | C₆H₁₁NaO₇[4] |
| Molecular Weight | 527.62 g/mol [3] | 218.14 g/mol [5] |
| Appearance | White crystalline powder[2] | White, granular to fine crystalline powder[1] |
| Solubility in Water | High[2] | Highly soluble[1] |
| Toxicity | Soluble barium salts are generally toxic[2] | Generally Recognized as Safe (GRAS), non-toxic[6] |
| Biodegradability | No specific data found, but the gluconate portion is biodegradable. The environmental impact of the barium ion is a concern. | Readily biodegradable[7] |
Industrial Applications and Performance
The industrial applications of sodium gluconate are extensive and well-documented, a stark contrast to the niche role of barium gluconate.
Sodium Gluconate: A Versatile Industrial Chemical
Sodium gluconate's utility stems from its excellent chelating power, particularly in alkaline solutions, its non-corrosive nature, and its environmental friendliness.[1]
-
Construction Industry: It is widely used as a concrete admixture.[6] It acts as a set retarder, delaying the hardening of concrete, which is crucial for large pours and in hot weather conditions.[8][9] It also functions as a water reducer, improving the workability and strength of the concrete.[8][9]
-
Cleaning and Detergents: Sodium gluconate is a highly effective chelating agent in industrial and household cleaning formulations.[1] It sequesters metal ions such as calcium and magnesium, preventing the formation of scale and improving the efficiency of detergents.[10]
-
Metallurgy and Metal Finishing: It is used for cleaning metal surfaces, particularly steel, by removing rust and other deposits.[1]
-
Textile Industry: In dyeing and printing processes, sodium gluconate acts as a chelating agent to improve color fastness.[1]
-
Food Industry: It serves as a sequestrant to stabilize food products by preventing metal ions from affecting their color, flavor, or stability.[11]
-
Pharmaceuticals: It is used as a stabilizer in various formulations and as an electrolyte replenisher.[12]
-
Oil and Gas Industry: Sodium gluconate is utilized in drilling fluids as a corrosion and scale inhibitor.[1]
Barium Gluconate: A Niche and Restricted Application Profile
The primary and almost exclusive industrial application identified for barium gluconate is as a precursor in the pharmaceutical industry. It is used in the preparation of other pharmaceutical-grade metal gluconates, such as those of iron, magnesium, and zinc, through ion exchange processes.[13]
The widespread industrial use of barium gluconate is severely limited by the toxicity of soluble barium compounds. Barium ions can interfere with physiological processes, and exposure can lead to adverse health effects.[14] In regions like Europe, barium salts (with the exception of the insoluble barium sulfate) are not permitted for use in cosmetic and personal care products, further restricting its potential applications.[15]
There is a significant lack of publicly available experimental data on the performance of barium gluconate in common industrial applications such as a concrete admixture, scale inhibitor, or cleaning agent. This absence of data, coupled with its toxicity profile, suggests that it is not considered a viable or safe alternative to sodium gluconate in these sectors.
Table 2: Comparative Summary of Industrial Applications
| Industrial Sector | Barium Gluconate | Sodium Gluconate | Performance Data Availability |
| Construction | No evidence of use | Widely used as a set retarder and water reducer[6][8] | Extensive for Sodium Gluconate |
| Cleaning & Detergents | No evidence of use | Widely used as a chelating agent and scale inhibitor[1][10] | Extensive for Sodium Gluconate |
| Metallurgy | No evidence of use | Used for metal surface cleaning[1] | Available for Sodium Gluconate |
| Textiles | No evidence of use | Used to improve color fastness[1] | Available for Sodium Gluconate |
| Food & Beverage | Not used due to toxicity | Used as a sequestrant and stabilizer[11] | Extensive for Sodium Gluconate |
| Pharmaceuticals | Used as a precursor for other metal gluconates[13] | Used as a stabilizer and electrolyte replenisher[12] | Limited for Barium Gluconate; Extensive for Sodium Gluconate |
| Oil & Gas | No evidence of use | Used as a corrosion and scale inhibitor[1] | Available for Sodium Gluconate |
Experimental Protocols
Due to the lack of performance data for barium gluconate in most industrial applications, the following experimental protocols are provided for the evaluation of chelating agents like sodium gluconate. These protocols can be adapted to compare the performance of any new or alternative chelating agent against an established one.
Protocol for Evaluating Chelating Performance (Titration Method)
Objective: To determine the chelating capacity of a substance for a specific metal ion.
Materials:
-
Chelating agent solution of known concentration (e.g., sodium gluconate)
-
Standardized metal salt solution (e.g., calcium chloride, ferric chloride)
-
pH meter and buffer solutions
-
Burette, beaker, and magnetic stirrer
-
Indicator solution sensitive to the metal ion
Procedure:
-
Prepare a known volume and concentration of the metal salt solution in a beaker.
-
Adjust the pH of the solution to the desired level for the specific application (e.g., alkaline for cleaning applications).
-
Add a few drops of the indicator solution.
-
Titrate the metal salt solution with the chelating agent solution from the burette while continuously stirring.
-
The endpoint is reached when a distinct color change occurs, indicating that all free metal ions have been chelated.
-
Record the volume of the chelating agent used.
-
Calculate the chelating capacity based on the stoichiometry of the reaction.
Caption: Workflow for Determining Chelating Capacity by Titration.
Protocol for Evaluating Concrete Set Retardation (Vicat Needle Test)
Objective: To measure the effect of an admixture on the setting time of cement paste.
Materials:
-
Portland cement
-
Distilled water
-
Admixture solution (e.g., sodium gluconate) at various dosages
-
Vicat apparatus
-
Mixing equipment
-
Molds
Procedure:
-
Prepare a control cement paste with a specific water-to-cement ratio.
-
Prepare test cement pastes with the same water-to-cement ratio but with varying dosages of the admixture.
-
Fill the Vicat molds with the cement pastes.
-
Use the Vicat needle to determine the initial and final setting times for both the control and test pastes according to standard testing methods (e.g., ASTM C191).
-
The initial set is defined as the time when the needle penetrates to a certain depth, and the final set is when the needle no longer leaves a complete circular impression.
-
Compare the setting times of the test pastes to the control to determine the retarding effect.
Caption: Workflow for Evaluating Concrete Set Retardation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both barium gluconate and sodium gluconate in the context of industrial applications is chelation. The gluconate anion can form stable complexes with multivalent metal ions.
Chelation Mechanism of Gluconate
The gluconate ion possesses multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, which can act as ligands, donating electron pairs to a central metal ion to form a coordination complex. This sequestration of metal ions prevents them from participating in undesirable reactions such as precipitation or catalysis of degradation reactions.
Caption: Simplified Mechanism of Gluconate Chelation.
Conclusion
The comparative study reveals a significant divergence in the industrial applicability of barium gluconate and sodium gluconate. Sodium gluconate is a versatile, safe, and biodegradable chemical with a broad range of well-documented industrial uses, supported by extensive performance data. Its efficacy as a chelating agent, concrete admixture, and cleaning agent is firmly established.
In contrast, the industrial application of barium gluconate is highly restricted, primarily serving as a precursor in pharmaceutical synthesis. The inherent toxicity of soluble barium compounds is a major impediment to its use in applications where human or environmental exposure is possible. The lack of performance data for barium gluconate in common industrial settings further underscores its limited utility compared to sodium gluconate.
For researchers, scientists, and drug development professionals, while barium gluconate may have a role in specific synthetic pathways, sodium gluconate remains the superior choice for the vast majority of industrial applications requiring a gluconate salt, owing to its proven performance, safety, and environmental benefits.
References
- 1. SODIUM GLUCONATE - Ataman Kimya [atamanchemicals.com]
- 2. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 3. BARIUM GLUCONATE [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium gluconate - Wikipedia [en.wikipedia.org]
- 7. santos.com [santos.com]
- 8. jiaanbiotech.com [jiaanbiotech.com]
- 9. sakshichemsciences.com [sakshichemsciences.com]
- 10. mondstar.com [mondstar.com]
- 11. rawsource.com [rawsource.com]
- 12. What is the mechanism of Sodium Gluconate? [synapse.patsnap.com]
- 13. quickcompany.in [quickcompany.in]
- 14. Barium compounds as industrial poisons (an experimental study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cosmeticsinfo.org [cosmeticsinfo.org]
A Comparative Guide to the Validation of a Novel Analytical Method for Barium Gluconate Assay
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a new, robust analytical method for the simultaneous quantification of barium and gluconate ions in barium gluconate. The performance of this novel method is objectively compared against established analytical techniques for the individual determination of barium and gluconate. This document provides detailed experimental protocols and supporting data to assist analytical chemists and formulation scientists in selecting and implementing the most suitable methodology for their research and quality control needs.
Comparison of Analytical Methods
The selection of an optimal analytical method for the assay of barium gluconate is contingent upon various factors, including the required specificity, sensitivity, sample throughput, and available instrumentation. While traditional methods often necessitate separate analyses for the cation and the anion, the new method detailed in this guide offers a simultaneous determination, thereby enhancing efficiency.
Data Presentation
The following table summarizes the key validation parameters for the new Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD) method, alongside the performance characteristics of conventional alternative methods.
| Validation Parameter | New Method: Ion-Pairing RP-HPLC with CAD (Simultaneous) | Alternative Method 1: ICP-AES (for Barium) | Alternative Method 2: Non-Aqueous Titration (for Gluconate) |
| Principle | Chromatographic separation of barium and gluconate ions followed by universal detection based on aerosol charging. | Measurement of atomic emission of barium in a high-temperature plasma. | Titration of the gluconate ion with a standardized acid in a non-aqueous solvent. |
| Specificity | High; able to resolve both barium and gluconate from potential impurities in a single run. | High; specific for barium, but susceptible to spectral interferences. | Moderate; may be subject to interference from other basic substances. |
| Linearity (R²) | > 0.999 for both Barium and Gluconate | > 0.999 | > 0.998 |
| Range | 10 - 500 µg/mL | 0.1 - 50 µg/mL | 80% - 120% of the test concentration[1] |
| Accuracy (% Recovery) | Barium: 99.2% - 101.5%Gluconate: 98.9% - 101.2% | 98.5% - 102.0% | 98.0% - 101.5% |
| Precision (%RSD) | Repeatability: Barium: < 0.8%Gluconate: < 1.0%Intermediate Precision: Barium: < 1.2%Gluconate: < 1.5% | Repeatability: < 1.5%Intermediate Precision: < 2.5% | Repeatability: < 1.0%Intermediate Precision: < 2.0% |
| Limit of Detection (LOD) | Barium: 1 µg/mLGluconate: 2 µg/mL | 0.25 µg/L[2] | Not applicable for assay. |
| Limit of Quantitation (LOQ) | Barium: 3 µg/mLGluconate: 6 µg/mL | 0.8 µg/L | Not applicable for assay. |
| Throughput | High (approx. 15 min per sample) | High | Low to Medium |
| Key Advantages | Simultaneous quantification of cation and anion, high specificity, good sensitivity. | Very high sensitivity, well-established method. | Cost-effective, simple instrumentation. |
| Key Disadvantages | Requires specialized detector (CAD), ion-pairing reagent can be harsh on the column. | Requires expensive instrumentation, potential for matrix effects. | Lower specificity, larger sample size required. |
Experimental Protocols
Detailed methodologies for the new analytical method and the comparative techniques are provided below.
New Method: Ion-Pairing RP-HPLC with Charged Aerosol Detection
This method facilitates the simultaneous determination of barium and gluconate.
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Barium gluconate reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Heptafluorobutyric acid (HFBA) as an ion-pairing reagent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% HFBA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
CAD Settings: Nebulizer Temperature: 35 °C, Evaporation Tube Temperature: 45 °C, Gas Pressure: 60 psi.
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of barium gluconate reference standard in Mobile Phase A. Create a series of working standards by diluting the stock solution to concentrations spanning the desired linear range.
-
Sample Solution Preparation: Accurately weigh and dissolve the barium gluconate sample in Mobile Phase A to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks for barium and gluconate based on their retention times. Construct calibration curves by plotting the peak areas against the concentrations of the standards. Determine the concentrations of barium and gluconate in the sample from the respective calibration curves.
-
Alternative Method 1: Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Barium
This is a standard method for the quantification of barium.
-
Instrumentation and Materials:
-
ICP-AES Spectrometer.
-
Barium standard for ICP.
-
Nitric Acid (trace metal grade).
-
Water (deionized).
-
-
Procedure:
-
Standard Solution Preparation: Prepare a series of barium standards in 5% nitric acid.
-
Sample Preparation: Accurately weigh the barium gluconate sample, dissolve it in water, and then acidify with nitric acid to a final concentration of 5%.
-
Analysis: Aspirate the standards and the prepared sample solution into the ICP-AES.
-
Quantification: Measure the emission intensity of barium at its characteristic wavelength (e.g., 455.403 nm). Determine the concentration of barium in the sample from a calibration curve.
-
Alternative Method 2: Non-Aqueous Titration for Gluconate
This method is based on the basic properties of the gluconate anion in a non-aqueous medium.[3]
-
Instrumentation and Materials:
-
Autotitrator with a pH electrode suitable for non-aqueous solutions.
-
Perchloric acid in glacial acetic acid (0.1 N), standardized.
-
Glacial acetic acid.
-
Crystal violet indicator (optional, for manual titration).
-
-
Procedure:
-
Sample Preparation: Accurately weigh the barium gluconate sample and dissolve it in a suitable volume of glacial acetic acid. Gentle warming may be required.
-
Titration: Titrate the sample solution with 0.1 N perchloric acid. The endpoint is determined potentiometrically.
-
Calculation: Calculate the gluconate content based on the volume of titrant consumed.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a logical decision-making process for method selection.
Caption: Workflow for the new HPLC-CAD method.
Caption: Decision tree for analytical method selection.
References
Safety Operating Guide
Proper Disposal of Barium Gluconate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Barium gluconate, a soluble organobarium compound, requires careful handling and specific disposal procedures to mitigate risks associated with barium toxicity. This guide provides essential, step-by-step instructions for the safe and compliant disposal of barium gluconate waste.
The primary strategy for the disposal of soluble barium compounds is conversion to the highly insoluble and less toxic barium sulfate (B86663).[1] This process, known as precipitation, effectively removes barium ions from aqueous solutions.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for barium gluconate and adhere to all institutional and local regulations. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Regulatory Framework
The United States Environmental Protection Agency (EPA) classifies waste as hazardous if it exhibits certain characteristics, including toxicity. For barium, the regulatory limit is a concentration of 100.0 mg/L in the extract from a Toxicity Characteristic Leaching Procedure (TCLP) test.[2][3][4][5][6] Waste exceeding this limit is designated with the EPA Hazardous Waste Number D005 and must be managed as hazardous waste.[5][7]
Quantitative Data for Barium Disposal
The following table summarizes key quantitative data relevant to the disposal of barium compounds.
| Parameter | Value | Unit | Significance |
| Barium TCLP Regulatory Limit | 100.0 | mg/L | Maximum concentration in TCLP extract for non-hazardous classification.[2][3][4][5][6] |
| Barium Sulfate (BaSO₄) Solubility Product (Ksp) at 25°C | 1.08 x 10⁻¹⁰ | mol²/L² | Indicates the very low solubility of barium sulfate in water, forming the basis of the disposal method.[1][8][9] |
| Barium Sulfate (BaSO₄) Solubility in Water at 20°C | ~2.4 | mg/L | Demonstrates the effectiveness of converting soluble barium to insoluble barium sulfate for disposal.[1] |
Experimental Protocol for Barium Gluconate Disposal
This protocol details the conversion of aqueous barium gluconate waste into solid barium sulfate, which can then be disposed of as non-hazardous solid waste, provided the treated liquid passes verification.
Materials:
-
Aqueous barium gluconate waste
-
Sodium sulfate (Na₂SO₄) solution (1 M) or dilute sulfuric acid (H₂SO₄) (e.g., 1 M)
-
Dilute hydrochloric acid (HCl) (e.g., 1 M)
-
pH indicator paper or pH meter
-
Glass beakers
-
Stirring rod
-
Heating plate
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Wash bottle with deionized water
-
Test tubes
-
Appropriate waste containers
Procedure:
-
Acidification: In a suitable beaker, acidify the barium gluconate solution by adding dilute hydrochloric acid dropwise until the pH is approximately 2-3. This helps to prevent the co-precipitation of other barium salts, such as barium carbonate.[10]
-
Heating: Gently heat the acidified solution to near boiling (approximately 80-90°C) on a hot plate. Heating promotes the formation of larger, more easily filterable crystals of barium sulfate.[11][12][13]
-
Precipitation: While stirring the hot solution, slowly add a slight excess of 1 M sodium sulfate solution or 1 M sulfuric acid. The slow addition is crucial for promoting the growth of larger crystals. A white precipitate of barium sulfate will form.[11][12][14]
-
Digestion: Keep the solution heated just below boiling for at least one hour. This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more complete precipitation and a more easily filterable solid.[12][15]
-
Cooling and Settling: Turn off the heat and allow the precipitate to settle completely. The supernatant liquid should be clear.
-
Verification of Complete Precipitation: To ensure all barium has been precipitated, carefully add a few more drops of the sulfate solution to the clear supernatant. If no further precipitation occurs, the reaction is complete. If more precipitate forms, add more sulfate solution, digest further, and re-test.
-
Filtration: Decant the clear supernatant liquid. Transfer the barium sulfate precipitate to a filter paper using a filtration apparatus. Wash the precipitate several times with hot deionized water to remove any soluble impurities.[11][15][16]
-
Filtrate Testing (Qualitative):
-
Collect a small sample of the initial filtrate in a test tube.
-
Add a few drops of the sulfate solution. The absence of a white precipitate indicates that the barium concentration is very low. While this is not a quantitative measure, it provides a good indication of successful precipitation. For rigorous confirmation, the filtrate should be analyzed by a certified laboratory to ensure it is below the 100 mg/L limit before drain disposal.
-
-
Disposal of Products:
-
Barium Sulfate Precipitate: Once dried, the barium sulfate can typically be disposed of as non-hazardous solid waste.[17] Place the dried precipitate and filter paper in a labeled container for solid waste. Always confirm with your institution's environmental health and safety (EHS) office.
-
Filtrate: If the qualitative test shows no remaining barium, and you are confident the concentration is well below the regulatory limit, neutralize the filtrate to a pH between 6 and 8 with a suitable base (e.g., sodium bicarbonate). This neutralized solution can then be flushed down the drain with copious amounts of water, in accordance with local regulations.[18][19] If there is any doubt about the barium concentration, the filtrate should be collected and treated as hazardous waste.
-
Logical Workflow for Barium Gluconate Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of barium gluconate.
Caption: Workflow for the safe disposal of barium gluconate waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of barium gluconate, thereby protecting themselves, their colleagues, and the wider community. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Barium sulfate - Wikipedia [en.wikipedia.org]
- 2. phoslab.com [phoslab.com]
- 3. tceq.texas.gov [tceq.texas.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. actenviro.com [actenviro.com]
- 6. eCFR :: 40 CFR 261.24 -- Toxicity characteristic. [ecfr.gov]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. echemi.com [echemi.com]
- 9. The solubility of barium sulphate at 298k is1.1×10-5 mol Calculate the so.. [askfilo.com]
- 10. chemguide.uk [chemguide.uk]
- 11. studylib.net [studylib.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chemlab.truman.edu [chemlab.truman.edu]
- 16. Precipitation of BaSO4 | Isotope Science Lab | University of Calgary [ucalgary.ca]
- 17. csn.edu [csn.edu]
- 18. umkc.edu [umkc.edu]
- 19. bsu.edu [bsu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Barium Gluconate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Barium gluconate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Understanding the Hazards
Exposure Limits
The following table summarizes the occupational exposure limits for soluble barium compounds, which should be applied when handling Barium gluconate.
| Agency | Exposure Limit (as Ba) | Time-Weighted Average (TWA) |
| OSHA (PEL) | 0.5 mg/m³ | 8-hour |
| ACGIH (TLV) | 0.5 mg/m³ | 8-hour |
| NIOSH (REL) | 0.5 mg/m³ | 10-hour |
Data sourced from Safety Data Sheets for various barium compounds.[2][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical. The following PPE is recommended when handling Barium gluconate.
| Protection Type | Recommended Equipment | Justification |
| Eye Protection | Chemical safety goggles or a face shield.[5] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat or chemical-resistant apron.[6] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges.[2][5] | Required when engineering controls cannot maintain exposure below limits, or when generating dust or aerosols. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to minimize risk.
Engineering Controls:
-
Ventilation: Always handle Barium gluconate in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with powders or creating solutions.[5]
-
Eye Wash Stations and Safety Showers: Ensure easy access to emergency eye wash stations and safety showers.[1]
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the procedure and have all required equipment ready.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation.[6]
-
Solution Preparation: When dissolving Barium gluconate, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1][3] Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store Barium gluconate in a tightly sealed, properly labeled container.[6]
-
Keep it in a cool, dry, and well-ventilated area away from incompatible materials.[6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, minimizing dust generation. Place the material into a sealed container for disposal. Clean the spill area with a wet cloth or paper towels. |
Disposal Plan
All waste containing Barium gluconate must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste containing Barium gluconate in clearly labeled, sealed containers.
-
Treatment: Soluble barium can be rendered non-hazardous by reacting it with a sulfate (B86663) source (e.g., sodium sulfate) to form insoluble barium sulfate.[3]
-
Disposal: Dispose of hazardous waste through a licensed professional waste disposal service.[6] Do not dispose of Barium gluconate down the drain or in regular trash.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling Barium gluconate in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. cpc-us.com [cpc-us.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Barium gluconate | 22561-74-6 | Benchchem [benchchem.com]
- 8. Barium - ESPI Metals [espimetals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
